Harmalol
描述
This compound has been reported in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.
inhibitor of rat liver microsomal UDP-glucuronyltransferase; RN given refers to parent cpd; structure
Structure
3D Structure
属性
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVPEFQDYMMNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6028-07-5 (hydrochloride) | |
| Record name | Harmalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50894870, DTXSID90975692 | |
| Record name | Harmalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harmalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
525-57-5, 6028-00-8 | |
| Record name | Harmalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | harmalol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Harmalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50894870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmalol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQN80556Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harmalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 - 105 °C | |
| Record name | Harmalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029838 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Harmalol Biosynthesis Pathway in Peganum harmala
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biosynthetic pathway of harmalol, a key β-carboline alkaloid found in Peganum harmala (Syrian rue). This guide details the molecular precursors, enzymatic transformations, and relevant intermediates. It includes quantitative data on alkaloid distribution, detailed experimental protocols for pathway analysis, and visualizations to clarify complex processes, serving as a critical resource for professionals in pharmacology and drug discovery.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound, like other harmala alkaloids, originates from the aromatic amino acid L-tryptophan.[1] The pathway involves a sequence of enzymatic reactions, including decarboxylation, condensation, and oxidative demethylation. While the overarching framework is understood, the precise characterization of every enzyme specific to P. harmala remains an active area of research. The central precursor to this compound is harmaline, which undergoes O-demethylation in the final step.[2][3][4]
The proposed pathway is as follows:
-
Decarboxylation of L-Tryptophan: The pathway initiates with the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) [EC 4.1.1.28], a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][5][6] The activity of TDC is a critical rate-limiting step in the production of tryptamine-derived metabolites.[5]
-
Pictet-Spengler Condensation: Tryptamine undergoes a Pictet-Spengler reaction with a keto acid, most likely pyruvate, to form a tetrahydro-β-carboline intermediate.[1] This reaction is fundamental to the formation of the characteristic tricyclic β-carboline structure.
-
Formation of Harmaline: The tetrahydro-β-carboline intermediate undergoes a series of subsequent, not yet fully elucidated, enzymatic steps including methylation and dehydrogenation to yield harmaline (7-methoxy-1-methyl-3,4-dihydro-β-carboline).[7][8] Harmaline is a major alkaloid found in the seeds of P. harmala.[9][10]
-
O-demethylation to this compound: The final step is the conversion of harmaline to this compound. This is an O-demethylation reaction where the methoxy group at the C-7 position is removed.[3] In human metabolism, this conversion is catalyzed by cytochrome P450 isozymes, specifically CYP1A1, CYP1A2, and CYP2D6.[2][4] It is hypothesized that homologous plant-based cytochrome P450 enzymes perform this function in Peganum harmala.
Caption: Proposed biosynthetic pathway of this compound in Peganum harmala.
Quantitative Data
The concentration of harmala alkaloids varies significantly between different organs of the Peganum harmala plant and its developmental stage.[11][12] The seeds and roots are consistently reported to contain the highest levels of these compounds.[9][10] For drug development professionals, the interaction of these alkaloids with human metabolic enzymes is of high importance.
Table 1: Concentration of Major Harmala Alkaloids in Peganum harmala
| Plant Part | Harmaline (% w/w) | Harmine (% w/w) | This compound (% w/w) | Harmol (% w/w) | Tetrahydroharmine (% w/w) | Reference |
|---|---|---|---|---|---|---|
| Dry Seeds | 5.6% | 4.3% | 0.6% | - | 0.1% | [9][10] |
| Roots | - | 2.0% - 2.1% | Low Levels | 1.4% | - | [9][10] |
| Stems | Low Levels | Low Levels | - | Low Levels | - | [9][10] |
| Leaves | Low Levels | Low Levels | - | Low Levels | - | [9][10] |
| Flowers | Absent | Absent | - | Absent | - |[9][10] |
Table 2: Inhibitory Activity of Harmala Alkaloids on Human Metabolic Enzymes
| Alkaloid | Enzyme | Inhibition Type | Ki (μM) | IC50 | Reference |
|---|---|---|---|---|---|
| Harmine | CYP3A4 | Noncompetitive | 16.76 | - | [13] |
| Harmol | CYP3A4 | Noncompetitive | 5.13 | - | [13] |
| Harmane | CYP3A4 | Noncompetitive | 1.66 | - | [13] |
| Harmaline | CYP2D6 | Competitive | 20.69 | - | [13] |
| Harmine | CYP2D6 | Competitive | 36.48 | - | [13] |
| Harmol | CYP2D6 | Competitive | 47.11 | - | [13] |
| Seed Extract | MAO-A | Competitive, Reversible | - | 27 µg/L | [9][14] |
| Root Extract | MAO-A | - | - | 159 µg/L |[9] |
Experimental Protocols
The study of the this compound biosynthetic pathway relies on a range of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Protocol: Extraction and Purification of Harmala Alkaloids
This protocol provides a generalized method for isolating total harmala alkaloids from P. harmala seeds, based on common acid-base extraction principles.[15][16][17][18]
Materials:
-
Peganum harmala seeds, finely ground
-
Petroleum ether or hexane (for defatting)
-
Methanol or 90% Ethanol
-
Hydrochloric acid (HCl), 2-5% solution
-
Ammonium hydroxide or Sodium hydroxide (NaOH) solution
-
Chloroform or Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator, separatory funnel, reflux apparatus, filter paper
Methodology:
-
Defatting: Macerate 50 g of ground seed powder in 500 mL of petroleum ether for 24 hours or reflux for 1-2 hours. Filter to separate the seed residue. This step removes non-polar lipids.[15][18]
-
Alkaloid Extraction: Reflux the defatted seed residue with 90% ethanol or an acidic methanol solution (e.g., 60% MeOH with 5% HCl) for 1-2 hours to extract the alkaloids. Cool and filter the mixture.[15][18]
-
Acidification & Partitioning: Concentrate the filtrate using a rotary evaporator. Add 2% HCl to the concentrate to protonate the alkaloids, making them water-soluble. Partition this acidic aqueous solution against a non-polar solvent like chloroform to remove remaining neutral impurities. Discard the organic layer.[17]
-
Basification & Isolation: Render the acidic aqueous layer basic (pH >9) by slowly adding ammonium hydroxide or NaOH solution. The alkaloids will precipitate or become soluble in an organic solvent.[17]
-
Final Extraction: Extract the basic solution three times with chloroform or ethyl acetate using a separatory funnel. The free-base alkaloids will move into the organic layer.[16][17]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude total alkaloid extract.
-
Purification (Optional): The crude extract can be further purified using techniques like pH-zone-refining counter-current chromatography or preparative HPLC to isolate individual alkaloids like harmaline and harmine.[19]
Caption: Workflow for extraction and analysis of harmala alkaloids.
Protocol: Quantification of Harmala Alkaloids by HPLC
This method is suitable for the quantitative analysis of harmol, this compound, harmine, and harmaline in crude extracts.[20]
Instrumentation & Conditions:
-
HPLC System: Standard system with a pump, autosampler, and UV/Vis or Diode Array Detector (DAD).
-
Column: Metasil ODS (or equivalent C18 column).
-
Mobile Phase: Isopropyl alcohol : Acetonitrile : Water : Formic acid (100:100:300:0.3, v/v/v/v).
-
pH Adjustment: Adjust mobile phase pH to 8.6 with triethylamine.
-
Elution: Isocratic.
-
Flow Rate: 1.5 mL/min.
-
Detection: Spectrophotometric detection at 330 nm.
-
Quantification: Prepare standard curves for pure harmol, this compound, harmine, and harmaline (e.g., in the range of 10-500 µg/mL) to calculate concentrations in the plant extract samples.
Protocol: Assay for Tryptophan Decarboxylase (TDC) Activity
This protocol describes a fluorometric assay to measure TDC activity by quantifying its product, tryptamine.[21]
Materials:
-
Plant protein extract (e.g., from P. harmala leaves or cell cultures).
-
L-tryptophan (substrate).
-
Pyridoxal 5'-phosphate (PLP, cofactor).
-
Assay Buffer (e.g., Tris-HCl, pH 8.5).
-
Ethyl acetate.
-
Strong base (e.g., NaOH) to adjust pH.
-
Spectrofluorometer.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the plant protein extract, L-tryptophan, and PLP in the assay buffer. Initiate the reaction by adding the enzyme extract. Incubate at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction at various time points by adding a strong acid (e.g., perchloric acid) or by immediately proceeding to extraction.
-
Tryptamine Extraction: Make the reaction mixture strongly basic (pH ≥ 11) with NaOH. Add an equal volume of ethyl acetate and vortex thoroughly to extract the tryptamine into the organic phase. L-tryptophan will remain in the aqueous phase.
-
Fluorometric Measurement: Centrifuge to separate the phases. Carefully collect the upper ethyl acetate layer. Measure the fluorescence of the tryptamine in the ethyl acetate using an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.
-
Quantification: Create a standard curve by extracting known concentrations of tryptamine under the same conditions. Calculate the rate of tryptamine formation (e.g., in pkat/mg protein) to determine TDC activity.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Peganum harmala is a compelling subject for research, with significant implications for pharmacology and synthetic biology. The foundational steps, beginning with L-tryptophan and proceeding through tryptamine and harmaline, are well-proposed. However, a complete biochemical portrait requires the definitive identification and characterization of all involved plant-specific enzymes, particularly the putative Pictet-Spengler synthase and the cytochrome P450 monooxygenases responsible for the final O-demethylation step. Future research employing transcriptomics, proteomics, and gene silencing techniques in P. harmala will be instrumental in isolating these enzymes. Such discoveries would not only complete our understanding of harmala alkaloid biosynthesis but also enable metabolic engineering approaches to enhance the production of these pharmacologically valuable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Tryptophan Decarboxylase to Selected Subcellular Compartments of Tobacco Plants Affects Enzyme Stability and in Vivo Function and Leads to a Lesion-Mimic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical structures of harmaline and harmine [cjnmcpu.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative and qualitative analysis by hplc of major peganum harmala alkaloids at different stages of development | PDF [slideshare.net]
- 13. Inhibition of human cytochrome P450 enzymes 3A4 and 2D6 by β-carboline alkaloids, harmine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 16. ajuronline.org [ajuronline.org]
- 17. scribd.com [scribd.com]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. Separation and purification of harmine and harmaline from Peganum harmala using pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Direct fluorometry of phase-extracted tryptamine-based fast quantitative assay of L-tryptophan decarboxylase from Catharanthus roseus leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Harmalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol (1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol) is a bioactive β-carboline alkaloid belonging to the harmala alkaloid family. These compounds are naturally found in several plants, most notably in the seeds of Peganum harmala (Syrian rue) and the Amazonian vine Banisteriopsis caapi. This compound, a metabolite of harmaline, has garnered significant interest within the scientific community for its diverse pharmacological activities. It is recognized as a potent inhibitor of monoamine oxidase A (MAO-A) and cytochrome P450 1A1 (CYP1A1), and exhibits notable neuroprotective and antioxidant properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its key signaling pathways and structure-activity relationships, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a red solid with a distinct chemical structure that underpins its biological activities. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |
| Molar Mass | 200.24 g/mol | [1][2] |
| Appearance | Red solid | [3] |
| Melting Point | 212 °C (decomposes) | [3] |
| Boiling Point | 507.5 °C at 760 mmHg (for HCl salt) | [4] |
| Water Solubility | 177.8 mg/L at 25 °C (estimated) | [5] |
| logP | 1.94 | [6] |
| pKa₁ (Phenolic OH) | 8.62 ± 0.15 | [7] |
| pKa₂ (Enamino N) | 11.30 ± 0.23 | [7] |
Solubility Profile: this compound is readily soluble in hot water, acetone, chloroform, and alkali hydroxides. It is slightly soluble in cold water and alcohol.[3] Aqueous solutions of this compound are characterized by a yellow color with a distinct green fluorescence.[3]
Spectral Properties
The spectral characteristics of this compound are crucial for its identification and quantification.
-
UV-Visible Spectroscopy: In solution, this compound exhibits a characteristic UV-Vis absorption spectrum with a maximum absorption peak (λmax) around 371-375 nm.[2][8] The interaction of this compound with biological macromolecules such as DNA and RNA can induce changes in its UV-Vis spectrum, often resulting in hypochromic or hyperchromic effects that can be used to study binding affinities.[9]
-
Fluorescence Spectroscopy: this compound is a fluorescent molecule, and its aqueous solutions exhibit a yellow color with green fluorescence.[3] The fluorescence emission spectrum of this compound can be quenched or enhanced upon interaction with other molecules, a property that is frequently utilized in binding studies with proteins and nucleic acids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed ¹H and ¹³C NMR data for isolated this compound is not extensively published in readily accessible literature, NMR spectroscopy is a primary technique used for the structural elucidation of harmala alkaloids. The chemical shifts and coupling constants of the protons and carbons in the this compound structure are unique and allow for its unambiguous identification.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. The protonated molecule [M+H]⁺ is typically observed at m/z 201.[7] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that are characteristic of the this compound structure, aiding in its identification in complex mixtures.
Experimental Protocols
Extraction and Isolation of Harmala Alkaloids from Peganum harmala Seeds
The following protocol is a general method for the acid-base extraction of harmala alkaloids, which can be further purified to isolate this compound.
Materials:
-
Ground Peganum harmala seeds
-
Petroleum ether
-
Methanol
-
5% Hydrochloric acid (HCl)
-
25% Sodium hydroxide (NaOH) solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Defatting: Macerate the ground seeds in petroleum ether to remove lipids and other nonpolar compounds. Filter the mixture and discard the petroleum ether.
-
Extraction: Extract the defatted seed material with a mixture of 5% HCl and 60% methanol with heating (e.g., at 50°C for 30 minutes). This acidic solution protonates the alkaloids, rendering them soluble.
-
Filtration and Concentration: Filter the mixture and collect the acidic methanol extract. Concentrate the extract using a rotary evaporator to remove the methanol.
-
Basification: Add 25% NaOH solution to the aqueous extract to raise the pH. This deprotonates the alkaloids, causing them to precipitate.
-
Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel and extract the alkaloids with chloroform. The alkaloids will partition into the organic layer.
-
Drying and Evaporation: Collect the chloroform layer, dry it over anhydrous sodium sulfate, and then evaporate the chloroform to obtain the crude harmala alkaloid extract.
-
Purification of this compound: The crude extract, which contains a mixture of harmala alkaloids, can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate this compound.
Experimental Workflow for Harmala Alkaloid Extraction
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Inhibition of Cytochrome P450 1A1 (CYP1A1)
This compound is a potent inhibitor of CYP1A1, an enzyme involved in the metabolic activation of procarcinogens. The inhibition occurs at both the transcriptional and post-translational levels.[10]
Transcriptional Inhibition: this compound inhibits the induction of CYP1A1 expression mediated by the Aryl Hydrocarbon Receptor (AhR).[10] Upon binding of a ligand, such as a polycyclic aromatic hydrocarbon, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter region of the CYP1A1 gene, leading to its transcription. This compound interferes with this process, although the exact mechanism of interference is still under investigation.[4]
Post-translational Inhibition: this compound has been shown to decrease the stability of the CYP1A1 protein, leading to its degradation through the ubiquitin-proteasome pathway.[4] It also directly inhibits the catalytic activity of the CYP1A1 enzyme.[10]
CYP1A1 Inhibition Pathway by this compound
Caption: this compound inhibits CYP1A1 at multiple levels.
Monoamine Oxidase A (MAO-A) Inhibition
This compound is a selective and reversible inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[11] By inhibiting MAO-A, this compound increases the synaptic levels of these neurotransmitters, which is the basis for its potential antidepressant effects. The inhibition is competitive, meaning this compound binds to the active site of the enzyme, preventing the substrate from binding.[12]
Logical Relationship of MAO-A Inhibition by this compound
Caption: this compound's inhibition of MAO-A leads to increased neurotransmitter levels.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties, primarily attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress-induced neuronal damage.[3][5] In models of neurotoxicity, this compound has been shown to protect against dopamine- and 6-hydroxydopamine-induced damage to brain mitochondria and synaptosomes.[5] The proposed mechanism involves the reduction of lipid peroxidation and protein oxidation, thereby preserving mitochondrial function and cell viability.[13] Furthermore, in some studies, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth.[14]
Neuroprotective Mechanism of this compound
Caption: this compound's neuroprotective effects via ROS scavenging and BDNF modulation.
Structure-Activity Relationship (SAR)
The biological activities of harmala alkaloids are closely linked to their chemical structure. For this compound, key structural features influencing its activity include:
-
The β-carboline scaffold: This tricyclic ring system is essential for the intercalation of these molecules into DNA and for their interaction with the active sites of enzymes like MAO-A and CYP1A1.
-
The hydroxyl group at position 7: The presence of this phenolic hydroxyl group is crucial for the antioxidant activity of this compound, as it can donate a hydrogen atom to neutralize free radicals. This group also plays a role in its binding to various biological targets.
-
The dihydro-pyrido ring: The saturation at the 3 and 4 positions of the pyrido ring in this compound, as opposed to the fully aromatic ring in harmine, influences its binding affinity and selectivity for different enzymes and receptors. For instance, this structural difference contributes to the varying potencies of harmala alkaloids as MAO inhibitors.[15]
Conclusion
This compound is a multifaceted β-carboline alkaloid with a range of pharmacological properties that make it a compelling subject for further research and potential drug development. Its well-defined chemical and physical characteristics, coupled with its potent inhibitory effects on key enzymes and its neuroprotective actions, underscore its therapeutic potential. This technical guide provides a foundational understanding of this compound for scientists and researchers, summarizing its core properties and known mechanisms of action to facilitate future investigations into this promising natural compound.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of harmaline and this compound against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajuronline.org [ajuronline.org]
- 7. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peganum Harmala L. Extract Reduces Oxidative Stress and Improves Symptoms in 6-Hydroxydopamine-Induced Parkinson’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 15. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Properties of Harmalol for Identification
Abstract: this compound (C₁₂H₁₂N₂O) is a bioactive β-carboline alkaloid and a significant metabolite of the harmala alkaloids, harmine and harmaline. Found in various plants, notably Peganum harmala, it is of considerable interest to researchers for its diverse pharmacological activities. Accurate identification and quantification of this compound are crucial for research and development. This guide provides a comprehensive overview of the key spectroscopic properties of this compound, including UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to serve as a foundational reference for its identification and characterization. Detailed experimental protocols and visual workflows are included to facilitate practical application.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum is influenced by the electronic structure of the molecule, making it a valuable tool for the identification and quantification of compounds with chromophores, such as the β-carboline core of this compound.
1.1 Spectroscopic Data
The UV spectrum of this compound is characterized by distinct absorption maxima (λmax) in the ultraviolet and visible regions. These absorptions correspond to π→π* electronic transitions within the aromatic system. The primary absorption band is observed at approximately 371-375 nm[1][2]. A secondary band can be observed around 259 nm, though this region may be subject to interference from other compounds or solvents[3].
| Parameter | Wavelength (nm) | Solvent/Condition | Reference |
| λmax 1 | ~375 | Not specified | [1] |
| λmax 1 | 371 | In complex with BSA | [2] |
| λmax 1 (Detection) | 360 | HPLC mobile phase | [1] |
| λmax 2 | ~259 | In complex with RNA | [3] |
1.2 Experimental Protocol: UV-Vis Absorption Spectroscopy
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Reagents and Materials:
-
This compound standard of high purity.
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or a suitable buffer).
-
Quartz cuvettes with a 1 cm path length.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare a working solution with a concentration that yields an absorbance reading between 0.2 and 1.0 at the λmax for optimal accuracy. A typical concentration is in the range of 5-20 µg/mL.
-
-
Measurement Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Fill a quartz cuvette with the solvent to be used as the blank.
-
Place the blank cuvette in the reference and sample holders and perform a baseline correction over the desired wavelength range (e.g., 200-500 nm).
-
Replace the blank in the sample holder with a cuvette containing the this compound working solution.
-
Scan the sample from 200 to 500 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The fluorescent properties of this compound are due to its rigid, planar β-carboline structure.
2.1 Spectroscopic Data
The fluorescence of this compound involves excitation at a wavelength corresponding to an absorption band, followed by emission at a longer wavelength. The difference between the excitation and emission maxima is known as the Stokes shift. The emission spectrum of this compound is a key identifier.
| Parameter | Wavelength (nm) | Conditions | Reference |
| Excitation | ~370 | 15 mM CP buffer, pH 6.8 | Based on absorption maxima[3] |
| Emission Maxima | Varies with solvent and binding | 15 mM CP buffer, pH 6.8 | [4] |
Note: Specific excitation and emission maxima can be highly dependent on the solvent polarity and pH. Experimental determination is recommended.
2.2 Experimental Protocol: Fluorescence Spectroscopy
This protocol provides a general method for measuring the fluorescence spectrum of this compound.
-
Instrumentation: A calibrated spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector.
-
Reagents and Materials:
-
This compound standard of high purity.
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or buffer).
-
Quartz fluorescence cuvettes (4-polished sides).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of dilute working solutions from the stock. Fluorescence is highly sensitive, so concentrations are typically in the low µM to nM range (e.g., 1-10 µM). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Measurement Procedure:
-
Emission Spectrum:
-
Set the excitation wavelength to the known absorption maximum of this compound (e.g., 370 nm).
-
Set the excitation and emission slit widths (e.g., 5-10 nm).
-
Scan the emission monochromator over a wavelength range starting approximately 20-30 nm above the excitation wavelength to a higher wavelength (e.g., 390-700 nm).
-
Record the spectrum of a solvent blank and subtract it from the sample spectrum.
-
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence intensity determined from the emission spectrum.
-
Scan the excitation monochromator over a wavelength range that includes the expected absorption bands (e.g., 250-450 nm).
-
The resulting excitation spectrum should resemble the absorption spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. ¹H (proton) and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
3.1 Spectroscopic Data
The following tables provide predicted ¹H and ¹³C NMR chemical shift data for this compound. This data is computationally generated and serves as a reference for comparison with experimental spectra. The atom numbering scheme is provided in the accompanying figure.
Figure: Chemical structure of this compound with standard IUPAC numbering for the pyrido[3,4-b]indole core.
Table 3.1: Predicted ¹H NMR Chemical Shifts for this compound (Source: Predicted data from publicly available chemical databases)
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1-CH₃ | ~2.5 | Singlet | - |
| H3 | ~4.0 | Triplet | ~7.0 |
| H4 | ~3.0 | Triplet | ~7.0 |
| H5 | ~7.0 | Doublet | ~8.5 |
| H6 | ~6.8 | Doublet of Doublets | ~8.5, ~2.5 |
| H8 | ~6.9 | Doublet | ~2.5 |
| NH-9 | ~10.5 | Broad Singlet | - |
| OH-7 | ~9.0 | Singlet | - |
Table 3.2: Predicted ¹³C NMR Chemical Shifts for this compound (Source: Predicted data from publicly available chemical databases)
| Atom Position | Chemical Shift (δ, ppm) |
| C1 | ~145 |
| C1-CH₃ | ~20 |
| C3 | ~45 |
| C4 | ~22 |
| C4a | ~128 |
| C4b | ~110 |
| C5 | ~115 |
| C6 | ~112 |
| C7 | ~150 |
| C8 | ~105 |
| C8a | ~135 |
| C9a | ~140 |
3.2 Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials:
-
This compound sample (typically 5-10 mg for ¹³C, 1-5 mg for ¹H).
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often suitable for alkaloids as it can dissolve the sample and allow for the observation of exchangeable protons (NH, OH).
-
NMR tubes (5 mm).
-
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Vortex the tube gently to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis.
4.1 Spectroscopic Data
This compound can be readily ionized using techniques like Electrospray Ionization (ESI). The protonated molecule [M+H]⁺ is the most commonly observed ion in positive ion mode.
Table 4.1: Mass Spectrometry Data for this compound
| Parameter | Value | Ionization Mode | Reference |
| Molecular Weight | 200.24 g/mol | - | |
| Exact Mass | 200.094963 Da | - | |
| Observed m/z [M+H]⁺ | 201.0, 201.1 | ESI Positive | [1] |
| MS/MS Fragmentation of [M+H]⁺ at m/z 201.1 | Observed Fragment m/z | Reference | |
| 185.07 | |||
| 160.08 | |||
| 115.05 |
4.2 Experimental Protocol: Mass Spectrometry
This protocol describes a general method for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an ESI source.
-
Reagents and Materials:
-
This compound standard.
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water).
-
LC-MS grade additives (e.g., formic acid).
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The formic acid aids in the ionization process.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI Positive.
-
Full Scan Mode: Acquire data over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.
-
MS/MS (or Tandem MS) Mode: Select the precursor ion (m/z 201.1) and apply collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
-
-
Visualized Workflows and Pathways
5.1 Spectroscopic Identification Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic identification of this compound.
References
In Silico Molecular Docking of Harmalol: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the computational methodologies, target interactions, and signaling pathways of the β-carboline alkaloid, Harmalol.
This technical guide provides a comprehensive overview of in silico molecular docking studies of this compound, a naturally occurring β-carboline alkaloid with a wide range of pharmacological activities. Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocols, summarizes quantitative binding data, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and to guide future drug design efforts.
Introduction to this compound and Molecular Docking
This compound is a fluorescent psychoactive indole alkaloid belonging to the harmala alkaloids. It is found in various plants, most notably Peganum harmala. Exhibiting a diverse pharmacological profile, including antitumor, antimalarial, and enzyme inhibitory activities, this compound has garnered significant interest as a potential therapeutic agent.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction of a small molecule ligand, such as this compound, with the binding site of a target protein. This guide delves into the specifics of applying this technique to understand the molecular interactions of this compound.
Target Proteins of this compound
In silico and experimental studies have identified several key biological targets for this compound. These include:
-
Nucleic Acids: this compound has been shown to intercalate with both DNA and RNA, with a preference for specific sequences.
-
Plasmodium falciparum Proteins: The alkaloid has demonstrated antimalarial activity by targeting essential proteins in the malaria parasite, such as Merozoite Surface Protein 1 (MSP1), Plasmepsin II (an aspartic protease), and Calcium-Dependent Protein Kinase 5 (pfCDPK5).
-
Cytochrome P450 1A1 (CYP1A1): this compound can inhibit this enzyme, which is involved in the metabolism of procarcinogens.
-
Tubulin: By binding to the colchicine site on tubulin, this compound can disrupt microtubule polymerization, a mechanism relevant to its anticancer properties.
-
Myeloperoxidase (MPO): An enzyme implicated in inflammatory processes.
Experimental Protocols for Molecular Docking
A generalized workflow for the in silico molecular docking of this compound with its target proteins is presented below. This protocol is based on commonly used software such as AutoDock Vina.
General Workflow
Detailed Methodologies
3.2.1. Ligand Preparation:
-
Structure Retrieval: Obtain the 2D structure of this compound from a chemical database like PubChem.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
File Format Conversion: Save the 3D structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina). This step typically involves assigning partial charges and defining rotatable bonds.
3.2.2. Protein Preparation:
-
Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
-
Cleaning the Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Adding Hydrogens and Charges: Add polar hydrogens to the protein structure and assign partial charges (e.g., Gasteiger charges).
-
File Format Conversion: Save the prepared protein structure in the PDBQT format.
3.2.3. Docking Simulation:
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand.
-
Running AutoDock Vina: Execute the docking simulation using a command-line interface. A typical command would specify the prepared protein and ligand files, the coordinates of the grid box, and an exhaustiveness parameter that controls the thoroughness of the search.
-
Algorithm: AutoDock Vina uses a Lamarckian Genetic Algorithm, which combines a genetic algorithm for global search with a local search method for energy minimization.
-
3.2.4. Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol, which estimates the binding free energy. More negative values indicate stronger binding.
-
Root Mean Square Deviation (RMSD): For validation, if a co-crystallized ligand is available, the docked pose of this compound should be compared to the known binding mode. An RMSD value of less than 2.0 Å is generally considered a successful docking.
-
Interaction Analysis: Visualize the docked complex using software like PyMOL or Discovery Studio to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
Quantitative Data Summary
The following tables summarize the quantitative data from various in silico molecular docking studies of this compound with its target proteins.
Table 1: Binding Affinities of this compound with Various Target Proteins
| Target Protein | Organism/System | Docking Score (kcal/mol) | Reference |
| pfPK5 | Plasmodium falciparum | -6.5 | [1] |
| AMA1 | Plasmodium falciparum | -7.06 (ΔGbinding) | [1] |
| MSP1 | Plasmodium falciparum | -1.01 (ΔGbinding) | [1] |
| Myeloperoxidase | Human | -7.1 | [2] |
| DNA (poly(dG-dC)·poly(dG-dC)) | In vitro | -9.04 (ΔG°) | [3] |
| RNA (poly(C)·poly(G)) | In vitro | -7.35 (ΔG°) | [4] |
Table 2: Inhibition Data for this compound and Related Alkaloids
| Compound | Target Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) | Reference |
| This compound | CYP1A1 | - | - | ~5 | [5] |
| Harmaline | CYP2D6 | Competitive | 20.69 | - | [6] |
| Harmine | CYP2D6 | Competitive | 36.48 | - | [6] |
| Harmol | CYP2D6 | Competitive | 47.11 | - | [6] |
Table 3: Molecular Dynamics Simulation Data for this compound
| Simulation Parameter | Value | Interpretation | Reference |
| RMSD | Stabilizes at ~4.33 Å | Indicates good overlap and stability of the ligand in the binding pocket over the simulation time. | [7] |
Signaling Pathways and Mechanisms of Action
The interaction of this compound with its target proteins can modulate key signaling pathways, leading to its observed pharmacological effects.
Inhibition of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound inhibits CYP1A1, an enzyme whose expression is regulated by the AhR signaling pathway. This pathway is crucial in the metabolism of xenobiotics. By inhibiting CYP1A1, this compound can prevent the metabolic activation of procarcinogens into their carcinogenic forms.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacological Profile of Harmalol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmalol, a β-carboline alkaloid derived from the medicinal plant Peganum harmala and a primary metabolite of harmaline and harmine, exhibits a diverse and complex pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological actions of this compound and its metabolites, with a focus on its enzymatic inhibition, effects on cellular signaling pathways, and pharmacokinetic properties. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, drug discovery, and toxicology, summarizing key quantitative data, experimental methodologies, and known mechanisms of action to facilitate further investigation and potential therapeutic development.
Introduction
This compound (1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol) is a naturally occurring β-carboline alkaloid found in the seeds of Peganum harmala, commonly known as Syrian rue. It is also a significant metabolite of the more abundant harmala alkaloids, harmine and harmaline. The β-carboline family of compounds has garnered considerable scientific interest due to their wide range of biological activities, including psychoactive, anti-cancer, and neuroprotective effects. This compound, in particular, presents a unique pharmacological profile that warrants detailed investigation for its potential therapeutic applications. This guide will delve into the core pharmacological aspects of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanisms of action.
Pharmacodynamics
The pharmacodynamic properties of this compound are multifaceted, involving interactions with several key enzyme systems and cellular signaling pathways.
Enzyme Inhibition
2.1.1. Monoamine Oxidase-A (MAO-A) Inhibition
This compound is known to be an inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the synaptic cleft, a mechanism underlying the therapeutic effects of many antidepressant medications. While harmaline and harmine are potent MAO-A inhibitors, this compound's contribution to the overall MAO-A inhibitory effect of Peganum harmala seed extracts is considered to be minor, accounting for approximately 7.6% of the total inhibition.[2]
Table 1: MAO-A Inhibitory Activity of Harmala Alkaloids
| Compound | Contribution to MAO-A Inhibition in P. harmala Seed Extract |
| Harmine & Harmaline | ~87% |
| This compound | ~7.6% |
2.1.2. Cytochrome P450 1A1 (CYP1A1) Inhibition
This compound has been shown to be a potent inhibitor of cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolic activation of pro-carcinogens.[3][4][5] This inhibitory action suggests a potential chemopreventive role for this compound. The inhibition of CYP1A1 by this compound occurs at both the transcriptional and post-translational levels.[3][4][5]
Table 2: Inhibitory Effect of this compound on TCDD-Induced CYP1A1 Activity in HepG2 Cells [3]
| This compound Concentration (µM) | % Decrease in CYP1A1 Catalytic Activity |
| 0.5 | 62% |
| 2.5 | 82% |
| 12.5 | 91% |
Modulation of Cellular Signaling Pathways
2.2.1. p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
This compound has been demonstrated to induce melanogenesis in B16F10 mouse melanoma cells through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6] This pathway is involved in cellular responses to stress and inflammatory cytokines. Activation of p38 MAPK by this compound leads to the phosphorylation of downstream targets, ultimately resulting in increased melanin synthesis.[6]
2.2.2. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The inhibition of CYP1A1 by this compound is mediated through its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.[3][4][5] this compound inhibits the TCDD-mediated induction of AhR-dependent luciferase activity and the formation of the AhR/ARNT/XRE complex.[3]
Interaction with DNA
This compound has been shown to bind to DNA, a property that may contribute to its cytotoxic effects. The binding affinity of this compound to calf-thymus DNA has been quantified, with a binding constant (K) of 6.43 x 10⁵ M⁻¹.
Cardiovascular Effects
In anesthetized dogs, this compound has been observed to decrease heart rate. However, its effects on systemic arterial blood pressure and total peripheral vascular resistance have been reported as inconsistent.
Pharmacokinetics
Absorption and Distribution
This compound has low lipid solubility, which results in poor penetration of the blood-brain barrier.
Metabolism
This compound is a primary metabolite of harmaline and harmine, formed through O-demethylation catalyzed by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2. The metabolism of this compound itself proceeds mainly through conjugation reactions, specifically glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted.[7][8] The Km value for the glucuronidation of this compound by guinea-pig liver microsomes has been determined to be 0.69 x 10⁻⁴ M.[8]
Excretion
The glucuronide and sulfate conjugates of this compound are excreted from the body. The elimination half-life of this compound has been reported to be between 30 to 49 hours.[9]
Toxicology
This compound has been shown to induce tremorigenic activity in mice, but only upon direct intracerebral injection, further highlighting its poor blood-brain barrier penetration. In vitro cytotoxicity assays have been conducted on various cancer cell lines.
Table 3: In Vitro Cytotoxicity of this compound (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | 42 |
| MDA-MB-231 | Breast Carcinoma | 24 |
| A549 | Lung Carcinoma | 45 |
| HepG2 | Liver Carcinoma | 14 |
Experimental Protocols
In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay (Kynuramine Method)
This protocol describes a fluorometric assay to determine the MAO-A inhibitory activity of this compound using kynuramine as a substrate.[7]
Reagents:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Stopping solution (e.g., 2 N NaOH)
-
This compound test solutions of varying concentrations
Procedure:
-
Prepare serial dilutions of this compound and the positive control (clorgyline) in potassium phosphate buffer.
-
In a 96-well plate, add the buffer, MAO-A enzyme solution, and either the this compound test solution, positive control, or buffer (for control wells).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the stopping solution.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)
This protocol outlines the 7-ethoxyresorufin-O-deethylase (EROD) assay to measure the inhibitory effect of this compound on CYP1A1 activity.[10][11][12]
Reagents:
-
HepG2 cells (or other suitable cell line)
-
TCDD (2,3,7,8-tetrachlorodibenzodioxin) or other CYP1A1 inducer
-
7-Ethoxyresorufin (substrate)
-
Resorufin (standard)
-
Dicumarol (to inhibit DT-diaphorase)
-
NADPH
-
Cell lysis buffer
-
This compound test solutions
Procedure:
-
Culture HepG2 cells and induce CYP1A1 expression by treating with TCDD for 24 hours.
-
Treat the induced cells with various concentrations of this compound for a specified time.
-
Lyse the cells and collect the microsomal fraction.
-
In a 96-well plate, add the microsomal fraction, dicumarol, and NADPH.
-
Initiate the reaction by adding 7-ethoxyresorufin.
-
Incubate at 37°C, protected from light.
-
Stop the reaction (e.g., with acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a microplate reader (Ex: ~530 nm, Em: ~590 nm).
-
Quantify the amount of resorufin produced by comparing to a standard curve.
-
Calculate the percent inhibition of CYP1A1 activity by this compound and determine the IC₅₀ value.
Western Blot for p38 MAPK Phosphorylation
This protocol describes the detection of this compound-induced phosphorylation of p38 MAPK in B16F10 melanoma cells by Western blot.[6]
Procedure:
-
Culture B16F10 cells and treat with various concentrations of this compound for different time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in p38 MAPK phosphorylation.
Conclusion
This compound demonstrates a wide array of pharmacological activities, including inhibition of key metabolic enzymes like MAO-A and CYP1A1, and modulation of important cellular signaling pathways such as the p38 MAPK and AhR pathways. Its ability to interact with DNA likely contributes to its observed cytotoxicity. While its pharmacokinetic profile is characterized by poor blood-brain barrier penetration, its long elimination half-life suggests the potential for sustained systemic effects. The metabolism of this compound primarily involves conjugation to form glucuronide and sulfate metabolites. Further research is warranted to fully elucidate the specific metabolites of this compound and their potential biological activities, as well as to precisely quantify its inhibitory potency against various enzyme targets. This in-depth technical guide provides a solid foundation for future investigations into the therapeutic potential of this compound and its derivatives.
References
- 1. This compound | C12H12N2O | CID 3565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 525-57-5 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glucuronidation of 3-O-methylnoradrenaline, this compound and some related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. seagrant.whoi.edu [seagrant.whoi.edu]
Investigating the In Vitro Antioxidant Properties of Harmalol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmalol, a dihydro-β-carboline alkaloid found in plants such as Peganum harmala, has garnered significant scientific interest for its diverse biological activities.[1] Among these, its antioxidant properties are particularly noteworthy. Dihydro-β-carbolines, including this compound, have demonstrated potent free radical scavenging capabilities, in some cases exceeding those of their aromatic β-carboline analogs.[2][3] This technical guide provides an in-depth overview of the in vitro antioxidant profile of this compound, presenting detailed experimental protocols, quantitative data from key assays, and visualizations of relevant biochemical pathways and workflows. The information is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in conditions associated with oxidative stress.
Chemical Structure and Properties
This compound (1-Methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol) is structurally characterized by a dihydro-β-carboline core with a hydroxyl group at the 7-position. This hydroxyl group is crucial for its antioxidant activity, enabling it to donate a hydrogen atom to neutralize free radicals.
References
Harmalol's Role in Modulating Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmalol, a beta-carboline alkaloid derived from Peganum harmala, exhibits a complex pharmacological profile through its interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's modulatory effects on the serotonergic, dopaminergic, GABAergic, and glutamatergic systems, as well as its well-established role as a monoamine oxidase A (MAO-A) inhibitor. The document synthesizes available quantitative data on binding affinities and inhibitory concentrations into structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of the underlying mechanisms. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to this compound
This compound is a naturally occurring beta-carboline alkaloid found in the seeds of Peganum harmala, a plant with a long history of use in traditional medicine. Structurally, it is closely related to other harmala alkaloids such as harmine and harmaline. These compounds are known for their psychoactive and pharmacological effects, which are primarily attributed to their interaction with various components of the central nervous system. This compound's ability to modulate several key neurotransmitter systems makes it a molecule of significant interest for neuropharmacological research and as a potential lead compound in drug discovery programs targeting neurological and psychiatric disorders.
Modulation of the Monoaminergic System
Mechanism of Action: Monoamine Oxidase-A (MAO-A) Inhibition
This compound is a known inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is a key mechanism underlying the therapeutic effects of many antidepressant medications. The inhibition of MAO-A by harmala alkaloids is reported to be reversible and competitive.[2] While harmine and harmaline are the most potent MAO-A inhibitors in Peganum harmala seed extracts, this compound also contributes to this effect.[2]
Quantitative Data: MAO-A Inhibition
| Compound | IC50 (MAO-A) | Notes |
| Peganum harmala Seed Extract | 27 µg/L | Primarily attributed to harmaline and harmine. |
| This compound | - | Contributes to the overall MAO-A inhibition of the extract. |
Note: A specific IC50 value for isolated this compound was not available in the reviewed literature.
Experimental Protocol: In Vitro MAO-A Inhibition Assay (Kynuramine Method)
This protocol describes a common method for determining the MAO-A inhibitory activity of a compound using kynuramine as a substrate.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
This compound (test compound)
-
Clorgyline (positive control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~310-340 nm, Emission: ~380-400 nm)
-
Stopping solution (e.g., 2 N NaOH)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and clorgyline in DMSO.
-
Prepare serial dilutions of the test and control compounds in potassium phosphate buffer.
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Dilute the MAO-A enzyme in the assay buffer to a working concentration that ensures a linear reaction rate.
-
-
Assay Plate Setup:
-
Blank wells: Add assay buffer.
-
Control wells (no inhibitor): Add assay buffer and MAO-A enzyme solution.
-
Test compound wells: Add assay buffer, MAO-A enzyme solution, and the this compound dilution.
-
Positive control wells: Add assay buffer, MAO-A enzyme solution, and the clorgyline dilution.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the kynuramine solution to all wells except the blank to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stopping solution.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Visualization: MAO-A Inhibition Pathway
Caption: this compound inhibits MAO-A, preventing monoamine degradation.
Modulation of the Serotonergic System
Mechanism of Action: Serotonin Receptor Interaction
This compound and related beta-carbolines are known to interact with serotonin receptors. Molecular docking studies suggest that this compound has a notable binding affinity for the serotonin 5-HT2A receptor, indicating potential agonistic or antagonistic activity.[3] The 5-HT2A receptor is a key target for psychedelic drugs and atypical antipsychotics, and its modulation can significantly impact mood, perception, and cognition.[4]
Quantitative Data: Serotonin 5-HT2A Receptor Binding Affinity
| Compound | Binding Affinity (Molecular Docking) | Notes |
| This compound | -8.56 Kcal/mol | In silico prediction of binding to the 5-HT2A receptor. |
| LSD (control) | -9.14 Kcal/mol | Reference compound in the same molecular docking study. |
Note: Experimental Ki or IC50 values for this compound at serotonin receptors were not available in the reviewed literature.
Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a method to determine the binding affinity of this compound for the 5-HT2A receptor using a competition binding assay with a radiolabeled antagonist.
Materials:
-
Rat cortical membranes (or cell lines expressing human 5-HT2A receptors)
-
[3H]Ketanserin (radioligand)
-
This compound (test compound)
-
Serotonin or a known 5-HT2A antagonist (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in the binding buffer.
-
Assay Setup:
-
Total Binding: Add membrane preparation, [3H]ketanserin, and binding buffer.
-
Non-specific Binding: Add membrane preparation, [3H]ketanserin, and a high concentration of unlabeled serotonin or a 5-HT2A antagonist.
-
Competition Binding: Add membrane preparation, [3H]ketanserin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualization: Serotonergic Synapse Modulation
Caption: this compound potentially modulates 5-HT2A receptor signaling.
Modulation of the Dopaminergic System
Mechanism of Action: Dopamine Receptor Interaction
In silico studies suggest that this compound may act as a dopamine receptor antagonist.[5] The dopaminergic system is crucial for motor control, motivation, and reward, and its dysregulation is implicated in conditions like Parkinson's disease and addiction.
Quantitative Data: Dopamine Receptor Binding Affinity
No experimental binding affinity data (Ki or IC50) for this compound at dopamine receptors were available in the reviewed literature. Molecular docking studies indicate a potential interaction, but this requires experimental validation.
Experimental Protocol: In Vivo Microdialysis in the Striatum
This protocol describes the use of in vivo microdialysis to measure changes in extracellular dopamine levels in the rat striatum following this compound administration.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ED)
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
This compound Administration: Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline and analyze the time course of the effect.
Visualization: Dopaminergic Neurotransmission Workflow
Caption: Workflow for in vivo microdialysis of dopamine after this compound.
Modulation of the GABAergic and Glutamatergic Systems
Mechanism of Action
The effects of this compound on the primary inhibitory (GABA) and excitatory (glutamate) neurotransmitter systems are less well-characterized than its interactions with monoaminergic systems. Some evidence suggests that beta-carbolines can act as inverse agonists at GABA-A receptors. For the glutamatergic system, the related alkaloid harmaline has been shown to competitively inhibit [3H]MK-801 binding to the NMDA receptor, suggesting a potential interaction with the ion channel.[6]
Quantitative Data: GABA-A and NMDA Receptor Interactions
| Compound | Receptor | Action | IC50 | Notes |
| Harmaline | NMDA | [3H]MK-801 Displacement | 60 µM (Inferior Olive), 170 µM (Cortex) | Data for harmaline, not this compound. |
Note: Specific binding or functional data for this compound at GABA-A and NMDA receptors are limited.
Experimental Protocol: Glutamate Uptake Assay in Synaptosomes
This protocol describes a method to assess the effect of this compound on glutamate uptake in isolated nerve terminals (synaptosomes).
Materials:
-
Rat cortical tissue
-
Sucrose buffer
-
Krebs-Ringer buffer
-
[3H]L-glutamate (radiolabeled substrate)
-
This compound
-
Known glutamate uptake inhibitor (e.g., DL-TBOA)
-
Scintillation counter and cocktail
Procedure:
-
Synaptosome Preparation: Homogenize cortical tissue in sucrose buffer and prepare a synaptosomal fraction using differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer at 37°C.
-
Uptake Assay:
-
Add varying concentrations of this compound or the control inhibitor to the synaptosomal suspension.
-
Initiate the uptake by adding [3H]L-glutamate.
-
-
Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the effect of this compound on glutamate uptake and calculate the IC50 if inhibition is observed.
Visualization: Glutamatergic Synapse and Potential Modulation
Caption: Potential modulation of NMDA receptors by this compound.
Modulation of the Cholinergic System
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
This compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[7] By inhibiting AChE, this compound can increase the levels and duration of action of acetylcholine in the synapse, a mechanism relevant to the treatment of cognitive disorders such as Alzheimer's disease. This compound also inhibits butyrylcholinesterase (BChE), another cholinesterase enzyme.
Quantitative Data: Cholinesterase Inhibition
| Enzyme | IC50 of this compound |
| Acetylcholinesterase (AChE) | 27.88 ± 1.13 µM |
| Butyrylcholinesterase (BChE) | 9.48 ± 2.03 µM |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity and inhibition.
Materials:
-
AChE enzyme solution
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Spectrophotometer (412 nm)
Procedure:
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of this compound.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine iodide substrate.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time. The yellow color produced is due to the reaction of thiocholine (the product of acetylcholine hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of inhibition and calculate the IC50 value.
Visualization: Cholinergic Synapse and AChE Inhibition
Caption: this compound inhibits AChE, increasing synaptic acetylcholine.
Conclusion
This compound is a pharmacologically active beta-carboline alkaloid with the ability to modulate multiple neurotransmitter systems. Its most well-documented effect is the inhibition of MAO-A, which has clear implications for the regulation of monoamine levels in the brain. Furthermore, evidence points towards its interaction with serotonergic, dopaminergic, glutamatergic, and cholinergic systems. The available quantitative data, while still incomplete for some targets, provides a foundation for understanding its potency and potential therapeutic applications. The experimental protocols detailed in this guide offer a starting point for researchers to further investigate the nuanced mechanisms of this compound's action. The continued exploration of this compound's neuropharmacological profile may lead to the development of novel therapeutic agents for a range of neurological and psychiatric conditions. Further research is warranted to fully elucidate its receptor binding profiles, functional activities, and in vivo effects on neurotransmitter dynamics.
References
- 1. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 2. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Serotonin 5-HT2A Receptor Agonist of Psychoactive Components of Silene undulata Aiton: LC-MS/MS, ADMET, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Harmaline competitively inhibits [3H]MK-801 binding to the NMDA receptor in rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Harmalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol (C₁₂H₁₂N₂O) is a beta-carboline alkaloid found in a variety of plants that have been used for centuries in traditional medicine and spiritual practices across different cultures. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways of its bioactivity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
The primary plants known to contain this compound are Peganum harmala (Syrian Rue), Banisteriopsis caapi (a primary ingredient in the psychedelic brew Ayahuasca), and various species of Passiflora (Passion Flower). The ethnobotanical applications of these plants are diverse, ranging from the treatment of neurological disorders and inflammatory conditions to their use in shamanic rituals.
Ethnobotanical Uses of this compound-Containing Plants
The traditional uses of these plants are deeply rooted in their psychoactive and medicinal properties, which are largely attributed to their content of harmala alkaloids, including this compound, harmine, and harmaline.
Peganum harmala (Syrian Rue)
Peganum harmala, commonly known as Syrian Rue, has a long history of use in traditional medicine throughout the Middle East, North Africa, and Asia.[1] Its seeds are the primary part of the plant utilized for their medicinal properties.[2]
Traditional Medicinal Uses:
-
Neurological Conditions: Traditionally used to address a range of neurological issues, including paralysis, epilepsy, and numbness.[2] Modern research is exploring its potential in the context of neurodegenerative diseases like Parkinson's disease.[3]
-
Mental Health: Employed as a remedy for depression and other nervous disorders.[4]
-
Pain and Inflammation: Used as an analgesic and anti-inflammatory agent for conditions such as rheumatism and arthritis.[1][4]
-
Other Uses: Traditional applications also include treatment for gastrointestinal and cardiovascular disorders, as well as for its antimicrobial and antipyretic properties.[4]
Banisteriopsis caapi
Banisteriopsis caapi is a woody vine native to the Amazon rainforest and is a key component of Ayahuasca, a ceremonial psychedelic brew.[5] The vine itself is revered as a "plant teacher" and is used for healing and spiritual divination by indigenous communities.[5]
Traditional Medicinal and Ritualistic Uses:
-
Spiritual and Healing Ceremonies: Central to shamanic practices for diagnosing and treating illnesses, communicating with spirits, and for spiritual guidance.[5]
-
Physical Cleansing: The brew is known for its purgative effects, which are considered a form of physical and spiritual cleansing.[6]
-
Neurological and Mental Health: The harmala alkaloids in B. caapi are believed to contribute to the antidepressant and anxiolytic effects reported by users of Ayahuasca.[7]
Passiflora Species (Passion Flower)
Various species of Passiflora, particularly Passiflora incarnata, have been used traditionally, primarily in the Americas and Europe, for their calming and sedative effects.[8]
Traditional Medicinal Uses:
-
Anxiety and Insomnia: Widely used as a natural remedy for anxiety, nervousness, and insomnia.[9][10][11]
-
Seizures and Hysteria: Historically used for the treatment of seizures and hysteria.[8]
-
Pain Relief: Certain traditional practices utilize passion flower for its analgesic properties.[12]
Quantitative Analysis of this compound Content
The concentration of this compound can vary significantly between plant species and even different parts of the same plant. The following table summarizes the available quantitative data for this compound content.
| Plant Species | Plant Part | This compound Concentration (% w/w) | Reference(s) |
| Peganum harmala | Seeds | 0.6 | [2] |
| Passiflora incarnata | Aerial Parts | ≤ 0.01 | [13] |
| Banisteriopsis caapi | Stems | Detected, but not consistently quantified | [1] |
Experimental Protocols
This section details methodologies for the extraction, quantification, and bioactivity assessment of this compound.
Extraction of Harmala Alkaloids from Plant Material
This protocol is a general method for the extraction of harmala alkaloids, including this compound, from plant seeds (e.g., Peganum harmala).
Materials:
-
Ground plant material (seeds)
-
Methanol
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Dichloromethane (or chloroform)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Defatting: Macerate the ground plant material in hexane or petroleum ether for 24 hours to remove fats and lipids. Filter the mixture and discard the solvent.
-
Acidic Extraction: The defatted plant material is then subjected to acidic methanol extraction. Reflux the material with methanol containing a small amount of 1M HCl for several hours. This process protonates the alkaloids, making them more soluble in the polar solvent.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
Acid-Base Liquid-Liquid Extraction: a. Redissolve the concentrated extract in an acidic aqueous solution (e.g., 0.1M HCl). b. Wash the acidic solution with a nonpolar solvent like dichloromethane to remove any remaining non-alkaloidal impurities. Discard the organic layer. c. Basify the aqueous layer to a pH of 9-10 with 1M NaOH. This deprotonates the alkaloids, making them soluble in a nonpolar solvent. d. Extract the basified aqueous solution multiple times with dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to obtain the crude alkaloid extract.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This HPLC method is suitable for the separation and quantification of this compound in plant extracts.[8][9][12]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., ammonium acetate or phosphate buffer) with a gradient or isocratic elution. A typical mobile phase could be a mixture of isopropyl alcohol, acetonitrile, water, and formic acid.[8][9][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 330 nm.[9][12]
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the calibration curve to determine the concentration of this compound in the sample.
In-vitro Bioactivity Assay: Cytotoxicity (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on a cell line.[7][14][15]
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Signaling Pathways and Mechanisms of Action
This compound and other harmala alkaloids exert their biological effects through various signaling pathways. While the most well-known mechanism is the inhibition of monoamine oxidase A (MAO-A), recent research has uncovered other potential targets.
Monoamine Oxidase Inhibition
Harmala alkaloids, including this compound, are potent reversible inhibitors of monoamine oxidase A (MAO-A).[2][16][17][18] MAO-A is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the basis for its antidepressant and psychoactive effects.
Brain-Derived Neurotrophic Factor (BDNF) Signaling
Recent studies suggest that this compound may exert neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][5][13][19] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. This compound has been shown to increase the expression of BDNF, which in turn can activate downstream signaling cascades like the TrkB/Akt and MAPK/ERK pathways, promoting neuronal health and potentially mitigating neurodegeneration.
Anti-inflammatory and Antioxidant Pathways
This compound has also been reported to possess anti-inflammatory and antioxidant properties. These effects may be mediated through the inhibition of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and by scavenging reactive oxygen species (ROS).[20][21][22] By downregulating the expression of inflammatory cytokines and reducing oxidative stress, this compound could be beneficial in conditions with an inflammatory component.
Conclusion
The plants containing this compound, particularly Peganum harmala, Banisteriopsis caapi, and Passiflora species, have a rich history of ethnobotanical use. Modern scientific investigation is beginning to validate some of these traditional applications, particularly in the realm of neurology and mental health. The multifaceted pharmacological profile of this compound, including its ability to inhibit MAO-A, modulate BDNF signaling, and exert anti-inflammatory and antioxidant effects, makes it a compelling candidate for further research and drug development. This guide provides a foundational resource for scientists to explore the therapeutic potential of this fascinating natural compound. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound for various medical conditions.
References
- 1. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Peganum harmala L. seed extract attenuates anxiety and depression in rats by reducing neuroinflammation and restoring the BDNF/TrkB signaling pathway and monoamines after exposure to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L. | Semantic Scholar [semanticscholar.org]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L. (2003) | Murat Kartal | 192 Citations [scispace.com]
- 11. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. ijop.net [ijop.net]
- 16. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Harmine Inhibits Multiple TLR-Induced Inflammatory Expression through Modulation of NF-κB p65, JNK, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorescent World of Harmalol: A Technical Guide to its Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Harmalol, a naturally occurring β-carboline alkaloid derived from the medicinal plant Peganum harmala, is gaining significant attention within the scientific community for its intriguing fluorescent properties and diverse biological activities. This technical guide provides an in-depth exploration of the core fluorescent characteristics of this compound and its burgeoning applications in cellular imaging, sensing, and as a research tool in signaling pathway analysis.
Core Fluorescent Properties of this compound
This compound's fluorescence is characterized by its sensitivity to the surrounding environment, including solvent polarity and pH. This solvatochromism and pH-dependent fluorescence make it a versatile tool for various applications. The key fluorescent properties are summarized below.
Spectral Characteristics
This compound typically exhibits a strong blue-green fluorescence. The excitation and emission maxima are subject to shifts depending on the solvent environment. In aqueous solutions, the fluorescence of Peganum harmala extract, where this compound is a significant component, has been observed with an emission peak at 490 nm when excited at 382 nm.[1] Another study reports that the seeds of P. harmala emit light at 473 nm, largely attributed to the this compound component.[1]
The electronic spectra of this compound have been recorded in various organic solvents, demonstrating its unusual behavior influenced by excited state proton transfer.[2][3] In the presence of acidic alcohols, the formation of a strongly hydrogen-bonded complex or a cationic species is favored.[2]
Table 1: Summary of this compound's Fluorescent Properties
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~371 nm | In 15 mM CP buffer, pH 6.8[4] |
| 382 nm | Aqueous extract of P. harmala[1] | |
| Emission Maximum (λem) | ~480 nm | Cationic species[2] |
| 490 nm | Aqueous extract of P. harmala[1] | |
| 473 nm | Attributed to this compound in P. harmala seeds[1] | |
| Fluorescence Quantum Yield (Φf) | 0.39 | In aqueous extract of P. harmala |
| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ | At 371 nm[4] |
Note: The quantum yield can be significantly influenced by the solvent and pH.
Factors Influencing Fluorescence
Solvent Effects: The polarity of the solvent plays a crucial role in modulating the fluorescence of this compound. Studies on related β-carbolines have shown that the fluorescence quantum yields and lifetimes are highly dependent on the solvent environment.[5] The unusual behavior of this compound in organic solvents is attributed to excited-state proton transfer.[2][3]
pH Effects: The fluorescence of this compound is highly sensitive to pH. The protonation state of the molecule, which changes with pH, directly impacts its electronic structure and, consequently, its fluorescence emission. This property is the basis for its application as a pH indicator. The proton-induced fluorescence quenching of the monocations of harmaline and this compound has been reported.[5]
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and fluorescent analysis of this compound.
Synthesis of this compound
This compound can be synthesized from naturally abundant precursors like L-tryptophan or through the chemical modification of related alkaloids such as harmaline or harmine.
Protocol 2.1.1: Synthesis of this compound via Demethylation of Harmine
This protocol describes the demethylation of harmine to yield this compound.
Materials:
-
Harmine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Hydrobromic Acid (48%)
-
Methanol
-
Sodium Bicarbonate solution
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Acetylation of Harmine: Reflux a solution of harmine in anhydrous pyridine with acetic anhydride.
-
Purification of Acetylharmine: After cooling, pour the reaction mixture into water and extract the acetylated product. Purify the crude product by recrystallization.
-
Demethylation: Reflux the purified acetylharmine with 48% hydrobromic acid.
-
Isolation of this compound: After the reaction is complete, cool the solution and neutralize it with a saturated solution of sodium bicarbonate.
-
Purification: The precipitated this compound can be collected and purified by recrystallization from a suitable solvent like methanol.
Measurement of Fluorescence Spectra and Quantum Yield
Protocol 2.2.1: Determination of Fluorescence Excitation and Emission Spectra
Instrumentation:
-
A calibrated spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., methanol, ethanol, DMSO, or a specific buffer). The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Excitation Spectrum Measurement: Set the emission monochromator to the wavelength of maximum emission (e.g., 480 nm) and scan the excitation monochromator over a desired range (e.g., 250-450 nm).
-
Emission Spectrum Measurement: Set the excitation monochromator to the wavelength of maximum excitation (determined in the previous step) and scan the emission monochromator over a desired range (e.g., 400-600 nm).
-
Data Correction: Correct the recorded spectra for instrumental response functions (lamp intensity profile and detector sensitivity).
Protocol 2.2.2: Relative Quantum Yield Measurement
The fluorescence quantum yield of this compound can be determined relative to a well-characterized standard.
Materials:
-
This compound solution
-
Quantum yield standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Absorbance Measurement: Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both to ensure absorbance values are in the linear range (typically < 0.1).
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of both the this compound and standard solutions at the same excitation wavelength used for the absorbance measurements.
-
Integration of Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for both samples.
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of this compound (Φx):
Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)
Where:
-
Φs is the quantum yield of the standard
-
Ix and Is are the integrated fluorescence intensities of the sample and standard, respectively.
-
Ax and As are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
nx and ns are the refractive indices of the sample and standard solvents, respectively.
-
Applications of this compound's Fluorescence
The unique fluorescent properties of this compound have led to its use in a variety of research applications.
Bio-imaging and Cellular Probes
This compound's intrinsic fluorescence allows it to be used as a probe to visualize cellular structures and processes. Its ability to intercalate into DNA makes it a useful tool for studying nucleic acid interactions.[4]
Experimental Workflow: Cellular Uptake and Localization of this compound in HeLa Cells
Caption: Workflow for visualizing the subcellular localization of this compound in HeLa cells.
Studies have shown that this compound can be visualized within HeLa cells, with some colocalization observed with mitochondrial and lysosomal trackers, indicating its distribution within these organelles.[6]
Fluorescent pH and Metal Ion Sensing
The pH-dependent fluorescence of this compound makes it a potential candidate for use as a fluorescent pH indicator. The fluorescence intensity of harmala alkaloids can be modulated by pH, with different protonated species exhibiting distinct emission characteristics.[5][7]
Experimental Workflow: this compound as a Fluorescent pH Probe
Caption: Workflow for utilizing this compound as a fluorescent pH indicator.
Furthermore, the ability of the β-carboline scaffold to chelate metal ions suggests the potential of this compound as a fluorescent sensor for specific metal ions. The binding of a metal ion can alter the electronic properties of the fluorophore, leading to a change in its fluorescence emission. While specific protocols for this compound are under development, the general principle involves monitoring the change in fluorescence intensity or wavelength upon addition of different metal ions.
Role in Signaling Pathways
Recent research has implicated this compound in the modulation of cellular signaling pathways, particularly the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and differentiation.
Signaling Pathway: this compound-induced Melanogenesis via p38 MAPK
Caption: this compound activates the p38 MAPK pathway, leading to melanogenesis.
This compound has been shown to induce the phosphorylation of p38 MAPK. This activation leads to the downstream phosphorylation of cAMP response element-binding protein (CREB), which in turn increases the expression of Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanocyte development and differentiation, and its upregulation leads to increased expression of key melanogenic enzymes such as tyrosinase, and tyrosinase-related proteins 1 and 2 (TRP-1 and TRP-2), ultimately resulting in increased melanin synthesis. This pathway highlights a potential therapeutic application of this compound in pigmentation disorders.
Conclusion and Future Directions
This compound's inherent fluorescence, coupled with its sensitivity to the local environment and its biological activity, positions it as a valuable molecule for a wide range of scientific investigations. Future research will likely focus on the development of this compound derivatives with enhanced fluorescent properties, such as higher quantum yields and greater photostability, and improved specificity for particular cellular targets or analytes. The elucidation of its interactions with various metal ions could lead to the development of novel fluorescent sensors. Furthermore, a deeper understanding of its influence on cellular signaling pathways will open new avenues for its application in drug discovery and development. The continued exploration of this compound's fluorescent properties and applications promises to yield exciting new tools and insights for the scientific community.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Photochemical reaction of this compound. Part 2. Electronic spectra - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring potooxidative degradation pathways of harmol and this compound alkaloids in water: effects of pH, excitation sources and atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Harmalol's Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the structure-activity relationship (SAR) of Harmalol, a key bioactive β-carboline alkaloid. This in-depth whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of this compound's therapeutic promise, underpinned by a wealth of quantitative data, experimental methodologies, and novel visualizations of its molecular interactions.
This compound, a derivative of harmala alkaloids, has long been a subject of scientific curiosity due to its diverse pharmacological effects. These include antioxidant, antitumor, and neuroprotective properties.[1][2][3] This guide meticulously dissects how the nuanced architecture of the this compound molecule and its synthetic derivatives dictates their biological activity, providing a roadmap for the rational design of more potent and selective therapeutic agents.
Unveiling the Pharmacological Profile: A Quantitative Perspective
A cornerstone of this technical guide is the systematic compilation of quantitative data from a multitude of studies. This allows for a direct comparison of the efficacy of this compound and its derivatives across various biological targets. The data highlights the critical role of specific functional groups and structural modifications in modulating the potency and selectivity of these compounds.
| Compound | Target/Assay | Activity (IC50/EC50) | Cell Line | Reference |
| This compound | Cytotoxicity | 14 µM | HepG2 | [4] |
| This compound | Myeloperoxidase (MPO) Inhibition | - | - | [5] |
| This compound | CYP1A1 Inhibition | Concentration-dependent | HepG2 | [2] |
| This compound Derivatives | Spasmolytic Activity | - | - | [6] |
| This compound Derivatives | Fungicidal Activity | Varied % inhibition | Various fungi | [7] |
| Harmine (related β-carboline) | Haspin Kinase Inhibition | 0.59 µM | - | [8] |
| Harmol (related β-carboline) | Haspin Kinase Inhibition | 0.77 µM | - | [8] |
The "How-To": Deconstructing Experimental Protocols
To ensure reproducibility and foster further innovation, this guide provides a detailed overview of the key experimental protocols used to elucidate the bioactivities of this compound. These methodologies are fundamental to understanding the data and designing future experiments.
CYP1A1 Inhibition Assay
The inhibitory effect of this compound on the carcinogen-activating enzyme CYP1A1 was investigated in human hepatoma HepG2 cells. The protocol involves treating the cells with a known inducer of CYP1A1, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in the presence and absence of varying concentrations of this compound. The activity of CYP1A1 is then measured at the mRNA, protein, and catalytic activity levels.[2]
-
Cell Culture: HepG2 cells are maintained in appropriate culture medium.
-
Treatment: Cells are exposed to TCDD with or without different concentrations of this compound (e.g., 0.5, 2.5, and 12.5 µM).[2]
-
mRNA Analysis: Quantitative real-time PCR is used to measure the expression levels of CYP1A1 mRNA.
-
Protein Analysis: Western blotting is employed to determine the levels of CYP1A1 protein.
-
Catalytic Activity Assay: A specific substrate for CYP1A1 is used to measure its enzymatic activity, often through a fluorescence-based assay.
Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of this compound was evaluated against various cancer cell lines, including HeLa, MDA-MB-231, A549, and HepG2, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader, which is proportional to the number of viable cells.
Visualizing the Molecular Narrative: Signaling Pathways and Workflows
A unique feature of this guide is the use of Graphviz diagrams to visually represent the complex signaling pathways and experimental workflows associated with this compound's mechanism of action. These diagrams offer a clear and concise understanding of the intricate molecular relationships.
This diagram illustrates the mechanisms by which this compound inhibits the TCDD-mediated induction of CYP1A1. This compound interferes with the activation of the Aryl Hydrocarbon Receptor (AhR), a key step in the transcriptional activation of the CYP1A1 gene.[2] Furthermore, it acts at a post-translational level by decreasing the stability of the CYP1A1 protein and directly inhibiting its catalytic function.[2]
The workflow for assessing the in vitro cytotoxicity of this compound is depicted above. This standardized procedure is crucial for determining the concentration at which the compound inhibits cell growth by 50% (IC50), a key parameter in drug discovery.[4]
The Road Ahead: Future Directions in this compound Research
The insights presented in this guide pave the way for future research into the therapeutic applications of this compound. Key areas for further investigation include:
-
Lead Optimization: The synthesis and evaluation of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper exploration of the molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic and potential toxic effects.
-
In Vivo Efficacy: Preclinical studies in animal models to validate the in vitro findings and assess the therapeutic potential of this compound for specific diseases.
This comprehensive technical guide serves as an invaluable resource for the scientific community, providing the foundational knowledge necessary to unlock the full therapeutic potential of this compound and its derivatives. By integrating quantitative data, detailed methodologies, and clear visual representations, it aims to accelerate the translation of this promising natural product into novel clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H12N2O | CID 3565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sequence specific binding of beta carboline alkaloid this compound with deoxyribonucleotides: binding heterogeneity, conformational, thermodynamic and cytotoxic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.univ-bouira.dz:8080 [dspace.univ-bouira.dz:8080]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Harmalol as a Beta-Carboline Alkaloid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmalol, a prominent member of the beta-carboline alkaloid family, has garnered significant scientific interest due to its diverse pharmacological profile.[1][2] Derived from the medicinal plant Peganum harmala, this comprehensive technical guide delves into the core aspects of this compound, including its chemical properties, multifaceted biological activities, and underlying mechanisms of action.[1] This document provides a thorough examination of its role as a modulator of key signaling pathways, its potential as a therapeutic agent, and the experimental methodologies employed in its investigation. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involved.
Introduction to this compound and Beta-Carboline Alkaloids
Beta-carboline alkaloids are a large and structurally diverse group of natural and synthetic indole alkaloids.[3][4] They are widely distributed in nature, found in various plants, foodstuffs, and even within human tissues and body fluids.[3][5][6] This class of compounds is characterized by a tricyclic indole framework and exhibits a broad spectrum of biological activities, including sedative, anxiolytic, antitumor, antiviral, and antimicrobial properties.[3][4][5]
This compound (1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol) is a key beta-carboline alkaloid and a major metabolite of harmaline.[7][8] It is structurally related to other well-known harmala alkaloids such as harmine and harmaline.[1] The unique chemical structure of this compound underpins its diverse pharmacological effects, which are currently being explored for their therapeutic potential in a range of diseases.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O | [1] |
| Molar Mass | 200.24 g/mol | [1] |
| Appearance | Red solid | [2] |
| Melting Point | 228-230 °C | |
| Solubility | Soluble in organic solvents | [1] |
| CAS Number | 525-57-5 | [1] |
Pharmacological Activities and Mechanisms of Action
This compound exerts a wide array of pharmacological effects through various mechanisms of action. These include antioxidant, neuroprotective, anti-inflammatory, antitumor, and enzyme inhibitory activities.
Enzyme Inhibition
3.1.1. Monoamine Oxidase (MAO) Inhibition:
This compound, along with other beta-carboline alkaloids, is a known inhibitor of monoamine oxidase (MAO), particularly MAO-A.[9] MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine.[10] Inhibition of MAO-A by this compound can lead to increased levels of these neurotransmitters in the brain, which may contribute to its potential antidepressant effects.[9] The inhibition of MAO-A by seed extracts of Peganum harmala, which contain this compound, has been shown to be potent, reversible, and competitive.[9]
3.1.2. Cytochrome P450 (CYP) Inhibition:
This compound has been demonstrated to be a potent inhibitor of the carcinogen-activating enzyme Cytochrome P450 1A1 (CYP1A1).[3][5] This inhibition occurs at both the transcriptional and post-translational levels.[3] By downregulating CYP1A1, this compound can potentially mitigate the carcinogenic effects of various environmental toxins that require metabolic activation by this enzyme.
Modulation of Signaling Pathways
3.2.1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
The inhibition of CYP1A1 by this compound is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][5] Dioxins and other environmental pollutants activate the AhR, leading to its translocation to the nucleus, dimerization with the AhR nuclear translocator (ARNT), and subsequent binding to xenobiotic responsive elements (XREs) in the promoter regions of target genes like CYP1A1.[3][11] this compound has been shown to inhibit the TCDD-mediated induction of AhR-dependent luciferase activity and the formation of the AhR/ARNT/XRE complex.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. And Now for Something Completely Different: Diversity in Ligand-Dependent Activation of Ah Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Botanical Blueprint of Harmalol: A Technical Guide to its Natural Sources and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Harmalol, a naturally occurring β-carboline alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. As a potent monoamine oxidase A (MAO-A) inhibitor and fluorescent marker, its applications in neuropharmacology and cell biology are expanding. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound within the plant kingdom. It synthesizes quantitative data on its concentration in various species, details the experimental protocols for its extraction and analysis, and illustrates the biosynthetic pathways and analytical workflows. This document aims to serve as a foundational resource for researchers engaged in the study and utilization of this important bioactive compound.
Natural Sources and Distribution of this compound
This compound is primarily found in a select number of plant families, with its most significant concentrations reported in Peganum harmala and Banisteriopsis caapi. Its presence has also been noted in various species of the Passiflora genus, as well as in trace amounts in other plants like tobacco and coffee.
Peganum harmala (Syrian Rue)
Peganum harmala, commonly known as Syrian Rue, is a perennial herbaceous plant belonging to the Nitrariaceae family and stands as the most prominent natural source of this compound.[1] The alkaloids, including this compound, are distributed throughout the plant, with the highest concentrations typically found in the seeds and roots.[2] The concentration of these alkaloids is not static and varies depending on the developmental stage of the plant, generally increasing during the initial weeks of growth, stabilizing during the vegetative phase, and then declining at the onset of flowering.[1][2]
Banisteriopsis caapi
Banisteriopsis caapi, a large vine of the Malpighiaceae family, is another significant source of harmala alkaloids. It is one of the primary ingredients in the traditional Amazonian psychoactive beverage, ayahuasca.[3] While harmine and tetrahydroharmine are often the most abundant β-carbolines in B. caapi, this compound is also present.[4] The concentration of these alkaloids can vary considerably between different plant samples.[5]
Passiflora spp. (Passion Flower)
Several species of the passion flower genus, Passiflora, have been reported to contain harmala alkaloids, including this compound, albeit in much smaller quantities compared to P. harmala and B. caapi.[6][7] Research has shown that the presence and concentration of these alkaloids can be inconsistent, with some studies detecting only trace amounts or disputing their presence altogether in certain species like Passiflora incarnata.[6][8]
Quantitative Analysis of this compound in Plant Materials
The concentration of this compound and related alkaloids varies significantly based on the plant species, the specific organ, and the developmental stage. The following tables summarize the available quantitative data.
| Plant Species | Plant Part | This compound Concentration | Other Alkaloids and Notes |
| Peganum harmala | Seeds | Not explicitly quantified in this study, but total for major alkaloids was 12.162 mg/g. | Harmine: 8.514 mg/g, Harmaline: 0.874 mg/g, Harmol: 2.774 mg/g.[9] |
| Passiflora incarnata | Aerial Parts | Not detected in this analysis. | Harmol: 0.031 mg/g, Harmine: 0.00935 mg/g.[10] |
| Passiflora caerulea | Aerial Parts | Not detected in this analysis. | Harmine: 0.098 mg/g.[10] |
| Banisteriopsis caapi | Vine | Not explicitly quantified in this study. | A sample contained 6.917 mg/g harmine, 1.583 mg/g harmaline, and 3.084 mg/g tetrahydroharmine.[11] |
Experimental Protocols
Extraction of Harmala Alkaloids from Peganum harmala Seeds
This protocol provides a general method for the extraction of the total alkaloid fraction from Peganum harmala seeds.
Materials and Reagents:
-
Dried Peganum harmala seeds, powdered
-
Hexane
-
5% Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (25%)
-
Chloroform
-
Anhydrous sodium sulfate
-
Conical flasks, Beakers
-
Reflux apparatus
-
Centrifuge
-
Separatory funnel
-
Hot plate/water bath
-
Filter paper
Procedure:
-
Defatting: Macerate 30 g of powdered Peganum harmala seeds in 65 ml of hexane for 30 minutes with stirring. Filter the mixture to separate the seed residue.[12]
-
Acidic Extraction: To the seed residue, add 120 ml of a solution containing 5% HCl and 60% MeOH. Heat the mixture on a hot plate at 50°C for 30 minutes under reflux.[12]
-
Centrifugation: Centrifuge the extract and collect the supernatant.
-
Solvent Evaporation: Gently evaporate the methanol from the supernatant using a hot plate or water bath.[12]
-
Basification: Alkalinize the remaining aqueous extract with a 25% NaOH solution until it is basic.[12]
-
Liquid-Liquid Extraction: Transfer the basic solution to a separatory funnel and extract the alkaloids by partitioning with chloroform (2 x volumes).[13]
-
Drying and Concentration: Collect the chloroform layers, which contain the alkaloids. Dry the chloroform extract with anhydrous sodium sulfate and then evaporate the solvent to obtain the crude alkaloid extract.[13]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the separation and quantification of this compound and other harmala alkaloids.[14][15]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.
-
Column: Metasil ODS column or equivalent C18 column.[14]
-
Mobile Phase: A mixture of Isopropyl alcohol, Acetonitrile, Water, and Formic acid (100:100:300:0.3 v/v/v/v), with the pH adjusted to 8.6 with triethylamine.[14]
-
Flow Rate: 1.5 ml/min (isocratic elution).[14]
-
Detection: UV detection at 330 nm.[14]
-
Column Temperature: Ambient or controlled.
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound, harmine, harmaline, and harmol standards in the mobile phase. Create a series of dilutions to generate a calibration curve.[15]
-
Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the samples and standards through the HPLC system under the specified conditions.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards. The linear range of detection for this compound has been reported between 30.750-246 µg/ml.[14]
Visualizations
Biosynthetic Pathway of Harmala Alkaloids
The biosynthesis of harmala alkaloids, including this compound, originates from the amino acid L-tryptophan. The following diagram illustrates the key steps in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. iiste.org [iiste.org]
- 3. moreblossom.com [moreblossom.com]
- 4. researchgate.net [researchgate.net]
- 5. toxicologia.unb.br [toxicologia.unb.br]
- 6. asianjpr.com [asianjpr.com]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative and qualitative analysis by hplc of major peganum harmala alkaloids at different stages of development | PDF [slideshare.net]
- 10. ajuronline.org [ajuronline.org]
- 11. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
The Psychoactive Potential of Harmalol: An In-depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol, a β-carboline alkaloid found in plants such as Peganum harmala, has garnered scientific interest for its potential psychoactive effects. As a known inhibitor of monoamine oxidase A (MAO-A), this compound influences the levels of key neurotransmitters in the brain, suggesting a range of applications in neuroscience research and drug development.[1] This technical guide provides a comprehensive overview of the preclinical findings on this compound, focusing on its behavioral effects in animal models, the underlying pharmacological mechanisms, and detailed experimental protocols. All quantitative data has been summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Core Psychoactive Effects in Preclinical Models
Preclinical studies, primarily in mice, have demonstrated that this compound exerts significant effects on behavior, particularly in models of memory, anxiety, and depression.
Behavioral Pharmacology
A key study investigated the effects of this compound on scopolamine-induced cognitive deficits and mood-related behaviors in male mice. The administration of this compound at doses of 5, 10, and 20 mg/kg (intraperitoneally) produced notable changes in various behavioral paradigms.
Open Field Test (OFT): This test is used to assess locomotor activity and anxiety-like behavior. In scopolamine-treated mice, a 20 mg/kg dose of this compound significantly increased the number of crossings and rearings, suggesting a reversal of scopolamine-induced hypoactivity.[2]
Forced Swim Test (FST): An indicator of depression-like behavior, the FST measures the immobility time of an animal in an inescapable water tank. This compound, at doses of 10 and 20 mg/kg, significantly decreased the immobility time in scopolamine-treated mice, indicating an antidepressant-like effect.[2]
Passive Avoidance Test (PAT): This test evaluates learning and memory. This compound at a dose of 20 mg/kg significantly increased the latency to enter a dark chamber where a foot shock was previously delivered, suggesting an improvement in memory retention in a scopolamine-induced amnesia model.[2]
Due to the limited availability of public studies on this compound in the elevated plus maze with healthy animals, data from a study on the closely related harmala alkaloid, harmaline, is presented as a proxy. This study in mice showed a dose-dependent effect on anxiety-like behavior. Lower doses (5-10 mg/kg) of harmaline were found to have anxiogenic (anxiety-inducing) effects, while a higher dose (20 mg/kg) exhibited anxiolytic (anxiety-reducing) properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies on this compound and harmaline.
| Behavioral Test | Animal Model | This compound Dose (mg/kg, i.p.) | Key Findings | Significance (p-value) |
| Open Field Test | Scopolamine-treated mice | 20 | Significant increase in crossings and rearings | p < 0.05 |
| Forced Swim Test | Scopolamine-treated mice | 10 and 20 | Significant decrease in immobility time | p < 0.05 |
| Passive Avoidance Test | Scopolamine-treated mice | 20 | Significant increase in step-through latency | p < 0.05 |
| Behavioral Test | Animal Model | Harmaline Dose (mg/kg) | Key Findings |
| Elevated Plus Maze | Healthy mice | 5-10 | Anxiogenic-like effects |
| Elevated Plus Maze | Healthy mice | 20 | Anxiolytic-like effects |
| Biochemical Marker | Animal Model | This compound Dose (mg/kg, i.p.) | Effect | Significance (p-value) |
| Brain Malondialdehyde (MDA) | Scopolamine-treated mice | 20 | Decrease | p < 0.01 |
| Brain Nitric Oxide (NO) | Scopolamine-treated mice | 5, 10, and 20 | Decrease | p < 0.001 |
| Brain Antioxidant Capacity | Scopolamine-treated mice | 10 and 20 | Increase | p < 0.001 |
| Hippocampal BDNF Gene Expression | Scopolamine-treated mice | 5 and 20 | Increase | p < 0.05 |
Mechanism of Action and Signaling Pathways
The primary mechanism underlying the psychoactive effects of this compound is its potent and reversible inhibition of monoamine oxidase A (MAO-A).[1] This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, leading to its observed antidepressant and other psychoactive effects.
Beyond MAO-A inhibition, evidence suggests that harmala alkaloids may interact with a range of other receptor systems, contributing to their complex pharmacological profile. These include potential interactions with dopamine, serotonin, and GABA receptors. An in-silico study has suggested that this compound may act as a dopamine receptor antagonist, although experimental validation is required. The intricate interplay of these mechanisms is a key area for future research.
Detailed Experimental Protocols
This section provides detailed methodologies for the key behavioral assays used in the preclinical evaluation of this compound.
Open Field Test (OFT)
-
Apparatus: A square arena (typically 40x40x40 cm) made of a non-reflective material. The floor is divided into a grid of equal squares.
-
Procedure:
-
Acclimatize the mouse to the testing room for at least 30 minutes prior to the test.
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the following parameters using an automated tracking system or manual scoring:
-
Number of line crossings: The number of times the mouse crosses the grid lines with all four paws.
-
Rearing frequency: The number of times the mouse stands on its hind legs.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior.
-
-
-
Data Analysis: Compare the mean values of the recorded parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical tank (typically 20 cm in diameter and 40-50 cm high) filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom or escaping.
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Gently place the mouse into the water tank.
-
A pre-test session of 15 minutes is often conducted 24 hours before the actual test to induce a stable level of immobility.
-
The test session typically lasts for 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement other than that required to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated and control groups.
Passive Avoidance Test (PAT)
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training (Acquisition) Trial:
-
Place the mouse in the light compartment.
-
After a short habituation period, open the guillotine door.
-
When the mouse enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
-
Test (Retention) Trial:
-
24 hours after the training trial, place the mouse back in the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). No foot shock is delivered in the test trial.
-
-
-
Data Analysis: A longer latency to enter the dark compartment in the test trial is indicative of better memory retention. Compare the mean latencies between groups.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-70 cm) with two open arms and two closed arms (with high walls).
-
Procedure:
-
Acclimatize the mouse to the testing room.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Conclusion and Future Directions
The preclinical data currently available suggest that this compound possesses significant psychoactive properties, including antidepressant-like, anxiolytic/anxiogenic (dose-dependent), and cognitive-enhancing effects in animal models. Its primary mechanism of action appears to be the inhibition of MAO-A, leading to an increase in synaptic monoamine levels. However, the existing research is still in its early stages.
Future research should focus on:
-
Expanding Behavioral Studies: Conducting comprehensive dose-response studies in healthy animals to establish the intrinsic psychoactive profile of this compound.
-
Elucidating Receptor Interactions: Performing in vitro binding and functional assays to determine the affinity and activity of this compound at a wider range of CNS receptors.
-
Investigating Neurochemical Effects: Measuring the direct impact of this compound on the release and metabolism of serotonin, norepinephrine, and dopamine in different brain regions.
-
Safety and Toxicity Profiling: Conducting thorough toxicological studies to determine the safety profile of this compound for potential therapeutic development.
A deeper understanding of the multifaceted pharmacology of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel treatments for a variety of neuropsychiatric disorders.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Harmalol
Application Note: Extraction and Purification of Harmalol from Peganum harmala Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction Peganum harmala, commonly known as Syrian Rue, is a perennial plant rich in β-carboline alkaloids, which are of significant interest to the scientific community for their diverse pharmacological activities[1][2][3]. Among these alkaloids are harmine, harmaline, and their hydroxylated derivative, harmalol[2][4][5]. These compounds have demonstrated potential as monoamine oxidase inhibitors (MAOIs), and have been investigated for their anticancer, antidiabetic, and neuroprotective effects[1][2]. This compound, in particular, has been shown to influence cellular signaling pathways, making it a valuable compound for pharmacological research and drug development[6][7].
This document provides a comprehensive protocol for the extraction of total harmala alkaloids from Peganum harmala seeds using a classic acid-base extraction method, followed by the purification of this compound utilizing High-Performance Liquid Chromatography (HPLC).
Principle of Extraction and Purification The isolation of harmala alkaloids is based on their basic nature. The general workflow involves an initial defatting step to remove non-polar lipids. Subsequently, the alkaloids are extracted into an acidic aqueous solution, where they form soluble salts. Non-alkaloidal impurities can be removed by washing with a non-polar organic solvent. The aqueous solution is then basified, causing the alkaloids to precipitate as free bases. Due to the structural similarity of the co-extracted alkaloids, chromatographic methods such as HPLC are required for the selective purification of this compound[3][8].
Experimental Protocols
Stage 1: Preparation and Defatting of Plant Material
This initial stage is crucial for removing oils and other non-polar compounds that could interfere with subsequent extraction steps[3].
Materials and Equipment:
-
Dried Peganum harmala seeds
-
Coffee grinder or mill
-
Beaker or conical flask
-
Stirring apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
Protocol:
-
Grinding: Grind the dried Peganum harmala seeds into a fine powder to increase the surface area for solvent extraction[11].
-
Defatting: Place 30-50 g of the powdered seeds into a conical flask[1][10]. Add a sufficient volume of hexane or petroleum ether (e.g., 65-500 mL) to fully immerse the powder[1][10].
-
Maceration/Stirring: Stir the mixture for at least 30 minutes. For more thorough defatting, maceration for 24 hours can be performed[1][10].
-
Filtration: Filter the mixture to separate the seed residue from the solvent. Discard the liquid (hexane/petroleum ether) fraction containing the lipids[3].
-
Drying: Allow the defatted seed powder to air-dry completely to ensure the evaporation of any residual solvent.
Stage 2: Acidic Extraction of Total Alkaloids
In this stage, the alkaloids are converted into their salt forms, which are soluble in the acidic hydroalcoholic solution.
Materials and Equipment:
-
Defatted seed powder
-
Centrifuge and centrifuge tubes
Protocol:
-
Extraction Solution: Prepare an extraction solution of 60% methanol (or ethanol) containing 5% HCl[1][12].
-
Extraction: Transfer the defatted seed residue to a beaker and add the acidic alcohol solution (e.g., 120 mL for 30 g of initial seed powder)[1][12].
-
Heating: Heat the mixture to approximately 50°C for 30-60 minutes with continuous stirring. A reflux apparatus can also be used for this step[1][9][12]. Harmala alkaloids are soluble in hot alcohol and dilute acids[12].
-
Separation: After extraction, centrifuge the mixture to pellet the solid plant material[1][12].
-
Collection: Carefully collect the supernatant, which contains the dissolved alkaloid salts.
Stage 3: Acid-Base Purification of Total Alkaloids
This step isolates the total alkaloids from the acidic extract.
Materials and Equipment:
-
Alkaloid extract from Stage 2
-
Sodium hydroxide (NaOH) solution (e.g., 25%)[1][12] or Ammonium hydroxide (NH₄OH)[13]
-
pH meter or litmus paper
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Solvent Evaporation: Gently heat the collected supernatant to evaporate the methanol/ethanol, leaving a concentrated aqueous extract[1][12].
-
Basification: Slowly add the NaOH solution dropwise to the aqueous extract while stirring, until the solution becomes strongly basic (pH > 9)[1][12][13]. This will cause the total harmala alkaloids to precipitate as free bases[3].
-
Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel. Add an equal volume of chloroform or dichloromethane and shake vigorously to extract the alkaloid free bases into the organic layer[1][12][13]. Allow the layers to separate.
-
Collection: Collect the lower organic layer. Repeat the extraction process with fresh chloroform/dichloromethane (2-3 times) to maximize the yield.
-
Drying and Concentration: Combine all organic fractions and dry them over anhydrous sodium sulfate to remove any residual water[9][10]. Filter out the drying agent and concentrate the solution using a rotary evaporator to yield the crude total alkaloid extract.
Stage 4: HPLC Purification of this compound
This protocol utilizes High-Performance Liquid Chromatography for the separation and purification of this compound from the crude alkaloid extract.
Materials and Equipment:
-
Crude total alkaloid extract
-
HPLC system with a UV detector
-
HPLC-grade solvents: Isopropyl alcohol, Acetonitrile, Water
-
Formic acid
-
Triethylamine
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Dissolve a known amount of the crude total alkaloid extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions: Set up the HPLC system according to the parameters outlined in Table 1. These conditions have been shown to effectively separate harmol, this compound, harmine, and harmaline[14][15].
-
Injection and Fraction Collection: Inject the prepared sample into the HPLC system. Monitor the chromatogram at 330 nm. Collect the fraction corresponding to the retention time of this compound.
-
Purity Analysis: Re-inject a small portion of the collected fraction to confirm its purity. A single, sharp peak at the expected retention time indicates a successful purification.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: HPLC Parameters for Separation of Harmala Alkaloids This table summarizes the validated HPLC method for the quantitative and qualitative analysis of this compound.
| Parameter | Value | Reference |
| Column | Metasil ODS (C18) | [14][15] |
| Mobile Phase | Isopropyl alcohol:Acetonitrile:Water:Formic acid | [14][15] |
| (100:100:300:0.3, v/v/v/v) | ||
| pH Adjustment | Adjusted to pH 8.6 with triethylamine | [14][15] |
| Elution Mode | Isocratic | [14][15] |
| Flow Rate | 1.5 mL/min | [14][15] |
| Detection | UV Spectrophotometer at 330 nm | [14][15] |
| Linear Range (this compound) | 30.750 - 246 µg/mL | [14][15] |
Table 2: Reported Concentrations of Harmala Alkaloids in P. harmala Seeds The concentration of alkaloids can vary based on the plant's developmental stage and the extraction solvent used[16][17].
| Alkaloid | Concentration in Methanol Extract (µg/mL) | Reference |
| Harmol | 874 | [14] |
| Harmaline | 488 | [14] |
| Harmine | 380 | [14] |
| This compound | Not explicitly quantified in this specific study, but separable by the same method. | [14] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from the raw plant material to purified this compound.
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathways Involving this compound
This compound has been shown to modulate several key cellular signaling pathways. The diagrams below illustrate its involvement in the p38 MAPK and Aryl Hydrocarbon Receptor (AhR) pathways.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway this compound induces melanogenesis through the activation of the p38 MAPK signaling pathway[6].
Caption: this compound-induced p38 MAPK signaling in melanogenesis.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway this compound can inhibit the dioxin-induced activation of the carcinogen-activating enzyme CYP1A1 by interfering with the AhR signaling pathway[7].
Caption: Inhibition of AhR signaling by this compound.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Alkaloid production and response to natural adverse conditions in Peganum harmala: in silico transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]
- 11. ajuronline.org [ajuronline.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iiste.org [iiste.org]
Synthesis and Pharmacological Evaluation of Novel Harmalol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and pharmacological testing of novel harmalol derivatives. This compound, a beta-carboline alkaloid, serves as a versatile scaffold for the development of new therapeutic agents due to its diverse biological activities. These protocols are intended to guide researchers in the creation and evaluation of a library of this compound analogs for potential drug discovery programs.
Synthesis of this compound Derivatives
This compound possesses a phenolic hydroxyl group and a secondary amine within its dihydro-β-carboline structure, offering multiple sites for chemical modification. The following protocols describe general methods for the synthesis of this compound esters, ethers, and N-alkylated derivatives.
General Protocol for the Synthesis of this compound Esters (O-Acylation)
This protocol describes the esterification of the phenolic hydroxyl group of this compound with an acyl chloride. This method is adaptable for a variety of acyl chlorides to generate a diverse library of this compound esters.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Add an excess of anhydrous pyridine or triethylamine (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound ester.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General Protocol for the Synthesis of this compound Ethers (O-Alkylation via Williamson Ether Synthesis)
This protocol outlines the Williamson ether synthesis to prepare this compound ethers by reacting the phenoxide ion of this compound with an alkyl halide.[1][2]
Materials:
-
This compound
-
Strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Dichloromethane (DCM) or ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF or acetonitrile in a round-bottom flask under an inert atmosphere, add a base (e.g., K₂CO₃, 2-3 equivalents, or NaH, 1.1 equivalents, handled with care).
-
Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.
-
Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound ether.
-
Confirm the structure of the product using spectroscopic techniques.
General Protocol for the Synthesis of N-Alkylated this compound Derivatives
This protocol describes the alkylation of the secondary amine in the this compound ring system.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride (NaH))
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the N-alkylated this compound derivative.
-
Characterize the purified compound by spectroscopic methods.
Pharmacological Testing Protocols
The following are detailed protocols for evaluating the pharmacological activity of synthesized this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 or 72 hours at 37 °C.
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay determines the inhibitory activity of this compound derivatives against the MAO-A enzyme.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound derivatives dissolved in DMSO
-
Perchloric acid
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the MAO-A enzyme in potassium phosphate buffer.
-
Add the this compound derivative at various concentrations to the reaction mixture and pre-incubate for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Incubate the reaction at 37 °C for 20-30 minutes.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of the fluorescent product, 4-hydroxyquinoline.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ and/or Kᵢ values.
Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method to measure the catalytic activity of CYP1A1 and its inhibition by test compounds.
Materials:
-
Human liver microsomes or recombinant human CYP1A1
-
7-Ethoxyresorufin (substrate)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
This compound derivatives dissolved in DMSO
-
Resorufin standard
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black plate, add the potassium phosphate buffer, human liver microsomes (or recombinant CYP1A1), and the this compound derivative at various concentrations.
-
Pre-incubate the mixture at 37 °C for 10 minutes.
-
Initiate the reaction by adding 7-ethoxyresorufin and the NADPH regenerating system.
-
Incubate at 37 °C for 15-30 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Create a standard curve using known concentrations of resorufin.
-
Calculate the rate of resorufin formation and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.
Data Presentation
Table 1: Comparative Cytotoxicity (IC₅₀, µM) of this compound and its Derivatives on Various Cancer Cell Lines.
| Compound | HepG2 | MCF-7 | HeLa | A549 |
| This compound | >100 | >100 | >100 | >100 |
| Harmine | 20.7[3] | 29.3 | 61[3] | 106[3] |
| Harmaline | - | - | - | - |
| Derivative 1 (Ester) | Data | Data | Data | Data |
| Derivative 2 (Ether) | Data | Data | Data | Data |
| Derivative 3 (N-Alkyl) | Data | Data | Data | Data |
| Data to be filled in by the researcher based on experimental results. |
Table 2: Comparative MAO-A Inhibitory Activity of this compound and Related β-Carbolines.
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Type of Inhibition |
| This compound | 480[4] | - | - |
| Harmine | 8.7[4] | 5[5] | Competitive |
| Harmaline | 11.8[4] | 48[5] | Competitive |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Data to be filled in by the researcher based on experimental results. |
Table 3: Comparative CYP1A1 Inhibitory Activity (EROD Assay) of this compound and Related Compounds.
| Compound | IC₅₀ (µM) |
| This compound | ~1.0-2.5[6] |
| Harmaline | ~0.5-2.5[6] |
| α-Naphthoflavone (Control) | ~0.02 |
| Derivative 1 | Data |
| Derivative 2 | Data |
| Data to be filled in by the researcher based on experimental results. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for synthesis and testing.
Caption: this compound-induced p38 MAPK signaling pathway.
Caption: Inhibition of AhR signaling by this compound.
References
Application Notes and Protocols: Harmalol in In Vitro Models of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress and mitochondrial dysfunction. Harmalol, a beta-carboline alkaloid found in plants like Peganum harmala, has demonstrated significant neuroprotective potential in preclinical studies. Its mechanisms of action, primarily attributed to its potent antioxidant and monoamine oxidase (MAO) inhibitory effects, make it a compelling candidate for therapeutic development.
These application notes provide a comprehensive guide for utilizing this compound in established in vitro models of neurodegenerative diseases. The protocols detailed below are designed to facilitate the investigation of this compound's neuroprotective properties and to elucidate its mechanisms of action in a controlled laboratory setting.
Data Presentation: Efficacy of this compound in Neuroprotective Assays
The following tables summarize the quantitative data from studies investigating the protective effects of this compound in various in vitro models of neurotoxicity.
Table 1: Protective Effect of this compound on PC12 Cell Viability
| In Vitro Model | Neurotoxin | This compound Concentration | Observed Effect | Reference |
| PC12 Cells | 200 µM Dopamine | 100 µM | Attenuation of viability loss | [1] |
| PC12 Cells | 50 µM Dopamine | 50 µM | Attenuation of apoptosis | [1] |
Table 2: Effect of this compound on Mitochondrial Function
| In Vitro Model | Neurotoxin | This compound Concentration | Observed Effect | Reference |
| Isolated Brain Mitochondria | 500 µM MPP+ | Not specified | Attenuated inhibition of electron flow and membrane potential formation | [1] |
| Isolated Brain Mitochondria | 100 µM Dopamine | Not specified | Attenuated thiol oxidation and carbonyl formation | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound's neuroprotective action and a general experimental workflow for its evaluation.
References
Application Notes: Cytotoxicity of Harmalol on Cancer Cell Lines
Introduction
Harmalol is a bioactive β-carboline alkaloid derived from the medicinal plant Peganum harmala.[1] Like other harmala alkaloids, including harmine and harmaline, this compound has demonstrated a range of pharmacological activities, with significant interest in its potential as an anticancer agent.[1][2][3][4] These application notes provide a summary of the cytotoxic effects of this compound on various cancer cell lines, detail its mechanism of action, and offer standardized protocols for assessing its efficacy in a research setting.
This compound's antitumor effects are primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells.[5] Studies have shown that its efficacy can be concentration-dependent. While some research indicates that this compound may have negligible cytotoxicity in certain cell lines on its own, its role in apoptosis induction has been noted, particularly in lung cancer cells.[5]
Mechanism of Action
This compound induces apoptosis through a caspase-dependent pathway. In human non-small cell lung carcinoma H596 cells, harmol, a related compound, was shown to activate caspase-8, which in turn leads to the cleavage of Bid protein.[5][6] This event triggers the release of cytochrome c from the mitochondria into the cytosol, subsequently activating caspase-9 and the executioner caspase-3, culminating in apoptosis.[5][6] Notably, this caspase-8 activation occurs independently of the Fas/Fas ligand interaction.[5] this compound has also been investigated for its ability to inhibit the carcinogen-activating enzyme CYP1A1, suggesting a potential role in chemoprevention.[7][8]
Data Summary
Quantitative data on the cytotoxic effects of this compound and related β-carboline alkaloids are summarized below. Direct IC50 values for this compound are less commonly reported than for harmine or harmaline, but its activity is established.
Table 1: Cytotoxicity of Harmala Alkaloids in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| This compound | - | - | 239.43 | [9] |
| Harmaline | - | - | 134.15 | [9] |
| Harmaline | A2780 | Ovarian Cancer | ~300 µM (24h) | [10] |
| Harmaline | A2780 | Ovarian Cancer | ~185 µM (48h) | [10] |
| Harmine | HepG2 | Liver Carcinoma | 20.7 ± 2.8 µM | [11] |
| Harmine | HBL-100 | Breast Cancer | 32 µM | [11] |
| Harmine | A549 | Lung Cancer | 106 µM | [11] |
| Harmine | HT-29 | Colon Cancer | 45 µM | [11] |
| Harmine | HELA | Cervical Cancer | 61 µM | [11] |
Note: Data for various harmala alkaloids are presented for comparative purposes. The specific experimental conditions for each reported value may vary.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol describes a method to determine the effect of this compound on cancer cell viability using the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[12] Actively respiring cells convert the water-soluble MTT into an insoluble purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[13]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (wavelength 570 nm or 590 nm)[13]
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[14]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[14]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the use of flow cytometry to quantify apoptosis in cells treated with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic or necrotic cells have compromised membrane integrity and will stain with PI.
Materials:
-
Cancer cells treated with this compound (as described in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with desired concentrations of this compound in 6-well plates for the specified duration.
-
Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and gates based on unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.
References
- 1. Cancer Statistics and Anticancer Potential of Peganum harmala Alkaloids: A Review | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 4. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Harmalol from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol, a β-carboline alkaloid predominantly found in the seeds of Peganum harmala (Syrian Rue), has garnered significant scientific interest due to its diverse pharmacological activities. This document provides a comprehensive protocol for the isolation and purification of this compound from plant extracts. The methodologies detailed herein are designed to yield this compound of sufficient purity for research and preliminary drug development studies.
This compound has been shown to interact with several biological pathways. Notably, it induces melanogenesis through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and inhibits the carcinogen-activating enzyme Cytochrome P450 1A1 (CYP1A1)[1][2][3]. These activities suggest its potential as a therapeutic agent in various applications. This protocol outlines a robust acid-base extraction method followed by preparative chromatography for the efficient isolation of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O | [4] |
| Molar Mass | 200.24 g/mol | [4] |
| Melting Point | 100-105 °C | [4] |
| Appearance | Red solid | [5] |
| Solubility | Soluble in organic solvents | [6] |
| pKa | 8.62 (phenolic), 11.30 (enamino) | [7] |
Table 2: Quantitative HPLC Analysis Parameters for this compound
| Parameter | Value | Reference |
| Column | Metasil ODS | [8] |
| Mobile Phase | Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3 v/v/v/v), pH 8.6 with triethylamine | [8] |
| Flow Rate | 1.5 mL/min | [8] |
| Detection Wavelength | 330 nm | [8] |
| Linear Range of Detection | 30.750 - 246 µg/mL | [8] |
Experimental Protocols
Preparation of Plant Material
1.1. Obtain dried seeds of Peganum harmala. 1.2. Grind the seeds into a fine powder using a mechanical grinder. 1.3. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Total Harmala Alkaloids
This protocol is based on a well-established acid-base extraction method.
2.1. Defatting: 2.1.1. Weigh 100 g of powdered Peganum harmala seeds. 2.1.2. In a large beaker, add the powdered seeds to 500 mL of a non-polar solvent such as n-hexane or petroleum ether. 2.1.3. Stir the mixture for 2-4 hours at room temperature to remove fats and non-polar compounds. 2.1.4. Filter the mixture through Whatman No. 1 filter paper. 2.1.5. Discard the solvent and retain the defatted plant material. Allow the plant material to air dry completely.
2.2. Acidic Extraction: 2.2.1. Transfer the defatted plant material to a large flask. 2.2.2. Add 1 L of 1 M hydrochloric acid (HCl) to the flask. 2.2.3. Stir the mixture for 12-24 hours at room temperature. The alkaloids will be converted to their soluble hydrochloride salts. 2.2.4. Filter the mixture and collect the acidic aqueous extract. 2.2.5. Repeat the extraction of the plant residue with fresh 1 M HCl to ensure complete extraction of alkaloids. Combine the acidic extracts.
2.3. Basification and Precipitation: 2.3.1. Slowly add a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to the combined acidic extract while stirring continuously. 2.3.2. Monitor the pH of the solution. Continue adding the base until the pH reaches approximately 9-10. 2.3.3. The free base alkaloids will precipitate out of the solution. 2.3.4. Allow the precipitate to settle completely, preferably overnight in a cool place.
2.4. Collection of Crude Alkaloid Extract: 2.4.1. Collect the precipitate by vacuum filtration. 2.4.2. Wash the precipitate with distilled water to remove any residual salts. 2.4.3. Dry the crude alkaloid extract in a desiccator or a vacuum oven at a low temperature (40-50 °C). 2.4.4. Weigh the dried crude extract to determine the yield.
Purification of this compound by Preparative Chromatography
Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Counter-Current Chromatography (CCC) are effective methods for separating this compound from other harmala alkaloids like harmine and harmaline.
3.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC): 3.1.1. Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection. 3.1.2. Chromatographic Conditions:
- Column: A preparative C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or triethylamine to improve peak shape. An isocratic system similar to the analytical method (Table 2) can also be adapted for preparative scale.
- Flow Rate: Adjust the flow rate according to the column dimensions.
- Detection: UV detector set at 330 nm. 3.1.3. Fraction Collection: Collect the fractions corresponding to the retention time of this compound, as determined by prior analytical HPLC runs of the crude extract and a this compound standard. 3.1.4. Post-Purification: Combine the this compound-containing fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
3.2. pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is particularly useful for separating compounds with different pKa values. 3.2.1. Solvent System Selection: A two-phase solvent system is required. A common system for harmala alkaloids is composed of methyl tert-butyl ether/tetrahydrofuran/water. 3.2.2. Sample Loading: Dissolve the crude extract in the stationary phase. 3.2.3. Separation: Introduce a retainer (e.g., triethylamine) into the stationary phase and an eluter (e.g., hydrochloric acid) into the mobile phase. The separation occurs as the compounds partition between the two phases based on their pKa values. 3.2.4. Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing pure this compound. 3.2.5. Post-Purification: Combine the pure fractions and evaporate the solvent.
Characterization of Isolated this compound
4.1. Purity Assessment: 4.1.1. Perform analytical HPLC on the purified this compound using the conditions outlined in Table 2. A single, sharp peak at the expected retention time indicates high purity. 4.1.2. Thin Layer Chromatography (TLC) can also be used for a quick purity check.
4.2. Structural Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic techniques:
- Mass Spectrometry (MS): To determine the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.
- Infrared (IR) Spectroscopy: To identify functional groups.
- UV-Vis Spectroscopy: To observe the characteristic absorption spectrum.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: this compound-induced melanogenesis via the p38 MAPK pathway.[3]
Caption: Inhibition of CYP1A1 by this compound.[1][2]
References
- 1. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H12N2O | CID 3565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CAS 525-57-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Ionization processes of some harmala alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Harmalol in Rodent Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol, a β-carboline alkaloid found in plants such as Peganum harmala, has garnered scientific interest for its potential neuroprotective properties. Preclinical studies utilizing rodent models of neurological disorders have demonstrated its efficacy in ameliorating cognitive deficits and neuronal damage. These application notes provide a comprehensive overview of the in vivo administration of this compound, detailing experimental protocols and summarizing key quantitative findings. The information presented herein is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in the context of neurodegeneration.
The primary mechanisms of action attributed to this compound's neuroprotective effects include the modulation of cholinergic neurotransmission, reduction of oxidative stress and neuroinflammation, and the upregulation of crucial neurotrophic factors.[1] Specifically, in models of Alzheimer's disease, this compound has been shown to inhibit acetylcholinesterase (AChE), decrease levels of malondialdehyde (MDA) and nitric oxide (NO), and increase the brain's total antioxidant capacity and levels of brain-derived neurotrophic factor (BDNF).[1] In Parkinson's disease models, related β-carbolines have demonstrated the ability to attenuate neuronal damage by scavenging reactive oxygen species and inhibiting monoamine oxidase.
This document outlines detailed protocols for inducing relevant neurological disorder models in rodents and for the subsequent administration and evaluation of this compound.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound in rodent models of neurological disorders.
Table 1: Effects of this compound on Behavioral Outcomes in Scopolamine-Induced Amnesia in Mice
| Behavioral Test | Outcome Measure | Control Group | Scopolamine (1 mg/kg) Group | This compound (5 mg/kg) + Scopolamine | This compound (10 mg/kg) + Scopolamine | This compound (20 mg/kg) + Scopolamine | Reference |
| Morris Water Maze | Escape Latency (s) | Decreased over trials | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |
| Time in Target Quadrant (s) | High | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | [2] | |
| Passive Avoidance | Step-through Latency (s) | High | Significantly Decreased | Not significant | Not significant | Significantly Increased | [2] |
| Forced Swim Test | Immobility Time (s) | Low | Significantly Increased | Not significant | Significantly Decreased | Significantly Decreased | [2] |
| Open Field Test | Number of Crossings | High | Decreased | Not significant | Not significant | Significantly Increased | [2] |
| Rearing Frequency | High | Decreased | Not significant | Not significant | Significantly Increased | [2] |
Table 2: Effects of this compound on Biochemical Markers in the Hippocampus of Scopolamine-Treated Mice
| Biochemical Marker | Unit | Control Group | Scopolamine (1 mg/kg) Group | This compound (5 mg/kg) + Scopolamine | This compound (10 mg/kg) + Scopolamine | This compound (20 mg/kg) + Scopolamine | Reference |
| Malondialdehyde (MDA) | nmol/mg protein | Low | Significantly Increased | Not significant | Not significant | Significantly Decreased | [2] |
| Nitric Oxide (NO) | µmol/mg protein | Low | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | [2] |
| Total Antioxidant Capacity | U/mg protein | High | Significantly Decreased | Not significant | Significantly Increased | Significantly Increased | [2] |
| BDNF Gene Expression | Relative to Control | 1.0 | Significantly Decreased | Significantly Increased | Not significant | Significantly Increased | [2] |
Table 3: Neuroprotective Effects of this compound in MPTP-Induced Parkinson's Disease Model in Mice
| Parameter | Outcome Measure | MPTP Group | This compound (48 mg/kg) + MPTP Group | Reference |
| Oxidative Stress | Increased activities of SOD, Catalase, GPx | Attenuated the increase | [3] | |
| Increased levels of MDA and Carbonyls | Attenuated the increase | [3] | ||
| Mitochondrial Function | MPP+-induced inhibition of electron flow | Attenuated inhibition | [3] | |
| Dopamine-induced thiol oxidation | Attenuated oxidation | [3] | ||
| Cell Viability (PC12 cells) | Dopamine-induced viability loss | Attenuated viability loss | [3] |
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia Model in Mice
This protocol is designed to induce a transient cognitive deficit, primarily affecting learning and memory, which is widely used as a model for screening potential anti-amnesic compounds.
1. Animals:
-
Species: Male Swiss albino or C57BL/6 mice.
-
Weight: 25-30 g.
-
Housing: Standard laboratory conditions with a 12h light/dark cycle, ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Reagents and Preparation:
-
This compound Solution: Dissolve this compound in a vehicle of sterile saline (0.9% NaCl). A small amount of DMSO (e.g., 5%) and Tween 80 can be used to aid dissolution if necessary, with the final concentration of DMSO kept low. Prepare fresh daily.
-
Scopolamine Hydrobromide Solution: Dissolve in sterile saline to a concentration of 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume.
3. Experimental Groups (Example):
-
Group 1 (Control): Vehicle (e.g., Saline) i.p.
-
Group 2 (Scopolamine): Scopolamine (1 mg/kg, i.p.).
-
Group 3 (this compound 5 mg/kg): this compound (5 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.).
-
Group 4 (this compound 10 mg/kg): this compound (10 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.).
-
Group 5 (this compound 20 mg/kg): this compound (20 mg/kg, i.p.) + Scopolamine (1 mg/kg, i.p.).
4. Dosing Regimen:
-
Administer this compound or vehicle intraperitoneally (i.p.) once daily for a period of 21 consecutive days.[4]
-
On the days of behavioral testing, administer the daily dose of this compound or vehicle. 30 minutes later, administer scopolamine (1 mg/kg, i.p.) to all groups except the control group.
-
Conduct behavioral tests 30 minutes after the scopolamine injection.
5. Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase (e.g., 4 days): Four trials per day. Gently place the mouse into the water facing the wall of the tank at one of four starting positions. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If it fails, guide it to the platform and allow it to remain there for 15-20 seconds. Record the escape latency.
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Passive Avoidance Test: To assess fear-based learning and memory.
-
Acquisition Trial: Place the mouse in the light compartment of the apparatus. When it enters the dark compartment, a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Retention Trial (24 hours later): Place the mouse back in the light compartment and record the latency to enter the dark compartment (step-through latency).[5]
-
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
6. Biochemical Analysis:
-
Following the final behavioral test, euthanize the animals.
-
Rapidly dissect the hippocampus on an ice-cold surface.
-
Homogenize the tissue in appropriate buffers for subsequent assays.
-
MDA Assay: Measure lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay.[8][9]
-
Nitric Oxide (NO) Assay: Measure nitrite/nitrate levels using the Griess reagent.[7]
-
Total Antioxidant Capacity (TAC) Assay: Evaluate the overall antioxidant status of the brain tissue.[5]
-
BDNF ELISA: Quantify the levels of brain-derived neurotrophic factor using a commercially available ELISA kit.[10][11]
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice
This protocol induces a loss of dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease. Caution: MPTP is a potent neurotoxin. Handle with extreme care using appropriate personal protective equipment and safety protocols.
1. Animals:
-
Species: Male C57BL/6 mice (more susceptible to MPTP).
-
Age: 8-10 weeks.
-
Housing: As described in Protocol 1.
2. Reagents and Preparation:
-
This compound Solution: Prepare as described in Protocol 1.
-
MPTP-HCl Solution: Dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride in sterile saline. Prepare fresh immediately before use and protect from light.
3. Experimental Groups (Example for Neuroprotection Study):
-
Group 1 (Control): Saline (i.p.).
-
Group 2 (MPTP): MPTP (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals).[12]
-
Group 3 (this compound + MPTP): this compound (e.g., 48 mg/kg, i.p.) administered 30 minutes before each MPTP injection.
4. Dosing Regimen (Acute):
-
Administer this compound (or vehicle) 30 minutes prior to the first MPTP injection.
-
Administer four injections of MPTP (or saline for the control group) at 2-hour intervals on a single day.[12]
-
Continue this compound administration daily for a specified period (e.g., 7 days) post-MPTP treatment if investigating therapeutic effects.
5. Post-MPTP Assessments:
-
Allow animals to recover. The dopaminergic lesion typically stabilizes within 7 to 21 days post-MPTP administration.[13]
-
Behavioral Testing (e.g., 7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
-
Biochemical and Histological Analysis (e.g., 7-21 days post-MPTP):
-
Euthanize animals and collect brain tissue.
-
HPLC Analysis: Quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Immunohistochemistry: Stain for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Oxidative Stress Markers: Analyze brain tissue for markers like MDA and protein carbonyls as described in Protocol 1.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are mediated through multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the design of future studies.
Diagram 1: this compound's Protective Mechanisms in an Alzheimer's Disease Context
Caption: Proposed mechanisms of this compound in ameliorating cognitive deficits.
Diagram 2: this compound's Antioxidant and Neurotrophic Signaling
Caption: this compound's dual action on antioxidant and neurotrophic pathways.
Diagram 3: Experimental Workflow for this compound Efficacy Testing
Caption: A generalized workflow for in vivo testing of this compound.
References
- 1. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantification of antioxidant activity in brain tissue homogenates using the 'total equivalent antioxidant capacity' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 10. denovobiolabs.com [denovobiolabs.com]
- 11. Detection of brain-derived neurotrophic factor (BDNF) in rat blood and brain preparations using ELISA: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zellx.de [zellx.de]
- 13. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for the Quantification of Harmalol and its Metabolites in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol is a significant beta-carboline alkaloid, primarily known as an active metabolite of harmaline, a compound found in plants such as Peganum harmala. These alkaloids are of considerable interest to the scientific community due to their diverse pharmacological activities, including their interaction with the central nervous system. Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its therapeutic potential. This document provides detailed protocols for the sensitive and selective quantification of this compound and its metabolites in plasma and an adapted method for tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of this compound
This compound is primarily formed through the O-demethylation of harmaline. Subsequently, it undergoes Phase II metabolism, mainly through glucuronidation and sulfation, to form more water-soluble conjugates that are excreted. Understanding this pathway is essential for identifying the target analytes for quantification in biological samples.
Caption: Metabolic conversion of harmaline to this compound and its subsequent conjugation.
Experimental Protocols
Part 1: Quantification in Plasma Samples
This protocol is based on a validated UPLC-MS/MS method for the simultaneous determination of harmala alkaloids and their metabolites in plasma.[1]
1.1. Materials and Reagents
-
This compound, Harmaline, and internal standard (IS) (e.g., 9-aminoacridine) reference standards
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free plasma (e.g., beagle dog, rat, or human) for calibration standards and quality controls (QCs)
1.2. Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
UPLC Column: ACQUITY UPLC BEH C18 column (or equivalent)
1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
1.4. UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, linear gradient to 95% B in 3.0 min, hold for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 0.4 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for specific instrumentthis compound: e.g., m/z 201.1 -> 186.1Harmaline: e.g., m/z 215.1 -> 199.1IS (9-aminoacridine): e.g., m/z 195.1 -> 167.1 |
Part 2: Quantification in Tissue Samples (Adapted Protocol)
2.1. Materials and Reagents
-
All materials from the plasma protocol.
-
Homogenizer (e.g., bead beater or ultrasonic).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange), if required for cleanup.
2.2. Sample Preparation (Homogenization and Extraction)
-
Accurately weigh approximately 100 mg of the tissue sample (e.g., brain, liver).
-
Add 400 µL of ice-cold PBS.
-
Homogenize the tissue sample until a uniform homogenate is obtained.
-
Transfer a known volume (e.g., 100 µL) of the tissue homogenate to a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of acetonitrile for protein precipitation and initial extraction.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Optional Cleanup Step (if significant matrix effects are observed): The supernatant can be further cleaned using Solid Phase Extraction (SPE). The choice of SPE sorbent and protocol will need to be optimized for the specific tissue and analyte.
-
Evaporate the final extract to dryness and reconstitute as described in the plasma protocol (Step 1.3.7).
2.3. UPLC-MS/MS Conditions The UPLC-MS/MS conditions are expected to be the same as those used for plasma analysis (see Section 1.4). However, re-optimization may be necessary depending on the tissue matrix.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described UPLC-MS/MS method for the analysis of this compound and related compounds in beagle dog plasma.[1]
Table 1: Calibration Curve and LLOQ Data
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 1.00 - 1000 | > 0.9959 | 1.00 |
| Harmaline | 1.00 - 1000 | > 0.9959 | 1.00 |
| Harmine | 1.00 - 1000 | > 0.9959 | 1.00 |
| Harmol | 1.00 - 1000 | > 0.9959 | 1.00 |
Table 2: Accuracy and Precision Data
| Analyte | QC Level | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| This compound | Low, Med, High | < 6.26 | < 7.51 | 94.56 - 112.23 |
| Harmaline | Low, Med, High | < 6.26 | < 7.51 | 94.56 - 112.23 |
| Harmine | Low, Med, High | < 6.26 | < 7.51 | 94.56 - 112.23 |
| Harmol | Low, Med, High | < 6.26 | < 7.51 | 94.56 - 112.23 |
Table 3: Recovery and Matrix Effect Data
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 89.07 - 101.44 | 94.48 - 105.77 |
| Harmaline | 89.07 - 101.44 | 94.48 - 105.77 |
| Harmine | 89.07 - 101.44 | 94.48 - 105.77 |
| Harmol | 89.07 - 101.44 | 94.48 - 105.77 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma and tissue samples.
References
Application Notes and Protocols for Determining the MAO-A Inhibitory Activity of Harmalol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system.[1] Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic action of many antidepressant drugs.[2] Harmalol, a β-carboline alkaloid found in plants like Peganum harmala, has been identified as a reversible inhibitor of MAO-A.[1][3] This document provides detailed application notes and protocols for determining the MAO-A inhibitory activity of this compound using cell-based assays, a critical step in preclinical drug discovery and neuropharmacology research.
Understanding the potency of this compound as an MAO-A inhibitor is essential for evaluating its therapeutic potential. Cell-based assays offer a more physiologically relevant model compared to studies using isolated enzymes by accounting for factors such as cell permeability and intracellular metabolism.[4] The following protocols describe methods for quantifying the inhibitory effect of this compound on MAO-A activity in cultured cells.
Data Presentation
The inhibitory potency of this compound and related β-carboline alkaloids against human MAO-A is summarized in the table below. This data is crucial for comparative analysis and for establishing effective concentration ranges in experimental designs.
| Compound | IC50 (nM) for Human MAO-A Inhibition | Reference |
| This compound | 480 | [5] |
| Harmine | 8.7 | [5] |
| Harmaline | 11.8 | [5] |
Signaling Pathway
MAO-A is an outer mitochondrial membrane-bound enzyme that catalyzes the oxidative deamination of primary and secondary amines. This process is fundamental to neurotransmitter turnover. The enzymatic reaction consumes oxygen and water, producing the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia. The generated H₂O₂ can be utilized in fluorometric or chemiluminescent assays as a proxy for MAO-A activity.
Caption: MAO-A enzymatic pathway and inhibition by this compound.
Experimental Protocols
This section details two common cell-based methods for determining the MAO-A inhibitory activity of this compound: a fluorometric assay and an HPLC-based assay.
Protocol 1: Fluorometric Cell-Based Assay for MAO-A Inhibition
This protocol utilizes a fluorometric method to detect hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed reaction. The assay is adaptable for a 96-well plate format, making it suitable for high-throughput screening.
1. Materials and Reagents:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y (endogenously expresses MAO-A).[6][7] Other suitable cell lines include fibroblast cell lines.[8]
-
Cell Culture Medium: MEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.[6]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
MAO-A Substrate: Tyramine (1 mM stock solution in water).
-
Detection Reagent: A commercially available MAO assay kit containing a fluorescent probe (e.g., Amplex® Red) and horseradish peroxidase (HRP).[7][9]
-
Positive Control: Clorgyline (a known MAO-A inhibitor), 10 µM working solution.
-
Lysis Buffer: Ice-cold buffer containing protease inhibitors.
-
Equipment: Fluorescence microplate reader (Ex/Em = 535/587 nm), cell culture incubator, centrifuge, hemocytometer.
2. Experimental Workflow:
Caption: Workflow for the fluorometric cell-based MAO-A inhibition assay.
3. Detailed Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24-48 hours to allow for cell adherence.[7]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Also, prepare dilutions for the positive control (Clorgyline) and a vehicle control (DMSO in assay buffer).
-
Compound Treatment: Carefully remove the culture medium from the wells and wash the cells once with 100 µL of pre-warmed assay buffer. Add 50 µL of the diluted compounds or controls to the respective wells. Incubate the plate at 37°C for 10-30 minutes.[7]
-
Cell Lysis and Protein Quantification:
-
Aspirate the treatment solution and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates to pellet cellular debris.[10]
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay to normalize MAO-A activity.
-
-
MAO-A Reaction:
-
In a new 96-well plate, add a standardized amount of protein lysate to each well.
-
Prepare a fresh reaction mix containing the MAO-A substrate (Tyramine), fluorescent probe, and HRP in the assay buffer according to the manufacturer's instructions.[7]
-
Add 50 µL of the reaction mix to each well to initiate the reaction.
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically every 1-2 minutes for a total of 30-60 minutes.[7][11]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time).
-
Determine the percentage of MAO-A inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: HPLC-Based Cell-Based Assay for MAO-A Inhibition
This protocol involves the direct measurement of the product of the MAO-A reaction with a specific substrate, 5-hydroxytryptamine (5-HT), which is converted to 5-hydroxyindoleacetic acid (5-HIAA).[8]
1. Materials and Reagents:
-
Cell Line: Fibroblast cell lines or SH-SY5Y cells.
-
This compound Stock Solution: As described in Protocol 1.
-
Substrate: 5-hydroxytryptamine (5-HT).
-
Internal Standard: A suitable internal standard for HPLC analysis.
-
Reagents: Perchloric acid (PCA), aldehyde dehydrogenase (ALD), β-nicotinamide adenine dinucleotide (β-NAD).[8]
-
Equipment: High-Performance Liquid Chromatography (HPLC) system with a fluorimetric or electrochemical detector, sonicator, centrifuge.
2. Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with varying concentrations of this compound as described in Protocol 1.
-
Cell Harvesting and Lysis:
-
Enzymatic Reaction (if using cell lysates):
-
Alternatively, cell lysates can be prepared as in Protocol 1.
-
Incubate the cell lysates with 5-HT and aldehyde dehydrogenase to allow for the production of 5-HIAA.[8]
-
-
Sample Preparation for HPLC:
-
Filter the supernatant from the PCA precipitation step through a 0.22 µm syringe filter.[10]
-
Add an internal standard to the filtered sample.
-
-
HPLC Analysis:
-
Data Analysis:
-
Create a standard curve using known concentrations of 5-HIAA.
-
Quantify the amount of 5-HIAA produced in each sample by comparing it to the standard curve.
-
Normalize the 5-HIAA concentration to the protein content of the cell lysate.
-
Calculate the percentage of MAO-A inhibition and determine the IC50 value for this compound as described in Protocol 1.
-
Conclusion
The provided protocols offer robust and reliable methods for characterizing the MAO-A inhibitory activity of this compound in a cell-based context. The choice between the fluorometric and HPLC-based assay will depend on the available equipment and the specific requirements of the study. The fluorometric assay is generally more amenable to high-throughput screening, while the HPLC-based method provides direct quantification of the enzymatic product. Accurate determination of the IC50 value of this compound is a critical step in its evaluation as a potential therapeutic agent for neurological disorders.
References
- 1. Harmala alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. abcam.cn [abcam.cn]
Application Notes and Protocols: Harmalol as a Fluorescent Probe in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol is a naturally occurring β-carboline alkaloid found in plants such as Peganum harmala. It exhibits intrinsic fluorescence that is sensitive to its local environment, making it a valuable tool as a fluorescent probe in various biochemical assays. Its fluorescence properties can change upon interaction with biomolecules such as proteins and nucleic acids, providing insights into binding events, enzymatic activity, and conformational changes. These application notes provide an overview of the use of this compound as a fluorescent probe, along with detailed protocols for specific applications.
Physicochemical and Fluorescence Properties of this compound
This compound's utility as a fluorescent probe is underpinned by its photophysical characteristics. Its fluorescence is notably influenced by the polarity of the solvent and the pH of the medium. The protonated form of this compound, which is predominant at physiological pH, is the primary fluorescent species in many biological assays.
| Property | Value | Reference |
| Molar Mass | 200.24 g/mol | [1] |
| Appearance | Red solid | [2] |
| Excitation Maximum (λex) | ~376 nm | [3] |
| Emission Maximum (λem) | ~477 nm (in buffer, pH 6.8) | [4] |
| pH-dependent forms | Protonated (pH 1-7), Deprotonated (pH 9-12) | [4] |
Application 1: Probing Protein-Ligand Interactions via Fluorescence Quenching
This compound can be employed to study the binding of small molecules to proteins, such as Human Serum Albumin (HSA), a key transporter protein in the bloodstream. The intrinsic fluorescence of tryptophan residues in HSA can be quenched upon binding of a ligand. Alternatively, the fluorescence of this compound itself can be monitored to observe changes upon binding to a protein. In the case of HSA, this compound binding leads to the quenching of HSA's intrinsic fluorescence, which can be used to determine binding parameters.[5]
Quantitative Data: this compound-HSA Interaction
| Parameter | Value | Conditions | Reference |
| Binding Constant (K) | 1.12 (± 0.05) x 10⁵ M⁻¹ | T = 298 K | [5] |
| Number of Binding Sites (n) | ~1 | T = 298 K | [5] |
| Thermodynamic Parameter (ΔH°) | -62.7 kJ mol⁻¹ | - | [5] |
| Thermodynamic Parameter (ΔS°) | -119.3 J mol⁻¹ K⁻¹ | - | [5] |
| Quenching Mechanism | Static | - | [5] |
Experimental Protocol: Fluorescence Quenching Assay for this compound-HSA Interaction
Objective: To determine the binding parameters of this compound to Human Serum Albumin (HSA) using a fluorescence quenching method.
Materials:
-
This compound
-
Human Serum Albumin (HSA), fatty acid-free
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of HSA (e.g., 1 mM) in phosphate buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in phosphate buffer to the desired concentration for the experiment. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid effects on protein structure.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm (to selectively excite tryptophan residues in HSA) and the emission wavelength range to 300-500 nm.
-
Pipette a fixed volume of HSA solution (e.g., 2 mL of 10 µM) into a quartz cuvette.
-
Record the fluorescence spectrum of the HSA solution alone.
-
Successively add small aliquots of the this compound stock solution to the HSA solution in the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] = 1 + Kqτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, [Q] is the concentration of the quencher, Ksv is the Stern-Volmer quenching constant, Kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.
-
For static quenching, the binding constant (K) and the number of binding sites (n) can be determined using the following equation: log[(F₀ - F) / F] = logK + nlog[Q]
-
Workflow for Protein-Ligand Interaction Study
Caption: Workflow for studying this compound-protein interaction.
Application 2: Investigating DNA Binding and Intercalation
This compound's fluorescence is also modulated upon interaction with nucleic acids. It has been shown to bind to DNA, primarily through intercalation between the base pairs. This binding event can lead to changes in the fluorescence intensity and spectral properties of this compound, which can be leveraged to study the binding affinity and mode of interaction.[4][6]
Quantitative Data: this compound-DNA Interaction
| Analyte (DNA) | Binding Constant (K) (M⁻¹) | Stoichiometry (n) | Technique | Reference |
| Calf Thymus DNA | 4.5 x 10⁵ | 4.8 nucleotide phosphates | Spectroscopic Titration | [4] |
| poly(dG-dC)·poly(dG-dC) | 4.60 (± 0.07) x 10⁶ | 0.35 | Fluorescence Titration | [7] |
| poly(dA-dT)·poly(dA-dT) | 0.45 (± 0.04) x 10⁶ | 0.18 | Fluorescence Titration | [7] |
| poly(dA)·poly(dT) | 0.015 (± 0.001) x 10⁶ | 0.15 | Fluorescence Titration | [7] |
| poly(dG)·poly(dC) | 0.002 (± 0.001) x 10⁶ | 0.09 | Fluorescence Titration | [7] |
Experimental Protocol: DNA Binding Assay using Fluorescence Spectroscopy
Objective: To characterize the binding of this compound to DNA using fluorescence spectroscopy.
Materials:
-
This compound
-
Calf Thymus DNA (or specific polynucleotides)
-
Buffer (e.g., 15 mM CP buffer, pH 6.8)
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DNA in the buffer and determine its concentration spectrophotometrically.
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it in the buffer for the experiment.
-
-
Fluorescence Titration:
-
Set the excitation wavelength of the spectrofluorometer to the absorption maximum of this compound (e.g., 371 nm) and record the emission spectrum (e.g., 400-600 nm).
-
Pipette a fixed concentration of this compound solution (e.g., 6 µM) into a quartz cuvette.[8]
-
Record the fluorescence spectrum of this compound alone.
-
Add increasing concentrations of the DNA solution to the this compound solution.
-
After each addition, mix and incubate for a few minutes to allow binding equilibrium to be reached before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity to determine the binding constant (K) and stoichiometry (n) by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.
-
Signaling Pathway for DNA Intercalation Detection
Caption: Detection of this compound-DNA intercalation.
Application 3: Enzyme Inhibition Assays
This compound has been shown to inhibit the activity of several enzymes, including Cytochrome P450 1A1 (CYP1A1) and Monoamine Oxidase (MAO).[7][9] Fluorescence-based assays can be adapted to screen for and characterize the inhibitory potential of this compound.
Quantitative Data: Enzyme Inhibition by this compound
| Enzyme | Inhibition | IC₅₀ | Assay Type | Reference |
| CYP1A1 | Direct Inhibition | - | EROD Assay | [7] |
| TCDD-mediated induction of catalytic activity | Significant inhibition at 0.5, 2.5, and 12.5 µM | EROD Assay | [7] | |
| Monoamine Oxidase A (MAO-A) | Competitive and Reversible | 480 nM | Radiochemical or Fluorometric Assay | [9] |
Experimental Protocol: CYP1A1 Inhibition Assay (EROD Assay)
Objective: To determine the inhibitory effect of this compound on CYP1A1 activity using the 7-ethoxyresorufin-O-deethylase (EROD) assay.
Materials:
-
This compound
-
Recombinant human CYP1A1 or liver microsomes
-
7-ethoxyresorufin (EROD)
-
NADPH
-
Resorufin (for standard curve)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of EROD and NADPH in the assay buffer.
-
Prepare a standard curve of resorufin in the assay buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add the assay buffer, CYP1A1 source, and different concentrations of this compound (or vehicle control).
-
Pre-incubate the plate for a few minutes at 37°C.
-
Initiate the reaction by adding EROD and NADPH to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., λex ≈ 530 nm, λem ≈ 590 nm).
-
-
Data Analysis:
-
Calculate the rate of resorufin formation from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition of CYP1A1 activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Logical Relationship for Enzyme Inhibition Assay
Caption: Logic of a fluorescence-based enzyme inhibition assay.
Conclusion
This compound is a versatile fluorescent probe with applications in studying protein-ligand interactions, DNA binding, and enzyme inhibition. Its environmentally sensitive fluorescence provides a robust signal for monitoring these biochemical processes. The protocols outlined in these application notes serve as a starting point for researchers to design and implement assays using this compound as a fluorescent probe. As with any assay, optimization of experimental conditions is recommended to achieve the best results for a specific application.
References
- 1. This compound | C12H12N2O | CID 3565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combined fluorescence spectroscopy and molecular modeling studies on the interaction between this compound and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative spectrofluorometric method for determination of harmaline and harmine in different matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence Specific Binding of Beta Carboline Alkaloid this compound with Deoxyribonucleotides: Binding Heterogeneity, Conformational, Thermodynamic and Cytotoxic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Harmalol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Harmalol (1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol) is a beta-carboline alkaloid found in various plants, notably Peganum harmala. It is a derivative of harmaline and has garnered significant interest for its diverse pharmacological activities, including its potential as an antioxidant. This document provides detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. These methods are foundational for researchers investigating the therapeutic potential of this compound in conditions associated with oxidative stress.
The antioxidant mechanism of this compound is believed to involve direct scavenging of free radicals through a Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism.[1] This direct antioxidant action contributes to its protective effects against oxidative damage.
Quantitative Antioxidant Capacity of this compound
| Assay | Compound/Extract | Result | Unit | Reference |
| ABTS | This compound | 371.15 ± 1.80 | µg TE/mg | [1] |
| FRAP | This compound | 11.30 ± 0.01 | µg TE/mg | [1] |
| Reducing Power | This compound | 671.70 ± 5.11 | µg AAE/mg | [1] |
| DPPH | Peganum harmala methanolic extract | 49 ± 3.1 | µg/mL (IC50) | [2] |
| DPPH | Peganum harmala crude alkaloid extract | 46.89 ± 0.31 | µg/mL (IC50) | [3] |
| DPPH | Harmala alkaloid-rich fraction (HARF) | 169.3 ± 7.2 | µg/mL (IC50) | [4] |
| ORAC | Not available for pure this compound | - | - |
TE: Trolox Equivalents; AAE: Ascorbic Acid Equivalents. Data for extracts are provided for context and are not directly comparable to pure compounds.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are standardized for the assessment of pure compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of this compound or standard solution to respective wells.
-
Add 100 µL of methanol to a well to serve as the blank.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using Trolox (e.g., 0-15 µM).
-
-
Assay:
-
In a 96-well microplate, add 10 µL of each concentration of this compound or Trolox standard solution to respective wells.
-
Add 190 µL of the ABTS•+ working solution to all wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the percentage of inhibition of the sample with that of the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex, which has a maximum absorbance at 593 nm.
Materials:
-
This compound
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Sodium acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare fresh FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ solution in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using a known concentration of FeSO₄ or Trolox.
-
-
Assay:
-
In a 96-well microplate, add 20 µL of each concentration of this compound or standard solution to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
The antioxidant capacity is determined from the standard curve of Fe²⁺ or Trolox and is expressed as Fe²⁺ equivalents or Trolox Equivalents (TE).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Trolox (standard)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer.
-
Prepare a fresh solution of AAPH in 75 mM phosphate buffer just before use.
-
-
Preparation of this compound and Standard Solutions:
-
Dissolve this compound in a suitable solvent and then dilute with phosphate buffer to the desired concentrations.
-
Prepare a standard curve using Trolox in phosphate buffer.
-
-
Assay:
-
In a 96-well black microplate, add 25 µL of each concentration of this compound, Trolox standard, or buffer (for blank) to respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement:
-
Immediately begin recording the fluorescence intensity every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. The plate should be maintained at 37°C.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample with the net AUC of the Trolox standard curve.
-
Diagrams
Antioxidant Assay Workflow
Caption: General workflow for assessing the antioxidant capacity of this compound.
Mechanism of this compound Antioxidant Activity
Caption: Proposed SET-PT mechanism for this compound's radical scavenging activity.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of Harmalol
Answering the user's request to create a technical support center for overcoming solubility issues of Harmalol in aqueous solutions.
This technical support hub is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound? A1: this compound is characterized by its poor solubility in neutral aqueous solutions. Its predicted water solubility is approximately 0.2 g/L, though it is considered slightly soluble in water and much more soluble in dilute acids.[1][2][3] The solubility is highly dependent on the pH of the medium.
Q2: How does pH influence the solubility of this compound? A2: this compound is a β-carboline alkaloid with a basic nitrogen atom, giving it weak base properties. In acidic solutions, this nitrogen becomes protonated, forming a more soluble salt. As the pH increases towards neutral and alkaline conditions, this compound reverts to its less soluble free base form.[2][4] The ionization of this compound is characterized by two pKa values, 8.62 (phenolic group) and 11.30 (enamino site).[4]
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound? A3: The most effective and commonly used methods to improve this compound's aqueous solubility include:
-
pH Adjustment: Lowering the pH of the aqueous solution to form a soluble salt.[2][3]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[5]
-
Complexation: Forming an inclusion complex with cyclodextrins, which can significantly enhance the solubility of poorly soluble drugs.[6][7]
Troubleshooting Guides
Issue 1: My this compound is precipitating out of my aqueous buffer during my experiment.
-
Possible Cause: The pH of your buffer is likely too high (neutral or alkaline), causing the protonated, soluble form of this compound to convert back to its poorly soluble free base.
-
Solution:
-
Verify and Adjust pH: Check the pH of your final solution. If it is above ~6.5, consider lowering it. This compound is significantly more soluble in dilute acidic conditions.[2][3]
-
Prepare an Acidic Stock Solution: Prepare a concentrated stock solution of this compound in a dilute acidic solution (e.g., 0.1 N HCl) where it is readily soluble. You can then dilute this stock into your experimental buffer, ensuring the final pH remains in a range where this compound stays dissolved.
-
Issue 2: I need to prepare a this compound solution for a cell culture experiment at physiological pH (7.4) without precipitation.
-
Possible Cause: At pH 7.4, this compound's aqueous solubility is very low, making direct dissolution in cell culture media challenging.[4]
-
Solutions:
-
Utilize a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO.[5] Then, dilute this stock solution into your cell culture medium to the final desired concentration. Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically <0.5%).
-
Employ Cyclodextrin Complexation: Form an inclusion complex with a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD). This complex significantly increases the apparent water solubility of this compound at neutral pH by encapsulating the hydrophobic drug molecule.[6][7]
-
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Solution using pH Adjustment
Objective: To prepare a clear, aqueous stock solution of this compound by lowering the pH.
Materials:
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Weigh the desired amount of this compound powder.
-
Add the this compound to a volume of deionized water.
-
While stirring, add 0.1 M HCl dropwise to the suspension.
-
Continue stirring and adding acid until all the this compound has dissolved and the solution is clear.
-
Measure the final pH of the solution. Adjust as necessary for your experimental needs, keeping in mind that precipitation may occur if the pH is raised significantly.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound at physiological pH by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Shaker or sonicator
-
0.22 µm syringe filter
Methodology:
-
Prepare the desired concentration of HP-β-CD solution in PBS (e.g., 10% w/v).
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium. Using a shaker or periodic sonication can facilitate complex formation.
-
After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear filtrate is your aqueous solution of the this compound/HP-β-CD complex. The concentration can be confirmed via UV-Vis spectrophotometry.
Data Presentation
Table 1: Summary of this compound Solubility in Different Solvents
| Solvent System | Solubility | Reference |
| Water | Slightly soluble (Predicted: ~177.8 mg/L) | [3][8] |
| Dilute Acids (e.g., dilute HCl) | Quite soluble | [2][3] |
| Hot Alcohol | Quite soluble | [2][3] |
| DMSO | Soluble (A related compound, Harmine, is soluble at ~2 mg/mL) | [5] |
| 50% PEG300 / 50% Saline (for this compound HCl) | Clear solution at 5 mg/mL (requires sonication) | [9] |
| 0.5% CMC-Na / Saline Water (for this compound HCl) | Suspended solution at 2 mg/mL (requires sonication) | [9] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Advantages | Considerations |
| pH Adjustment | Protonation of the this compound molecule to form a more soluble salt. | Simple, cost-effective, high solubility achievable in acidic conditions. | Not suitable for experiments requiring physiological pH; may cause hydrolysis. |
| Co-solvency (e.g., DMSO) | Reduces the polarity of the solvent, allowing for dissolution. | Effective for creating high-concentration stock solutions. | Potential for co-solvent toxicity in biological systems (e.g., cell culture). |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the CD cavity. | Significantly increases solubility at neutral pH, can improve stability.[7] | More complex preparation; increases the molecular weight of the final formulation. |
Visualizations
Caption: A generalized workflow for preparing a soluble this compound solution.
Caption: Conceptual diagram of methods to increase this compound solubility.
Caption: Key signaling pathways reportedly modulated by this compound.[10][11][12]
References
- 1. ContaminantDB: this compound [contaminantdb.ca]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Harmaline | C13H14N2O | CID 3564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ionization processes of some harmala alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, 525-57-5 [thegoodscentscompany.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the baseline separation of harmalol from related alkaloids. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible separations.
Troubleshooting and FAQs
This section addresses common issues encountered during the HPLC analysis of harmala alkaloids.
Q1: I'm not getting baseline separation between this compound and harmine. What should I do?
A1: Achieving baseline separation between this compound and harmine can be challenging due to their structural similarity. Here are several parameters to adjust:
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. One successful method uses a high pH of 8.6, adjusted with triethylamine.[1][2] This can alter the ionization state of the alkaloids and improve resolution.
-
Organic Modifier Ratio: Fine-tuning the ratio of your organic solvent (e.g., acetonitrile or isopropyl alcohol) to the aqueous buffer can significantly impact retention times and selectivity.[1][2][3][4] Systematically vary the percentage of the organic modifier in small increments (e.g., 1-2%).
-
Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[3][4] Try reducing the flow rate from 1.5 mL/min to 1.0 or 0.8 mL/min.
-
Column Chemistry: If adjustments to the mobile phase are insufficient, consider a different column. While C18 columns are common, a column with a different stationary phase chemistry (e.g., phenyl-hexyl) might offer different selectivity for these compounds.
Q2: My peaks are broad and tailing. What is the likely cause?
A2: Peak tailing for basic compounds like harmala alkaloids is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
High pH Mobile Phase: Using a mobile phase with a high pH (around 8.6) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[1][2]
-
Competitive Amine: The addition of a small amount of a competitive amine, like triethylamine, to the mobile phase can block the active silanol sites and improve peak shape.[1][2]
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample and reinjecting.
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, leading to poor peak shape.[5] Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. Using a guard column can also help protect your analytical column.[5]
Q3: I'm observing a drifting baseline. How can I fix this?
A3: Baseline drift can be caused by several factors, including issues with the mobile phase, column, or detector.[6][7][8]
-
Mobile Phase Inhomogeneity: Ensure your mobile phase is thoroughly mixed and degassed.[9] Inadequate degassing can lead to bubble formation in the detector cell, causing baseline noise and drift.[6][9]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow the mobile phase to run through the system until a stable baseline is achieved, which can sometimes take longer with high pH mobile phases.
-
Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature.[7] Using a column oven is highly recommended for reproducibility.
-
Detector Lamp Issues: An aging detector lamp can cause baseline drift.[8] Check the lamp's usage hours and replace it if necessary.
Q4: What is the optimal detection wavelength for this compound and related alkaloids?
A4: A UV detection wavelength of 330 nm has been successfully used for the simultaneous determination of harmol, this compound, harmine, and harmaline.[1][2][3][4] This wavelength provides good sensitivity for this class of compounds. For enhanced sensitivity and selectivity, fluorescence detection can also be employed, as these compounds are naturally fluorescent.[10]
Data Presentation: HPLC Parameters for Harmala Alkaloid Separation
The following tables summarize published HPLC parameters for the separation of this compound and related alkaloids, providing a starting point for method development.
Table 1: Isocratic HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Metasil ODS | Tracer Excel 120 ODSA (150x4.6 mm) |
| Mobile Phase | Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3 v/v/v/v) | Potassium phosphate buffer (10 mM):Acetonitrile (100:30 v/v) |
| pH | 8.6 (adjusted with triethylamine) | 7.0 |
| Flow Rate | 1.5 mL/min | 1.5 mL/min |
| Detection | UV at 330 nm | UV at 330 nm |
| Reference | [1][2] | [3][4] |
Table 2: Gradient HPLC Method Parameters
| Parameter | Method 3 |
| Column | XTerra MS-C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water containing triethylamine (pH 8.6) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-4 min: 0-20% B; 4-9 min: 20-30% B; 9-14 min: 30-50% B; 14-16 min: 50-60% B |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 320 nm |
| Reference | [11] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Isocratic Separation of Harmala Alkaloids (High pH)
-
Objective: To separate harmol, this compound, harmine, and harmaline using an isocratic method with a high pH mobile phase.[1][2]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Metasil ODS column or equivalent C18 column.
-
-
Reagents:
-
Isopropyl alcohol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Triethylamine
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Isopropyl alcohol, Acetonitrile, and Water in a ratio of 100:100:300 (v/v/v). Add 0.3 parts Formic acid.
-
Adjust the final pH of the mobile phase to 8.6 using triethylamine.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
Chromatographic Conditions:
-
Set the flow rate to 1.5 mL/min.
-
Maintain the column temperature at 25°C (or ambient).
-
Set the UV detector to a wavelength of 330 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Protocol 2: Isocratic Separation of Harmala Alkaloids (Neutral pH)
-
Objective: To separate harmol, this compound, harmine, and harmaline using an isocratic method with a neutral pH mobile phase.[3][4]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Tracer Excel 120 ODSA (150x4.6 mm) column or equivalent C18 column.
-
-
Reagents:
-
Potassium phosphate monobasic (for buffer)
-
Sodium hydroxide or phosphoric acid (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Mix the phosphate buffer with acetonitrile in a ratio of 100:30 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Chromatographic Conditions:
-
Set the flow rate to 1.5 mL/min.
-
Set the UV detector to a wavelength of 330 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Visualizations
Logical Workflow for HPLC Method Optimization
The following diagram illustrates a systematic approach to optimizing HPLC parameters for the separation of this compound and related alkaloids.
Caption: Workflow for optimizing HPLC separation of harmala alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. phenomenex.com [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. halocolumns.com [halocolumns.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Innovative spectrofluorometric method for determination of harmaline and harmine in different matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability and Degradation of Harmalol in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Harmalol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability and degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: this compound's stability is pH-dependent. The photochemical degradation of its cationic species in aqueous solutions is notably affected by pH.[1][2]
-
Light Exposure: As a β-carboline alkaloid, this compound is susceptible to photodegradation.[1][2] Exposure to light, especially UV radiation, can lead to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the degradation of harmala alkaloids, including this compound.[3][4][5]
-
Oxidizing Agents: this compound can be susceptible to oxidation, leading to the formation of various degradation products. The presence of reactive oxygen species (ROS) can contribute to its degradation.[6][7]
-
Solvent Composition: The nature of the solvent can impact the stability of this compound.[1]
Q2: How should I store my this compound stock solutions to ensure maximum stability?
A2: To ensure the maximum stability of your this compound stock solutions, it is recommended to:
-
Protect from Light: Store solutions in amber-colored vials or wrap containers in aluminum foil to prevent photodegradation.
-
Control Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.
-
Use Appropriate Solvents: While solubility information is available for DMSO and PBS (pH 7.2), the long-term stability in these solvents under various conditions requires specific validation.
-
Consider pH: If working with aqueous solutions, buffering to a slightly acidic or neutral pH may improve stability, although this should be experimentally verified for your specific application.
Q3: I am observing a change in the color of my this compound solution. What could be the cause?
A3: A change in the color of your this compound solution, such as turning yellow or brown, is often an indication of degradation. This can be caused by:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.
-
Photodegradation: Exposure to light can induce photochemical reactions, resulting in colored degradation products.
-
pH Shift: A significant change in the pH of the solution can alter the ionic form of this compound and potentially lead to the formation of colored species.
It is recommended to prepare fresh solutions and protect them from light and air to minimize color change.
Q4: What are the known degradation products of this compound?
A4: While the photodegradation of this compound in aqueous solutions has been studied, a comprehensive profile of all its degradation products under various stress conditions (hydrolysis, oxidation, and heat) is not extensively documented in the available literature. However, studies on related β-carboline alkaloids suggest that degradation can involve:
-
Oxidation: Formation of hydroxylated derivatives and N-oxides are common oxidative degradation pathways for β-carbolines.[8] For tetrahydro-β-carbolines, oxidative reactions can lead to aromatic β-carbolines or other decomposition products.[7][9]
-
Hydrolysis: While specific hydrolytic degradation products of this compound are not detailed, related compounds can undergo hydrolysis, potentially leading to the formation of harman.[10]
-
Photodegradation: Photochemical reactions can lead to a variety of products, the specifics of which depend on the solvent and wavelength of light.
To identify unknown degradation products in your samples, advanced analytical techniques such as LC-MS/MS are recommended.[11]
Troubleshooting Guides
Issue 1: Inconsistent results in bioactivity assays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh solutions of this compound for each experiment. If using stored solutions, verify the concentration and purity using a validated analytical method like HPLC-UV before use. |
| Solvent Effects | Ensure that the solvent used to dissolve this compound is compatible with your assay and does not interfere with the results. Perform a solvent-only control. |
| pH of the Assay Medium | The bioactivity of this compound may be pH-dependent. Ensure the pH of your assay medium is controlled and consistent across experiments. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | This is a strong indicator of degradation. Protect your samples from light and heat during preparation and analysis. Use an autosampler with temperature control if available. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank injection (solvent only) to check for system contamination. |
| Interaction with Excipients | If working with a formulated product, the unknown peaks could be degradation products arising from the interaction of this compound with excipients. Conduct a forced degradation study on the placebo to identify excipient-related degradants. |
Data Presentation: Summary of Stability-Influencing Factors
The following table summarizes the key factors known to affect the stability of harmala alkaloids, including this compound, in solution.
| Factor | Effect on Stability | Recommendations for Management | References |
| pH | Stability is pH-dependent; photochemical degradation is influenced by pH. | Conduct experiments at a controlled and consistent pH. Buffer solutions where appropriate. | [1][2] |
| Light | Susceptible to photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. | [1][2] |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at low temperatures (refrigerated or frozen). Avoid repeated freeze-thaw cycles. | [3][4][5] |
| Oxidation | Can undergo oxidative degradation. | Prepare solutions fresh. Consider purging with an inert gas (e.g., nitrogen or argon) for long-term storage of sensitive solutions. | [6][7][8] |
| Solvent | The type of solvent can affect stability. | Choose a solvent in which this compound is known to be stable for the intended duration of the experiment. Validate stability in your chosen solvent system. | [1] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution to identify potential degradation products and assess its intrinsic stability. This is a crucial step in developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffer of a specific pH) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 60°C or higher) for a defined period.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a combination of UV and visible light. A control sample should be wrapped in foil and kept under the same temperature conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Analyze a non-stressed control sample at each time point for comparison.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound.
-
If unknown peaks are observed, further characterization using LC-MS/MS is recommended to elucidate their structures.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be necessary.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 330 nm). A DAD can be used to scan a range of wavelengths to detect degradation products with different chromophores.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
3. Method Validation:
-
The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of stability testing.
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway of Potential Oxidative Degradation
Caption: Simplified pathway of potential oxidative degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring potooxidative degradation pathways of harmol and this compound alkaloids in water: effects of pH, excitation sources and atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Evaluation of DMT and Harmala Alkaloids in Ayahuasca Tea Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (PDF) Hydrolytic Degradation of .BETA.-carboline-type [research.amanote.com]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize matrix effects in the bioanalysis of Harmalol
Welcome to the technical support center for the bioanalysis of Harmalol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a biological sample.[1][2] In the bioanalysis of this compound, these effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic studies.[1][3] Endogenous components such as phospholipids, salts, and proteins are common causes of matrix effects.[1]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs by infusing a constant flow of this compound solution post-column while injecting a blank matrix extract.[1]
-
Post-extraction spike method: This quantitative method is considered the "gold standard".[1] It involves comparing the response of this compound spiked into a blank matrix extract after extraction with the response of this compound in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Q3: What is a suitable internal standard (IS) for the bioanalysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization and improving accuracy and precision. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it must be demonstrated to track the analyte's behavior closely. In one validated method, 9-aminoacridine was used as an internal standard for the simultaneous analysis of this compound and other harmala alkaloids.[4]
Q4: Which ionization technique is generally more susceptible to matrix effects for this compound analysis?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI), especially for analytes in complex biological matrices.[5] If significant matrix effects are observed with ESI, switching to APCI could be a potential strategy to mitigate these effects, although this may also affect sensitivity.
Troubleshooting Guide: Minimizing Matrix Effects
This guide addresses specific issues you may encounter during the bioanalysis of this compound and provides strategies to minimize matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method (e.g., switch from Protein Precipitation to SPE or LLE) to remove interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as this compound, correcting for variability. |
| Low analyte response (Ion Suppression) | Co-elution of endogenous matrix components, particularly phospholipids. | - Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or column chemistry to separate this compound from the suppression zone. - Enhance Sample Cleanup: Use a sample preparation technique specifically designed to remove phospholipids, such as certain SPE cartridges or phospholipid removal plates. - Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, but ensure the this compound concentration remains above the lower limit of quantification (LLOQ). |
| High analyte response (Ion Enhancement) | Co-eluting matrix components that improve the ionization efficiency of this compound. | - Improve Chromatographic Separation: As with ion suppression, optimize chromatography to separate this compound from the enhancing components. - Refine Sample Preparation: A more selective extraction method can help remove the components causing ion enhancement. |
| Inconsistent recovery | Suboptimal extraction conditions or variability in the biological matrix. | - Optimize Extraction pH: Adjust the pH of the sample to ensure this compound is in its most extractable form (typically non-ionized). - Select an Appropriate Extraction Solvent/Sorbent: For LLE, test different organic solvents. For SPE, screen various sorbent chemistries. - Ensure Complete Protein Disruption (for PPT): Vortex thoroughly and ensure the precipitating solvent is added in the correct ratio. |
Quantitative Data Summary
The following table summarizes quantitative data from a validated UPLC-ESI-MS/MS method for the determination of this compound in beagle dog plasma using a protein precipitation sample preparation method.[4]
| Analyte | Sample Preparation Method | Matrix Effect (%) | Extraction Recovery (%) |
| This compound | Protein Precipitation (Acetonitrile) | 94.48 - 105.77 | 89.07 - 101.44 |
Data sourced from a study by Xu et al. (2013).[4]
Experimental Protocols
Detailed Methodology: Protein Precipitation (PPT)
This protocol is based on a validated method for the simultaneous determination of harmine, harmaline, harmol, and this compound in beagle dog plasma.[4]
1. Materials:
-
Beagle dog plasma (or other relevant biological matrix)
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., 9-aminoacridine)
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
General Methodology: Liquid-Liquid Extraction (LLE)
While a specific validated LLE protocol for this compound with quantitative matrix effect and recovery data was not identified in the literature reviewed, the following is a general procedure that can be optimized.
1. Materials:
-
Plasma or urine sample
-
pH adjustment buffer (e.g., sodium carbonate buffer to achieve basic pH)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the mobile phase)
2. Procedure:
-
Aliquot a known volume of the biological sample into a glass tube.
-
Add the internal standard.
-
Adjust the sample pH to a basic condition (e.g., pH 9-10) to ensure this compound is in its neutral, more extractable form.
-
Add an appropriate volume of a water-immiscible organic extraction solvent.
-
Vortex for 2-5 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
General Methodology: Solid-Phase Extraction (SPE)
A specific validated SPE protocol for this compound in biological fluids with quantitative data was not found. The following is a general protocol for a mixed-mode cation exchange SPE, which is often effective for basic compounds like this compound.
1. Materials:
-
Plasma or urine sample
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Wash solvent (e.g., a mixture of aqueous buffer and a weak organic solvent to remove interferences)
-
Elution solvent (e.g., a basic organic solvent to elute the protonated this compound)
-
Evaporation and reconstitution supplies as for LLE.
2. Procedure:
-
Conditioning: Pass methanol through the SPE cartridge.
-
Equilibration: Pass water or a weak buffer through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a solvent designed to remove interferences while retaining this compound.
-
Elution: Elute this compound from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in a suitable solvent for analysis.
Visualizations
Experimental Workflow for Minimizing Matrix Effects
Caption: Workflow for identifying and mitigating matrix effects in this compound bioanalysis.
Signaling Pathways Associated with this compound
This compound, as a β-carboline alkaloid, is known to interact with several biological pathways. A key mechanism is the inhibition of monoamine oxidase A (MAO-A), which increases the levels of neurotransmitters like serotonin.[6][7] It has also been shown to influence other signaling cascades.
1. Monoamine Oxidase (MAO) Inhibition Pathway
Caption: this compound inhibits MAO-A, leading to increased levels of synaptic serotonin.
2. p38 MAPK Signaling Pathway in Melanogenesis
Studies have shown that this compound can induce melanogenesis in melanoma cells through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4]
Caption: this compound-induced melanogenesis is mediated through the p38 MAPK signaling cascade.
References
- 1. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and therapeutic effects of Peganum harmala and its main alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Harmalol for In Vivo Neuroprotective Studies
Welcome to the technical support center for researchers utilizing Harmalol in in vivo neuroprotective studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in designing and executing your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new in vivo neuroprotection model?
A1: Based on current literature, effective doses of this compound administered intraperitoneally (IP) in mice range from 5 mg/kg to 48 mg/kg. For a scopolamine-induced model of memory impairment, doses of 5, 10, and 20 mg/kg have been shown to be effective[1]. In an MPTP-induced model of Parkinson's disease, a dose of 48 mg/kg demonstrated neuroprotective effects[2]. It is recommended to start with a dose in the lower end of this range (e.g., 10 mg/kg) and perform a dose-response study to determine the optimal concentration for your specific model and experimental endpoints.
Q2: How should I prepare this compound for intraperitoneal (IP) injection?
A2: this compound has limited solubility in aqueous solutions. A common method for preparing this compound for IP injection is to first dissolve it in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with sterile saline. For example, a stock solution can be prepared in DMSO and then diluted with saline to the final desired concentration, ensuring the final concentration of DMSO is low (e.g., <5%) to avoid solvent toxicity. Always prepare fresh solutions before use.
Q3: What are the known neuroprotective mechanisms of this compound?
A3: this compound is believed to exert its neuroprotective effects through multiple mechanisms. A key pathway is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress. This compound has also been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a key molecule involved in neuronal survival and plasticity[1]. Additionally, it acts as a scavenger of reactive oxygen species and an inhibitor of monoamine oxidase (MAO)[2].
Q4: What is the known toxicity profile of this compound?
A4: There is limited data on the acute toxicity of pure this compound. Studies on the total alkaloid extracts of Peganum harmala, which contains this compound, have been conducted. In a 28-day subchronic toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for the total alkaloid extract was determined to be 45 mg/kg/day. At a higher dose of 150 mg/kg/day, tremors were initially observed but the animals developed tolerance. The LD50 of an aqueous extract of Peganum harmala administered intraperitoneally in mice has been reported to be in the range of 1.8-2.5 g/kg. Another study reported an LD50 of 350 mg/kg for the total alkaloids from the seeds administered intraperitoneally in mice[3]. Researchers should conduct pilot studies to determine the maximum tolerated dose of pure this compound in their specific animal model.
Q5: How well does this compound cross the blood-brain barrier (BBB)?
A5: Pharmacokinetic data for this compound is limited. However, its precursor, harmaline, is known to be metabolized to this compound. Studies on harmaline suggest that it can cross the BBB. It is important to note that direct pharmacokinetic studies on pure this compound are needed to fully understand its brain penetration and bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in solution during injection. | Low solubility of this compound in the final vehicle. The temperature of the solution has dropped. | Ensure the stock solution in DMSO is fully dissolved before diluting with saline. Prepare the final injection solution fresh before each use. Gently warm the solution to room temperature if precipitation occurs. |
| No significant neuroprotective effect observed. | The dose of this compound is too low. The timing of administration is not optimal. The chosen animal model is not sensitive to this compound's mechanism of action. | Perform a dose-response study to find the optimal effective dose. Adjust the timing of this compound administration relative to the neurotoxic insult. Consider the underlying pathology of your model and whether it aligns with this compound's known mechanisms (e.g., oxidative stress). |
| Animals show signs of distress or toxicity (e.g., tremors, lethargy). | The dose of this compound is too high. The concentration of DMSO in the vehicle is too high. | Reduce the dose of this compound. Ensure the final concentration of DMSO in the injection volume is below 5%. Monitor the animals closely for any adverse effects. |
| High variability in behavioral or histological data. | Inconsistent drug administration. Variability in the induction of the neurodegenerative model. | Ensure accurate and consistent dosing and injection technique. Refine the protocol for the induction of neurotoxicity to minimize variability between animals. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: Effective Doses of this compound in In Vivo Neuroprotection Studies
| Animal Model | Species | Administration Route | Effective Dose Range | Key Findings | Reference |
| Scopolamine-induced memory impairment | Mouse | Intraperitoneal (IP) | 5, 10, 20 mg/kg | Improved memory, increased hippocampal BDNF, enhanced antioxidant capacity. | [1] |
| MPTP-induced neurotoxicity | Mouse | Intraperitoneal (IP) | 48 mg/kg | Attenuated MPTP-induced deficits in antioxidant enzyme activity. | [2] |
Table 2: Toxicity Data for Harmala Alkaloids
| Substance | Species | Administration Route | Toxicity Metric | Value | Reference |
| Total Alkaloid Extract of Peganum harmala | Rat | Oral | NOAEL (28-day) | 45 mg/kg/day | |
| Aqueous Extract of Peganum harmala | Mouse | Intraperitoneal (IP) | LD50 | 1.8 - 2.5 g/kg | |
| Total Alkaloids from Peganum harmala seeds | Mouse | Intraperitoneal (IP) | LD50 | 350 mg/kg | [3] |
Detailed Experimental Protocols
Protocol 1: Scopolamine-Induced Memory Impairment Model in Mice
This protocol is adapted from studies investigating the effects of this compound on scopolamine-induced cognitive deficits[1][4][5][6].
1. Animals and Housing:
-
Male Swiss albino mice (25-30 g) are commonly used.
-
House the animals in groups of 5-6 per cage under standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before starting the experiment.
2. Drug Preparation and Administration:
-
This compound: Prepare a stock solution of this compound in 100% DMSO. On each day of the experiment, dilute the stock solution with sterile 0.9% saline to the desired final concentrations (5, 10, or 20 mg/kg). The final DMSO concentration should not exceed 5%.
-
Scopolamine: Dissolve scopolamine hydrobromide in sterile 0.9% saline to a concentration of 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume.
-
Administration Schedule: Administer this compound (or vehicle) intraperitoneally (IP) once daily for 21 consecutive days. From day 15 to day 21, administer scopolamine (1 mg/kg, IP) 30 minutes after the this compound/vehicle administration.
3. Behavioral Testing (starting on day 22):
-
Morris Water Maze (MWM):
-
Acquisition Phase (4 days): Conduct four trials per day. Gently place the mouse into the water facing the wall of the tank at one of four starting positions. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to stay there for 20 seconds. Record the escape latency (time to find the platform).
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Passive Avoidance Test:
-
Acquisition Trial: Place the mouse in the light compartment of the shuttle box. When the mouse enters the dark compartment, an inescapable electric shock (e.g., 0.5 mA for 2 seconds) is delivered to the floor.
-
Retention Trial (24 hours later): Place the mouse in the light compartment again and record the step-through latency (the time it takes for the mouse to enter the dark compartment). A longer latency indicates better memory retention.
-
4. Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Dissect the hippocampus on an ice-cold plate.
-
Homogenize the tissue and perform assays to measure levels of BDNF (ELISA), and markers of oxidative stress such as malondialdehyde (MDA) and total antioxidant capacity.
Protocol 2: MPTP-Induced Neurotoxicity Model in Mice
This protocol is based on a study that used this compound in an MPTP-induced model of Parkinson's disease[2].
1. Animals and Housing:
-
Male C57BL/6 mice are commonly used as they are more susceptible to MPTP neurotoxicity.
-
Follow the same housing and acclimatization procedures as in Protocol 1.
2. Drug Preparation and Administration:
-
This compound: Prepare this compound as described in Protocol 1 for a final dose of 48 mg/kg.
-
MPTP: Handle MPTP with extreme caution in a certified chemical fume hood. Dissolve MPTP hydrochloride in sterile 0.9% saline.
-
Administration Schedule: Administer MPTP (e.g., 20 mg/kg, IP) four times at 2-hour intervals on a single day. Administer this compound (48 mg/kg, IP) 30 minutes before the first MPTP injection.
3. Histological and Biochemical Analysis (7 days after MPTP administration):
-
Euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect the brains and post-fix them in 4% paraformaldehyde overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut serial coronal sections (e.g., 30 µm) through the substantia nigra and striatum using a cryostat.
-
Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum. Quantify the number of TH-positive neurons using stereological methods.
-
Neurochemical Analysis: For a separate cohort of animals, collect fresh striatal tissue and measure levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations
References
- 1. jbrms.medilam.ac.ir [jbrms.medilam.ac.ir]
- 2. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. njppp.com [njppp.com]
- 5. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs [mdpi.com]
- 6. researchgate.net [researchgate.net]
Addressing autofluorescence interference when using Harmalol in cellular imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of cellular autofluorescence when imaging with Harmalol.
Frequently Asked Questions (FAQs)
Q1: What is cellular autofluorescence and why is it a problem for this compound imaging?
A1: Cellular autofluorescence is the natural emission of light from biological structures when excited by an external light source. This intrinsic fluorescence can originate from various endogenous molecules such as NADH, FAD (flavin adenine dinucleotide), collagen, elastin, and lipofuscin.[1] Additionally, common experimental procedures like fixation with aldehyde-based reagents (e.g., formaldehyde or glutaraldehyde) can generate fluorescent byproducts, further increasing the autofluorescence signal.[1][2][3][4]
This phenomenon poses a significant challenge when imaging a fluorescent small molecule like this compound. If the autofluorescence signal spectrally overlaps with the fluorescence of this compound, it can obscure the true signal, leading to a low signal-to-noise ratio, inaccurate quantification, and potentially false-positive results.[1]
Q2: What are the spectral properties of this compound, and how do they overlap with autofluorescence?
A2: this compound is a fluorescent beta-carboline alkaloid. While extensive public spectral databases are limited, literature on related harmala alkaloids suggests excitation in the ultraviolet to violet range (around 365 nm for the related compound harmaline) and emission in the blue to green range (around 483 nm for harmaline).[5] The fluorescence emission of this compound itself has been noted in several spectroscopic studies.[2][6][7] This places this compound's fluorescence in a spectral region that frequently overlaps with the broad emission spectra of common autofluorescent molecules like NADH and from aldehyde-based fixatives.[3][8]
Q3: How can I confirm that the background signal I'm observing is autofluorescence?
A3: The most straightforward method to identify autofluorescence is to prepare and image an unstained control sample. This control should undergo all the same processing steps as your experimental samples (e.g., cell culture, fixation, permeabilization) but without the addition of this compound.[2] Image this control sample using the identical microscope settings (laser power, gain, exposure time, and filter sets) as your this compound-treated samples. Any signal detected in this unstained control can be attributed to autofluorescence.[2]
Q4: Can components of my cell culture medium contribute to background fluorescence?
A4: Yes, certain components in standard cell culture media can be fluorescent and contribute to background noise. Phenol red, a common pH indicator, is highly fluorescent when excited around 440 nm.[4] Other components like fetal bovine serum (FBS), riboflavin, and certain amino acids can also increase background fluorescence.[2][4] For live-cell imaging, it is often recommended to switch to a phenol red-free medium or a clear buffered saline solution immediately before imaging to reduce this source of interference.[4]
Data Presentation: Spectral Overlap
To effectively plan your imaging experiments, it is crucial to understand the potential for spectral overlap between this compound and common endogenous fluorophores.
| Molecule | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Cellular Location |
| This compound (estimated) | ~365 | ~480-500 | Drug-dependent |
| NADH | ~340 | ~450 | Mitochondria |
| FAD | ~450 | ~525 | Mitochondria |
| Collagen | ~360 | ~405-460 | Extracellular Matrix |
| Elastin | ~350-400 | ~490-530 | Extracellular Matrix |
| Lipofuscin | Broad (340-490) | Broad (430-650) | Lysosomes |
| Aldehyde Fixatives | ~350-450 | ~450-550 | Throughout the cell |
Note: Spectral properties can vary depending on the local microenvironment (e.g., pH, solvent polarity).
Visualizing the Problem and Solutions
Caption: Common endogenous and experimentally-induced sources of autofluorescence.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: High background fluorescence is obscuring the this compound signal.
High background can be tackled through several strategies, ranging from simple changes in your experimental protocol to chemical and computational solutions.
Minor adjustments to your sample preparation can significantly reduce autofluorescence.
-
Change Fixation Method: Aldehyde fixatives like glutaraldehyde and formaldehyde are major contributors to autofluorescence.[2][3] Consider reducing the fixative concentration, shortening the fixation time, or switching to an organic solvent fixative like ice-cold methanol or ethanol, if compatible with your experimental goals.[2][3][9]
-
Sodium Borohydride Treatment: For aldehyde-fixed samples, treatment with sodium borohydride can help reduce fixation-induced fluorescence, although its effectiveness can be variable.[2][3][9]
-
Perfuse Tissues: For tissue samples, perfusing with PBS prior to fixation can remove red blood cells, which contain heme groups that are a source of broad-spectrum autofluorescence.[3][9]
Sudan Black B is a lipophilic dye that is highly effective at quenching autofluorescence, particularly from lipofuscin granules which accumulate with age in lysosomes.[10][11][12]
When to Use: This method is particularly useful for tissues with high levels of lipofuscin, such as brain or aged tissues, where autofluorescence can be intense across multiple channels.[10]
Limitations: Sudan Black B can introduce its own background fluorescence in the red and far-red channels, which must be considered when designing multiplex imaging panels.[6][10]
Intentional photobleaching involves exposing your sample to high-intensity light before introducing your fluorescent probe (this compound). This process can destroy the endogenous fluorophores responsible for autofluorescence.[13][14][15][16]
When to Use: This is a good option when autofluorescence is diffuse and not attributed to specific, highly concentrated structures like lipofuscin. It is effective for reducing background caused by fixation.[14][15]
Limitations: Photobleaching can be time-consuming, and care must be taken to ensure the process does not damage the cellular structures of interest. The effectiveness varies depending on the source of the autofluorescence.[14]
Issue 2: The this compound signal is weak and spectrally overlaps with the autofluorescence.
When procedural and chemical methods are insufficient, advanced imaging and computational techniques can be used to separate the specific signal from the background.
This powerful technique treats autofluorescence as a distinct "color" or spectral component. By capturing the full emission spectrum from your sample and providing the microscope software with a "pure" spectrum of the autofluorescence (from an unstained control) and the this compound, an algorithm can computationally separate the signals.[5][17]
When to Use: This is the method of choice when there is significant spectral overlap between this compound and the autofluorescence, and you need to quantitatively distinguish the two signals.
Limitations: Requires a confocal microscope equipped with a spectral detector and appropriate software. The accuracy of the unmixing is highly dependent on the quality of the reference spectra.[5][17]
Caption: A simplified workflow for separating this compound signal using spectral unmixing.
FLIM provides contrast based on the fluorescence lifetime—the time a fluorophore spends in the excited state—rather than just its emission wavelength.[17][18][19][20] Since different fluorescent molecules have distinct lifetime signatures, FLIM can effectively separate this compound from autofluorescence, even if their emission spectra completely overlap.[17][19][20]
When to Use: FLIM is an excellent choice for separating fluorophores with very similar spectra and for robustly removing complex or heterogeneous autofluorescence signals.[17][19]
Limitations: Requires specialized and often costly FLIM hardware and software. Data acquisition and analysis can be more complex than standard intensity imaging.
Caption: FLIM distinguishes signals based on different fluorescence decay rates (lifetimes).
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is adapted for cultured cells grown on coverslips or for tissue sections.
-
Sample Preparation: Proceed with your standard fixation, permeabilization, and blocking steps.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir or agitate overnight in the dark to ensure it is fully dissolved.
-
Filter Solution: Just before use, filter the Sudan Black B solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
Incubation: After your final wash step (before or after antibody staining, optimization may be required), incubate the samples in the filtered Sudan Black B solution for 10-20 minutes at room temperature. The optimal time may vary by tissue type.[12]
-
Wash: Rinse the samples thoroughly with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS or TBS.
-
Mount and Image: Mount the coverslip or tissue section and proceed with imaging. Note: Avoid using mounting media or wash buffers containing detergents, as they can wash away the Sudan Black B.[6][12]
Protocol 2: General Photobleaching Protocol
This protocol should be performed before staining with this compound.
-
Prepare Sample: Mount your fixed and permeabilized cells or tissue sections on the microscope.
-
Select Light Source: Use a broad-spectrum, high-intensity light source, such as a mercury arc lamp or a bright LED light source.[4][13]
-
Expose Sample: Expose the entire area to be imaged to the high-intensity light. The duration of exposure can range from several minutes to over an hour and requires optimization.[14] Use a wide-open field diaphragm and a low-power objective to cover a large area, or the objective you plan to image with.
-
Monitor Bleaching: Periodically check the level of autofluorescence using the filter sets you intend to use for imaging. Continue bleaching until the background signal has been significantly reduced.
-
Proceed with Staining: Once bleaching is complete, remove the sample from the microscope and proceed with your this compound incubation and all subsequent staining steps.
Protocol 3: Basic Spectral Unmixing Workflow
The specific steps will vary depending on your microscope and software (e.g., Zeiss ZEN, Leica LAS X).
-
Acquire Autofluorescence Reference Spectrum:
-
Place your unstained control sample on the microscope stage.
-
Using the same laser lines and settings intended for your experiment, find a representative region of autofluorescence.
-
Perform a "lambda scan" or "spectral scan" to acquire the full emission spectrum of the autofluorescence. Save this spectrum to your software's reference library.
-
-
Acquire this compound Reference Spectrum (Optional but Recommended):
-
If possible, prepare a sample with a high concentration of this compound (e.g., in solution or in cells with a very strong signal and low background) and acquire its pure emission spectrum using the same procedure.
-
-
Image Your Experimental Sample:
-
Place your this compound-treated sample on the microscope.
-
Set up a lambda scan to acquire a full spectral image (a Z-stack of images at different emission wavelengths) of your region of interest.
-
-
Perform Linear Unmixing:
-
Open the spectral unmixing tool in your imaging software.
-
Select the lambda stack from your experimental sample as the input.
-
Load the reference spectra for "Autofluorescence" and "this compound" that you previously saved.
-
Execute the unmixing algorithm. The software will generate a new set of images where the signals have been computationally separated into distinct channels, one for autofluorescence and one for this compound.
-
-
Analyze Unmixed Image: Perform all subsequent analysis and quantification on the separated this compound channel, which should now be free of autofluorescence interference.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring potooxidative degradation pathways of harmol and this compound alkaloids in water: effects of pH, excitation sources and atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ionization processes of some harmala alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. OPG [opg.optica.org]
- 10. benchchem.com [benchchem.com]
- 11. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence lifetime imaging for drug discovery and disease research [spie.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 16. researchgate.net [researchgate.net]
- 17. A fluorescence lifetime separation approach for FLIM live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence Lifetime-Based Separation of FAST-Labeled Cellular Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spectral scanning and fluorescence lifetime imaging microscopy (FLIM) enable separation and characterization of C. elegans autofluorescence in the cuticle and gut - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Harmalol synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of harmalol synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main synthetic routes for this compound are the O-demethylation of harmine or harmaline and the Pictet-Spengler reaction starting from a tryptophan derivative.[1][2] Harmine and harmaline are naturally occurring β-carboline alkaloids that can be chemically modified to produce this compound.[3] The Pictet-Spengler reaction is a versatile method for creating the β-carboline core structure found in this compound from suitable precursors.[4][5]
Q2: Which O-demethylation reagent is most effective for converting harmine to this compound?
A2: Both boron tribromide (BBr3) and hydrobromic acid (HBr) are effective reagents for the O-demethylation of aryl methyl ethers like harmine.[2][6] BBr3 is considered a milder reagent and is often used at low temperatures in solvents like dichloromethane (DCM).[7][8] HBr is a stronger protic acid and typically requires elevated temperatures for the reaction to proceed.[2] The choice of reagent may depend on the functional group tolerance of the starting material and the desired reaction conditions.
Q3: What are the key considerations for a successful Pictet-Spengler reaction for this compound synthesis?
A3: A successful Pictet-Spengler reaction depends on several factors, including the reactivity of the starting tryptamine derivative and the aldehyde or ketone, as well as the choice of acid catalyst and solvent.[9][10] Using an electron-rich tryptamine derivative enhances the reaction. The concentration and type of acid catalyst are critical; too much acid can protonate the tryptamine, reducing its nucleophilicity.[9] Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to act as both the solvent and catalyst, leading to high yields.[4]
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][11] HPLC is particularly useful for quantitative analysis of the reaction mixture to determine the consumption of starting materials and the formation of this compound.[12][13]
Troubleshooting Guides
O-Demethylation of Harmine/Harmaline
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Inactive demethylating agent. | 1. Increase reaction time or temperature (for HBr). For BBr3, ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration. 2. Use milder conditions. If using HBr at high temperatures, consider switching to BBr3 at lower temperatures.[2][7] 3. Use a fresh bottle of BBr3, as it is sensitive to moisture. |
| Formation of Multiple Byproducts | 1. Harsh reaction conditions leading to side reactions. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature. Use a less harsh demethylating agent (e.g., BBr3 instead of HBr).[8] 2. Purify the starting harmine or harmaline before the reaction. |
| Difficulty in Product Purification | 1. Co-elution of this compound with unreacted starting material or byproducts. 2. Poor separation on silica gel chromatography. | 1. Optimize the mobile phase for column chromatography to improve separation. 2. Consider using reverse-phase HPLC for purification.[12][13] Recrystallization from a suitable solvent can also be an effective purification method. |
Pictet-Spengler Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate acid catalyst or concentration. 2. Low reactivity of starting materials. 3. Presence of water in the reaction. | 1. Optimize the concentration of the acid catalyst. Screen different Brønsted or Lewis acids.[9] 2. For tryptamines with electron-withdrawing groups, consider using a more activating protecting group. For sterically hindered aldehydes, increase the reaction time or temperature.[9] 3. Ensure anhydrous conditions, especially during the imine formation step.[9] |
| Formation of Styrene-like Byproduct (in Bischler-Napieralski variation) | Retro-Ritter reaction. | Use a nitrile solvent to suppress this side reaction.[9] |
| Formation of Unidentified Byproducts | Degradation of starting materials or product. | Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere if the starting materials are air-sensitive.[9] |
Quantitative Data on Reaction Yields
Table 1: O-Demethylation of Diterpenoid Alkaloids with HBr-glacial acetic acid
| Substrate | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |
| Talatisamine | 53 | 50-80 | 49 |
| Deltaline | 20 | 75-80 | 85 |
| Compound 7 | 7 | 50-80 | 90 |
| Data from a study on various C19-diterpenoid alkaloids, demonstrating the yield of O-demethylation under acidic conditions.[14] |
Table 2: Pictet-Spengler Reaction of Tryptamine Derivatives in HFIP
| Tryptamine Derivative | Aldehyde/Ketone | Reaction Time (h) | Yield (%) |
| Tryptamine | Benzaldehyde | 8 | 95 |
| 5-Methoxytryptamine | Benzaldehyde | 8 | 96 |
| Tryptamine | Acetone | 12 | 92 |
| Data from a study on the use of HFIP as a solvent and catalyst for the Pictet-Spengler reaction.[4] |
Experimental Protocols
Protocol 1: O-Demethylation of Harmine using Boron Tribromide (BBr3)
Materials:
-
Harmine
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr3) solution (1M in DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Methanol
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
Procedure:
-
Dissolve harmine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add BBr3 solution (3.0 eq, 1M in DCM) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Add the quenched reaction mixture dropwise to a stirred solution of saturated aqueous NaHCO3.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Precursor
Materials:
-
Tryptamine derivative (e.g., 5-methoxytryptamine)
-
Aldehyde (e.g., acetaldehyde)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
To a round-bottom flask, add the tryptamine derivative (1.0 eq) and the aldehyde (1.2 eq).[4]
-
Add HFIP to achieve a concentration of approximately 0.1 M of the tryptamine.[9]
-
Heat the mixture to reflux and stir.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically in the range of 8-12 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
Collect the precipitated product by filtration. If no precipitate forms, remove the HFIP by distillation under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflow for this compound Synthesis via O-Demethylation
Caption: General workflow for the synthesis of this compound via O-demethylation of harmine.
Troubleshooting Workflow for the Pictet-Spengler Reaction
References
- 1. scribd.com [scribd.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. Harmine and Harmaline Downregulate TCDD-Induced Cyp1a1 in the Livers and Lungs of C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An effective O-demethylation of some C19-diterpenoid alkaloids with HBr-glacial acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Effects of Harmalol in Animal Models
Welcome to the technical support center for researchers utilizing Harmalol in pre-clinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate unexpected side effects during your experiments.
Table of Contents
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Neurological Side Effects
Researchers may observe tremors, altered anxiety levels, or changes in seizure thresholds. These effects are often dose-dependent and related to the interaction of harmala alkaloids with the central nervous system.
FAQ 1: My animals are exhibiting significant tremors after this compound administration. Is this expected and how can I manage it?
Answer: Yes, tremors are a well-documented side effect of harmala alkaloids, particularly the closely related compound harmaline, which is often used as a model for essential tremor.[1] this compound is a metabolite of harmaline and may contribute to or possess similar tremorgenic properties.
Troubleshooting Guide: Tremors
-
Problem: Animals exhibit visible, dose-dependent tremors (postural and kinetic) involving the head, trunk, and limbs shortly after administration.[1][2]
-
Possible Causes:
-
Dose-Related Effect: The dose administered is at or above the threshold for inducing tremors. Doses of the related compound harmaline as low as 10 mg/kg (s.c.) in rats and 20 mg/kg (s.c.) in mice are sufficient to induce significant tremors.[3]
-
Mechanism of Action: Harmala alkaloids induce rhythmic, synchronized firing in the inferior olivary nucleus, which drives activity in the olivocerebellar pathway, leading to tremor.[1][2]
-
Compound Purity: The this compound used may contain harmaline as an impurity, which is a potent tremorgenic agent.
-
-
Solutions & Mitigation Strategies:
-
Dose Adjustment: Carefully review your dosing regimen. If the tremor is interfering with the primary endpoints of your study, consider reducing the dose to a non-tremorgenic level if possible.
-
Pharmacological Intervention: For mechanistic studies aiming to block the tremor, co-administration with known antagonists can be employed. Agents that suppress harmaline-induced tremor include propranolol, ethanol, and GABA-A receptor agonists like muscimol.[4]
-
Confirm Compound Purity: Use analytical methods (e.g., HPLC) to confirm the purity of your this compound compound and check for the presence of harmaline.
-
Refine Assessment: Use a standardized tremor rating scale or automated motion analysis to quantify the tremor objectively. This allows for better dose-response characterization and assessment of mitigation strategies.[3]
-
Quantitative Data: Doses of Harmaline Known to Induce Tremor
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Tremor Frequency (Hz) | Citation(s) |
| Mouse | Subcutaneous (s.c.) | 20 | 10-16 | [2][3] |
| Rat | Subcutaneous (s.c.) | 10 | 8-12 | [1][3] |
| Rat | Intraperitoneal (i.p.) | 15 | 10-16 | [5] |
Experimental Protocol: Induction and Quantification of Harmaline-Induced Tremor in Rodents
This protocol is adapted from established methods for harmaline, a potent tremorgenic agent related to this compound.
-
Animal Preparation: Use adult C57/BL6 mice or Sprague-Dawley rats. Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[3]
-
Baseline Recording: Place the animal in a cage situated on a force plate actimeter or motion sensor. Record baseline motor activity for a 20-minute period.[5]
-
Compound Administration:
-
Tremor Assessment:
-
Data Analysis:
-
Use spectral analysis software to process the motion data.
-
Calculate the motion power over the characteristic tremor frequency bandwidth (10-16 Hz for mice, 8-12 Hz for rats) and the full motion spectrum.[3]
-
Normalize the tremor power by expressing it as a percentage of the total motion power to reduce variability from general locomotion.[1]
-
Workflow for Tremor Assessment
FAQ 2: I am observing seizure-like activity or a lowered seizure threshold in my animals. What is the mechanism and how can I troubleshoot this?
Answer: While some studies suggest Peganum harmala extracts can have antiseizure effects at certain doses, harmala alkaloids like harmaline can also act as central nervous system stimulants and may lower the seizure threshold.[6][7] This is hypothesized to be due to inverse agonist activity at GABA-A receptors and potential stimulation of NMDA receptors.[7]
Troubleshooting Guide: Seizures
-
Problem: Animals exhibit increased susceptibility to chemically or electrically induced seizures, or spontaneous seizure-like events at high doses.
-
Possible Causes:
-
High Dosage: The administered dose of this compound may be high enough to induce CNS hyperexcitability.
-
GABA-A Receptor Antagonism: this compound, like other β-carbolines, may act as an inverse agonist at benzodiazepine binding sites on the GABA-A receptor, reducing inhibitory neurotransmission.
-
NMDA Receptor Stimulation: Potential enhancement of excitatory neurotransmission through NMDA receptors could contribute to a pro-convulsant state.[7]
-
-
Solutions & Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to find a non-convulsant dose.
-
Avoid Pro-convulsant Models: If your primary research is not on epilepsy, avoid using this compound in combination with other known pro-convulsant agents or in animal strains prone to seizures.
-
Pharmacological Mitigation: In case of accidental overdose or for mechanistic exploration, administration of a GABA-A agonist (e.g., diazepam) can be used to counteract the seizure activity. Flumazenil (a benzodiazepine antagonist) does not appear to reverse the antiseizure effects of P. harmala extracts, suggesting a complex mechanism.[6]
-
Experimental Protocol: Amygdala Kindling Model to Assess Seizure Threshold in Rats
This model is a gold standard for studying the development of focal seizures and can be used to assess if a compound lowers the seizure threshold.
-
Surgical Implantation: Anesthetize adult male rats and, using a stereotaxic frame, implant a bipolar electrode into the basolateral amygdala. Cortical surface electrodes can be placed to record EEG activity. Allow a recovery period of at least one week.
-
Afterdischarge Threshold (ADT) Determination: Determine the lowest current intensity that elicits an afterdischarge (epileptiform EEG activity) lasting at least 3 seconds. This is the initial seizure threshold.
-
Kindling Stimulation: Stimulate the animals once daily at the ADT current. Observe and score the behavioral seizure severity using Racine's scale (Stages 1-5).
-
Fully Kindled State: Continue daily stimulations until the animal consistently exhibits Stage 5 seizures (forelimb clonus with rearing and falling). This typically takes several weeks.
-
Testing this compound's Effect:
-
Once fully kindled, administer this compound or vehicle at the desired dose and time point before the daily stimulation.
-
Record the resulting seizure stage, seizure duration, and afterdischarge duration.
-
A significant increase in seizure duration or severity, or a decrease in the latency to seizure onset compared to vehicle, indicates a pro-convulsant effect.
-
Logical Flow for Seizure Liability Testing
References
- 1. Harmaline Tremor: Underlying Mechanisms in a Potential Animal Model of Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmaline-Induced Tremor in Mice: Videotape Documentation and Open Questions About the Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Antiseizure Effects of Peganum harmala L. and Lavandula angustifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cell-Based Assays to Avoid Harmalol-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Harmalol-induced cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a beta-carboline alkaloid naturally found in plants such as Peganum harmala. It is investigated for a variety of potential therapeutic properties, including antitumor, neuroprotective, and antioxidant effects. Its use in research often involves cell-based assays to elucidate its mechanisms of action and potential applications in drug development.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity?
This compound can induce cytotoxicity through several mechanisms, primarily by triggering programmed cell death pathways. The two main pathways identified are:
-
Autophagy: In some cell lines, such as human non-small cell lung cancer A549 cells, this compound induces cell death primarily through autophagy.[1] This process involves the degradation of cellular components within lysosomes.
-
Apoptosis: In other cell types, like U251MG human glioma cells and human lung carcinoma H596 cells, this compound can induce apoptosis, or programmed cell death.[2][3] This can be a consequence of preceding autophagy or occur independently through caspase activation.[2][3]
Q3: How does this compound affect cellular signaling pathways?
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and death:
-
Akt/mTOR Pathway: In U251MG human glioma cells, this compound treatment leads to a reduction in the phosphorylation of Akt and mTOR, which is a critical step in the induction of autophagy.[2]
-
ERK1/2 Pathway: In A549 cells, this compound transiently activates the ERK1/2 pathway, which may be partially involved in the induction of autophagy.[1]
-
Fas/FasL Pathway: In H596 lung carcinoma cells, this compound-induced apoptosis is independent of the Fas/Fas ligand interaction.[3]
Q4: Does this compound affect mitochondrial function?
Yes, this compound can impact mitochondrial function. It has been shown to attenuate damage to brain mitochondria induced by neurotoxins.[4][5] Specifically, it can help in maintaining the mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS).[5] However, at cytotoxic concentrations, like other β-carboline alkaloids, it can contribute to mitochondrial dysfunction.[6]
Troubleshooting Guide: Mitigating this compound-Induced Cytotoxicity
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| High levels of unexpected cytotoxicity at low this compound concentrations. | Cell line hypersensitivity. | - Screen different cell lines to find one with a more appropriate sensitivity to this compound. - Review literature for reported IC50 values in your cell line of interest (see Table 1). |
| Sub-optimal cell health. | - Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding. - Do not use cells that have been in continuous culture for an extended period.[7] | |
| Inappropriate cell seeding density. | - Optimize cell seeding density. Low cell densities can make cells more susceptible to cytotoxic agents.[7] | |
| Inconsistent or variable results between experiments. | Variation in this compound solution. | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Differences in incubation time. | - Standardize the incubation time with this compound across all experiments. Cytotoxicity can be time-dependent.[1] | |
| Serum concentration in media. | - The presence of serum proteins can negatively affect the cytotoxicity of alkaloids.[8] Consider reducing serum concentration during the assay, but be mindful of maintaining cell health. | |
| Difficulty distinguishing between apoptosis and autophagy. | Cell-line specific responses. | - Different cell lines can respond to this compound through different cell death mechanisms.[1][3] - Utilize multiple assays to assess both apoptosis (e.g., Annexin V/PI staining) and autophagy (e.g., LC3-II expression by Western blot or immunofluorescence). |
| Time-dependent effects. | - this compound may induce autophagy at earlier time points (e.g., within 12 hours) and apoptosis at later time points (e.g., after 36 hours) in the same cell line.[2] Perform a time-course experiment to characterize the response. | |
| High background or artifacts in cytotoxicity assays. | Interference with assay reagents. | - For colorimetric assays like MTT, run a control with this compound in media without cells to check for direct reduction of the tetrazolium salt. - If interference is observed, consider using a different cytotoxicity assay (e.g., LDH release, CellTiter-Glo®). |
| This compound precipitation. | - Visually inspect wells for any precipitate. - Ensure this compound is fully dissolved in the vehicle solvent before diluting in culture medium. Consider gentle sonication. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 42 | [9] |
| MDA-MB-231 | Breast Carcinoma | 24 | [9] |
| A549 | Lung Carcinoma | 45 | [9] |
| HepG2 | Liver Carcinoma | 14.2 | [9][10] |
| K562 | Leukemia | ~10 µg/mL | [11] |
| SKOV-3 | Ovarian Cancer | 5 µg/mL (encapsulated) | [12] |
| MCF-7 | Breast Adenocarcinoma | 2.7 µg/mL* (encapsulated) | [12] |
*Note: Some values were reported in µg/mL and may be for this compound-containing extracts or modified formulations.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. The β-carboline alkaloid harmol induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harmol induces autophagy and subsequent apoptosis in U251MG human glioma cells through the downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of harmaline and this compound against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction and biotransformation of β-carboline alkaloids, harmine and harmaline, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - In vitroa cytotoxicity of this compound (IC50b µM). - Public Library of Science - Figshare [plos.figshare.com]
- 10. DNA binding and apoptotic induction ability of this compound in HepG2: Biophysical and biochemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 12. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Anti-Harmalol Antibody Specificity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of antibodies used in the detection of Harmalol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the validation and use of anti-Harmalol antibodies in immunoassays.
| Question ID | Question | Possible Causes | Troubleshooting/Validation Steps |
| Ab-S-01 | High background or non-specific binding in my ELISA/immunoassay. | 1. Antibody concentration is too high. 2. Insufficient blocking. 3. Inadequate washing. 4. Cross-reactivity with other molecules in the sample matrix. 5. Low-quality antibody with poor specificity. | 1. Titrate the antibody to determine the optimal concentration. 2. Optimize blocking buffer (e.g., increase protein concentration, try different blocking agents like BSA or non-fat dry milk). 3. Increase the number of wash steps and/or the volume of wash buffer.[1] 4. Perform cross-reactivity testing with structurally related harmala alkaloids. 5. Validate antibody specificity using orthogonal methods.[2] |
| Ab-S-02 | My assay shows a weak or no signal, even with known positive controls. | 1. Antibody concentration is too low. 2. The antibody does not recognize the native/conjugated form of this compound. 3. Degraded antibody or conjugate. 4. Incorrect assay setup or buffer conditions (pH, ionic strength). 5. The immunogen used to generate the antibody was not representative of the target analyte.[3] | 1. Titrate the antibody to a higher concentration. 2. Ensure the antibody was generated against a this compound conjugate that mimics the analyte in the sample. 3. Use a fresh aliquot of the antibody and ensure proper storage conditions. 4. Review and optimize the assay protocol, including buffer composition.[4] 5. Characterize the immunogen and compare its structure to the target this compound molecule. |
| Ab-S-03 | I am observing significant cross-reactivity with other harmala alkaloids. | 1. The antibody was generated against an epitope common to multiple harmala alkaloids. 2. The immunogen design did not sufficiently expose unique structural features of this compound. | 1. Perform a comprehensive cross-reactivity panel with harmine, harmaline, harmol, and other relevant alkaloids.[5][6] 2. If cross-reactivity is high, consider developing a new antibody with an immunogen designed to present a more specific epitope of this compound. The site of conjugation of the hapten to the carrier protein is critical.[7][8] |
| Ab-S-04 | How can I be certain that my antibody is specific to this compound? | The antibody may bind to other structurally similar molecules or unrelated proteins in the matrix. | 1. Competitive Inhibition ELISA: Demonstrate that the signal is competitively inhibited by free this compound in a dose-dependent manner. 2. Cross-Reactivity Testing: Test the antibody against a panel of structurally related harmala alkaloids. 3. Orthogonal Methods: Compare immunoassay results with a non-antibody-based method like LC-MS/MS.[2][9] 4. Immunogen Adsorption Control: Pre-incubate the antibody with the this compound immunogen to show a reduction in signal. |
| Ab-S-05 | There is high variability between my replicate wells. | 1. Pipetting errors. 2. Improper mixing of reagents. 3. Inconsistent washing across the plate. 4. "Edge effects" due to temperature gradients during incubation.[10] | 1. Ensure proper pipetting technique and use calibrated pipettes. 2. Thoroughly mix all reagents before use. 3. Use an automated plate washer if available for more consistent washing.[7] 4. Ensure even temperature distribution during incubations by using a plate incubator and avoiding stacking plates. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for validating antibody specificity.
Protocol 1: Competitive ELISA for Specificity and Cross-Reactivity Assessment
This protocol determines the specificity of the anti-Harmalol antibody by measuring its ability to bind to immobilized this compound-protein conjugate in the presence of free this compound or other potential cross-reactants.
Materials:
-
Anti-Harmalol antibody
-
This compound-protein conjugate (e.g., this compound-BSA)
-
This compound standard
-
Structurally related alkaloids (e.g., harmine, harmaline, harmol)
-
ELISA plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody-enzyme conjugate (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and potential cross-reactants in assay buffer.
-
In a separate plate or tubes, pre-incubate the anti-Harmalol antibody (at its optimal dilution) with an equal volume of the standard or cross-reactant dilutions for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the diluted secondary antibody-enzyme conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Calculate the IC50 (the concentration of analyte that causes 50% inhibition of the maximum signal). The cross-reactivity is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100%
Quantitative Data Summary
The following table provides an example of how to present cross-reactivity data obtained from a competitive ELISA.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Harmine | 250 | 4 |
| Harmaline | 500 | 2 |
| Harmol | 150 | 6.7 |
| Serotonin | > 10,000 | < 0.1 |
| Tryptophan | > 10,000 | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagrams illustrating key experimental workflows and logical relationships can aid in understanding the validation process.
Caption: Workflow for Anti-Harmalol Antibody Specificity Validation.
Caption: Troubleshooting logic for common immunoassay issues.
This compound and Related Alkaloid Structures
Understanding the structural similarities between harmala alkaloids is key to anticipating and troubleshooting cross-reactivity.
| Alkaloid | Chemical Structure | Key Differences from this compound |
| This compound | 7-hydroxy-1-methyl-3,4-dihydro-β-carboline | - |
| Harmine | 7-methoxy-1-methyl-β-carboline | Methoxy group instead of hydroxyl; Aromatic C ring. |
| Harmaline | 7-methoxy-1-methyl-3,4-dihydro-β-carboline | Methoxy group instead of hydroxyl. |
| Harmol | 7-hydroxy-1-methyl-β-carboline | Aromatic C ring. |
Note: The development of a specific antibody relies on exploiting the unique hydroxyl group and the dihydro-β-carboline structure of this compound as part of the antigenic epitope.
References
- 1. Alkaloids from the seeds of Peganum harmala showing antiplasmodial and vasorelaxant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Showing Compound this compound (FDB001053) - FooDB [foodb.ca]
- 6. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Zearalenone Immunogen and Comparative Analysis of Antibody Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 抗体産生 (免疫原の調製) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Simultaneous determination of harmine, harmaline and their metabolites harmol and this compound in beagle dog plasma by UPLC-ESI-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Harmalol for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the oral bioavailability of Harmalol for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
The primary challenges in achieving adequate oral bioavailability for this compound stem from its physicochemical properties and metabolic fate:
-
Poor Aqueous Solubility: this compound, like other harmala alkaloids, is hydrophobic in nature, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[2][3] This presystemic metabolism drastically reduces the amount of active compound reaching the target tissues. This compound itself is a major metabolite of another harmala alkaloid, harmaline, and is subject to further metabolic processes.[4][5][6]
-
Enzymatic Degradation: Cytochrome P450 enzymes, specifically CYP2D6 and CYP1A2, are heavily involved in the metabolism of related harmala alkaloids and likely contribute to the degradation of this compound.[4][6]
-
Efflux Transporters: While not definitively studied for this compound, efflux transporters like Multidrug Resistance-associated Protein 2 (MRP2) have been implicated in limiting the intestinal absorption of structurally similar alkaloids like harmine, suggesting a potential mechanism for reduced this compound bioavailability.[7]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism.[8][9][10][11] These include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can enhance the solubility and absorption of lipophilic drugs like this compound.[11] These systems can facilitate drug transport across the intestinal epithelium and may also inhibit P-glycoprotein and first-pass metabolism.
-
Nanoparticle Encapsulation: Encapsulating this compound into polymeric nanoparticles or supramolecular nanocapsules can protect it from degradation in the gastrointestinal tract, improve its solubility, and provide controlled release.[1] For instance, p-sulfonatocalix[12]arene (p-SC6) nanocapsules have been shown to effectively encapsulate harmala alkaloids and enhance their biological activity.[1]
-
Prodrug Approach: Although not yet reported for this compound, creating a more lipophilic or hydrophilic prodrug that is converted to the active this compound in vivo can be a strategy to improve its absorption characteristics.[8][13]
-
Use of Permeation Enhancers and Metabolism Inhibitors: Co-administration of this compound with agents that can open tight junctions in the intestinal epithelium (permeation enhancers) or inhibit the activity of metabolic enzymes like CYP450s can increase its systemic exposure.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cmax and AUC in pharmacokinetic studies after oral administration. | Poor dissolution of this compound in the GI tract. Extensive first-pass metabolism. Efflux by intestinal transporters. | Formulate this compound in a lipid-based system (e.g., SEDDS) to improve solubilization. Encapsulate this compound in nanoparticles to protect it from metabolic enzymes. Co-administer with a known inhibitor of CYP enzymes (e.g., piperine) or efflux pumps (e.g., verapamil), though this requires careful dose and toxicity evaluation. |
| High variability in plasma concentrations between individual animals. | Differences in gastric pH and emptying times affecting dissolution. Genetic polymorphism in metabolic enzymes (e.g., CYP2D6), leading to inter-individual differences in metabolism.[3][4] | Use a formulation that provides for more consistent release and absorption, such as a controlled-release nanoparticle system. Ensure a consistent fasting state and dosing schedule for all animals. Consider using a specific strain of animals with a more uniform metabolic profile if available. |
| Inconsistent in vitro dissolution results. | Inappropriate dissolution medium that does not mimic GI conditions. Agglomeration of this compound particles. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that contain bile salts and lecithin. Incorporate surfactants or particle size reduction techniques (e.g., micronization) in the formulation to prevent agglomeration. |
| Degradation of this compound in the formulation during storage. | Instability of the formulation components. Oxidation or hydrolysis of this compound. | Conduct stability studies under different temperature and humidity conditions. Incorporate antioxidants or use protective packaging. For liquid formulations, consider lyophilization to create a more stable solid form. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Related Harmala Alkaloids in Rats
| Compound | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (F%) | Reference |
| Harmaline | Oral (gavage) | 40 mg/kg | 117.80 ± 59.01 | 1.76 ± 1.11 | 63.22 | [7] |
| Harmine | Oral (gavage) | 40 mg/kg | 67.05 ± 34.29 | 0.56 ± 0.13 | 4.96 | [7] |
Note: Data for this compound is not explicitly available in the provided search results. The data for harmaline and harmine are presented for comparative purposes and to highlight the typically low oral bioavailability of this class of compounds.
Table 2: In Vitro Metabolic Stability of Harmaline and Harmine in Human Liver Microsomes
| Compound | T1/2 (min) | Intrinsic Clearance (CLint) (mL/min/mg) |
| Harmaline | 147.45 | 1.88 |
| Harmine | 99.00 | 2.80 |
Data from[7]
Table 3: Physicochemical Properties of p-SC6 Nanocapsules for Harmala Alkaloid Delivery
| Parameter | Value |
| Average Particle Size | 264.77 ± 10.56 nm |
| Surface Charge (Zeta Potential) | -30.33 ± 2.15 mV |
| Encapsulation Efficiency (Harmine) | 76.1 ± 1.7% |
Data from[1]
Experimental Protocols
1. Preparation of p-Sulfonatocalix[12]arene (p-SC6) Self-Assembled Nanocapsules
This protocol is adapted from a study that successfully encapsulated a harmala alkaloid-rich fraction.[1]
-
Materials: p-Sulfonatocalix[12]arene (p-SC6), this compound, Chloroform, Methanol.
-
Method (Thin-film Hydration):
-
Dissolve a known amount of this compound and p-SC6 in a mixture of chloroform and methanol.
-
Evaporate the organic solvents using a rotary evaporator to form a thin film on the inner surface of a round-bottom flask.
-
Hydrate the thin film by adding a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask.
-
Sonicate the resulting suspension using a probe sonicator to form unilamellar nanocapsules and reduce particle size.
-
The final nanocapsule suspension can be purified by centrifugation to remove any un-encapsulated this compound.
-
2. In Vitro Release Study
This method can be used to assess the release profile of this compound from a nanoparticle formulation under simulated physiological conditions.[1]
-
Materials: this compound-loaded nanoparticles, Phosphate buffer (pH 7.4), Acetate buffer (pH 5.5), Dialysis membrane (with appropriate molecular weight cut-off).
-
Method:
-
Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., phosphate buffer at pH 7.4 or acetate buffer at pH 5.5 to simulate physiological and tumor microenvironment pH, respectively).
-
Maintain the system at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1][15]
-
Visualizations
Caption: Experimental workflow for developing and evaluating an oral formulation of this compound.
Caption: The pathway of first-pass metabolism for orally administered this compound.
Caption: Enzymatic conversion of Harmaline to this compound via CYP450 enzymes.
References
- 1. Peganum harmala Alkaloids Self-Assembled Supramolecular Nanocapsules with Enhanced Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subchronic toxicity and concomitant toxicokinetics of long-term oral administration of total alkaloid extracts from seeds of Peganum harmala Linn: A 28-day study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to improve oral drug bioavailability | Semantic Scholar [semanticscholar.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Harmalol's MAOI Activity in Experimental Research
Welcome to the technical support center for researchers utilizing Harmalol in their experiments. This resource provides essential guidance on mitigating the confounding effects of this compound's potent monoamine oxidase-A (MAO-A) inhibitory activity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in designing robust experiments and accurately interpreting their data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its MAO-A inhibitory activity a concern?
This compound is a beta-carboline alkaloid naturally found in plants such as Peganum harmala. It is a potent and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] This inhibitory action can significantly elevate the levels of these neurotransmitters in the central nervous system and periphery, leading to a wide range of physiological and behavioral effects. For researchers investigating other potential therapeutic properties of this compound, this potent MAOI activity can act as a significant confounding variable, making it difficult to attribute observed effects to other mechanisms of action.
Q2: What are the typical consequences of MAO-A inhibition in an experimental setting?
Inhibition of MAO-A by this compound can lead to a variety of effects that may interfere with experimental results, including:
-
Cardiovascular Changes: Increased levels of norepinephrine can lead to fluctuations in blood pressure and heart rate.
-
Behavioral Alterations: Changes in serotonin, norepinephrine, and dopamine levels can impact mood, locomotion, and cognitive functions in animal models.
-
Drug Interactions: Co-administration of this compound with other serotonergic or sympathomimetic agents can lead to adverse events like serotonin syndrome or hypertensive crisis.[2]
-
Neurochemical Profile Alterations: A primary and direct consequence is the significant change in the neurochemical landscape of the brain and peripheral tissues.
Q3: How can I differentiate the MAOI-related effects of this compound from its other potential biological activities?
Distinguishing between MAOI and non-MAOI-related effects is critical for accurate data interpretation. Key strategies include:
-
Appropriate Control Groups: Incorporate control groups treated with a selective MAO-A inhibitor (without other known activities of this compound) and a structurally related but inactive analogue of this compound.
-
Washout Periods: In longitudinal studies, implementing an adequate washout period for this compound is essential to allow for the restoration of normal MAO-A activity.
-
Dose-Response Studies: Characterizing the dose-dependent effects of this compound on both MAO-A inhibition and the experimental variable of interest can provide insights into the underlying mechanisms.
-
Use of Antagonists: In some experimental designs, the use of specific neurotransmitter receptor antagonists can help to block the downstream effects of elevated monoamine levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cardiovascular Effects (e.g., hypertension, tachycardia) in Animal Models | Increased norepinephrine levels due to MAO-A inhibition. | 1. Monitor blood pressure and heart rate continuously. 2. Use the lowest effective dose of this compound. 3. Consider co-administration with a peripherally acting alpha- or beta-adrenergic antagonist as a control experiment to isolate central effects. |
| Confounding Behavioral Changes (e.g., hyperactivity, tremors) | Altered levels of serotonin, norepinephrine, and/or dopamine. | 1. Conduct a comprehensive behavioral phenotyping of animals treated with this compound. 2. Include a positive control group treated with a known MAO-A inhibitor (e.g., moclobemide). 3. Measure neurotransmitter levels in relevant brain regions to correlate with behavioral outcomes. |
| High Variability in Experimental Data | 1. Inconsistent dosing or administration. 2. Interaction with diet (tyramine effect). 3. Genetic variability in MAO-A expression in the animal model. | 1. Ensure precise and consistent dosing protocols. 2. Use a standardized, low-tyramine diet for all experimental animals. 3. Use a genetically homogenous animal strain. |
| Suspected Serotonin Syndrome in Co-administration Studies | Interaction of this compound's MAO-A inhibition with another serotonergic agent. | 1. Immediately cease administration of both compounds. 2. Provide supportive care to the animal. 3. Avoid co-administration of this compound with SSRIs, SNRIs, or other serotonergic drugs. If co-administration is necessary, perform extensive dose-finding studies starting with very low doses. |
Quantitative Data
The inhibitory potency of this compound and its related beta-carboline alkaloids against MAO-A and MAO-B is summarized in the table below. This compound demonstrates significant selectivity for MAO-A.
| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity (MAO-B/MAO-A) | Reference |
| This compound | 0.66 µM | Not Reported | - | [3] |
| Harmaline | 0.002 µM | 25 µM | 12500 | [3] |
| Harmine | 0.09 µM | Not Reported | - | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
The expected consequence of MAO-A inhibition by this compound is an increase in the synaptic concentration of serotonin and norepinephrine, and to a lesser extent, dopamine. The magnitude of this increase is dose-dependent and can be quantified by techniques such as microdialysis coupled with high-performance liquid chromatography (HPLC).
Experimental Protocols
Methodology for In Vitro MAO Inhibition Assay
This protocol outlines the general steps to determine the IC50 value of this compound for MAO-A and MAO-B.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions isolated from tissues (e.g., rat brain).
-
Substrate: A non-selective substrate like kynuramine can be used, or selective substrates for each isoform (e.g., serotonin for MAO-A, benzylamine for MAO-B).
-
Incubation: Pre-incubate the enzyme with varying concentrations of this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 20-30 minutes) by adding a strong acid or base.
-
Detection: Quantify the product of the reaction. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured. For other substrates, HPLC with electrochemical or fluorescence detection is commonly used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Methodology for In Vivo Assessment of MAO-A Inhibition
This protocol describes a general approach to assess the in vivo effects of this compound on brain monoamine levels in a rodent model.
-
Animal Model: Use a suitable rodent model (e.g., male Wistar rats).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection). Include a vehicle control group and a positive control group (e.g., a known MAO-A inhibitor).
-
Washout Period: If the study design involves repeated dosing or switching between treatments, a washout period of at least 5 half-lives of the drug is recommended. Given the reversible nature of this compound, a 24-48 hour washout period is likely sufficient, but this should be empirically determined.
-
Tissue Collection: At a predetermined time point after this compound administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).
-
Neurotransmitter Analysis: Homogenize the brain tissue and analyze the levels of serotonin, norepinephrine, dopamine, and their metabolites (e.g., 5-HIAA, MHPG, DOPAC) using HPLC with electrochemical detection.
-
Data Analysis: Compare the neurotransmitter and metabolite levels in the this compound-treated group to the control groups. A significant increase in monoamines and a decrease in their metabolites would indicate MAO-A inhibition.
Visualizations
Caption: Experimental workflow for characterizing this compound's MAOI activity.
Caption: Mechanism of this compound's impact on monoaminergic signaling.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
References
- 1. [Investigation on representation methods of dissolubility property of total alkaloid extract from Peganum harmala] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Primer on MAOIs | 2018-07-01 | CARLAT PUBLISHING [thecarlatreport.com]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Harmalol for Research Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of synthesized or isolated Harmalol for research applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for obtaining this compound for research?
A1: this compound can be obtained through two primary routes: chemical synthesis and isolation from natural sources. The most common natural source is the seeds of the Peganum harmala plant, also known as Syrian rue.[1][2] Synthesis often involves multi-step chemical reactions to construct the β-carboline core structure.[2]
Q2: What are the common impurities found in this compound samples?
A2: Impurities can vary depending on the source.
-
From Peganum harmala isolation: Common impurities include other harmala alkaloids such as harmine, harmaline, and harmol, as well as quinazoline derivatives like vasicine.[3][4][5][6]
-
From chemical synthesis: Impurities may include unreacted starting materials, reaction byproducts, and residual solvents.
Q3: What is the acceptable purity level for research-grade this compound?
A3: For most research applications, a purity of ≥95% is generally recommended.[7] However, for sensitive assays, such as those involving receptor binding or enzymatic activity, a purity of ≥98% is often required.
Q4: How should this compound be stored to maintain its integrity?
A4: this compound should be stored at -20°C for long-term stability, where it can be stable for ≥ 5 years.[7] It is also noted to be hygroscopic, meaning it can absorb moisture from the air, so storage in a desiccated environment is crucial.[1] For shipping, it is typically transported at room temperature in the continental US.[7]
Q5: Is this compound soluble in common laboratory solvents?
A5: this compound has limited solubility. It is slightly soluble in DMSO and has a solubility of about 3 mg/ml in PBS (pH 7.2).[7]
Troubleshooting Guide
This guide addresses common issues encountered during the purification and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after isolation/synthesis | - Incomplete extraction from plant material.- Suboptimal reaction conditions during synthesis.- Loss of product during purification steps. | - Optimize extraction parameters (e.g., solvent, temperature, time).[4]- Review and optimize synthetic route and reaction conditions.- Minimize transfer steps and use appropriate purification techniques to reduce loss. |
| Unexpected peaks in HPLC or GC-MS analysis | - Presence of other harmala alkaloids (harmine, harmaline, etc.).[8][9][10]- Contamination from solvents or glassware.- Degradation of the this compound sample. | - Employ further purification steps like column chromatography or recrystallization.[11][12][13]- Use high-purity solvents and thoroughly clean all glassware.- Check storage conditions and analyze a fresh sample if degradation is suspected. |
| Broad or tailing peaks in HPLC | - Inappropriate mobile phase composition or pH.- Column degradation or contamination. | - Adjust the mobile phase composition, including the organic modifier, aqueous component, and pH.[8][9]- Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent analytical results | - Non-homogeneity of the sample.- Instability of the compound under analytical conditions. | - Ensure the sample is thoroughly mixed before taking an aliquot for analysis.- Investigate the stability of this compound in the chosen analytical solvent and conditions. |
| Difficulty in achieving high purity (>98%) | - Co-elution of closely related impurities.- Inefficient purification method. | - Optimize the chromatographic method (e.g., gradient elution, different stationary phase).- Consider using advanced purification techniques like pH-zone-refining counter-current chromatography.[14] |
Detailed Experimental Protocols
Protocol 1: Isolation of this compound from Peganum harmala Seeds
This protocol outlines a general procedure for the extraction and isolation of harmala alkaloids, from which this compound can be further purified.
1. Defatting the Seeds:
- Grind the Peganum harmala seeds into a fine powder.
- Macerate 50g of the seed powder in 500 ml of petroleum ether for 24 hours to remove fats and lipids.[3]
- Filter the mixture and discard the petroleum ether. Air-dry the seed residue.
2. Acidic Extraction:
- Reflux the defatted seed powder with 90% ethanol for 1 hour.[3]
- Alternatively, extract the seed residue with a solution of 5% HCl in 60% methanol, heating at 50°C for 30 minutes.[4]
- Filter the extract and collect the filtrate.
3. Alkaloid Precipitation:
- If using the ethanolic extract, evaporate the ethanol under reduced pressure. Dissolve the residue in a small amount of 2% HCl.
- If using the methanolic HCl extract, evaporate the methanol.[4]
- Basify the acidic aqueous solution to pH 9 with ammonium hydroxide or NaOH (25%) to precipitate the crude alkaloids.[4][9]
4. Liquid-Liquid Extraction:
- Extract the precipitated alkaloids with an organic solvent like chloroform or dichloromethane.[3][9]
- Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid mixture.
Protocol 2: Purification by Column Chromatography
Column chromatography is a standard method for separating individual harmala alkaloids.[11][12][15]
1. Stationary Phase Preparation:
- Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).
- Pour the slurry into a glass column and allow it to pack uniformly.
2. Sample Loading:
- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
- Carefully load the sample onto the top of the silica gel column.
3. Elution:
- Begin elution with a non-polar solvent (e.g., pure chloroform) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., methanol).[9] A common gradient could be Chloroform:Methanol (e.g., 95:5, 90:10, etc.).
- Collect fractions of the eluent in separate test tubes.
4. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound.[12]
- Pool the fractions containing pure this compound and evaporate the solvent.
Protocol 3: Purification by Recrystallization
Recrystallization is an effective final purification step to obtain high-purity crystalline this compound.[16][17][18]
1. Solvent Selection:
- Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or aqueous ethanol mixtures are often suitable.[19]
2. Dissolution:
- Place the partially purified this compound in a flask.
- Add a minimal amount of the chosen solvent and heat the mixture until the this compound completely dissolves.[16]
3. Cooling and Crystallization:
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.[16]
4. Crystal Collection:
- Collect the formed crystals by vacuum filtration using a Büchner funnel.[16]
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Dry the purified this compound crystals in a vacuum oven or desiccator.
Protocol 4: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and accurate method for determining the purity of this compound.[8][9][10][20]
-
Mobile Phase: A common mobile phase is a mixture of Isopropyl alcohol, Acetonitrile, Water, and Formic acid (e.g., 100:100:300:0.3 v/v/v/v), with the pH adjusted to 8.6 with triethylamine.[8][9] Another system uses potassium phosphate buffer (10 mM, pH 7.0) and acetonitrile (100:30 v/v).[10]
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Determine the purity by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.
Visualizations
Caption: Workflow for the isolation, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting this compound purity issues.
References
- 1. CAS 525-57-5: this compound | CymitQuimica [cymitquimica.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Harmine Isolation and Purification by a New Design of Silica Gel Column Chromatography | Semantic Scholar [semanticscholar.org]
- 14. Separation and purification of harmine and harmaline from <i>Peganum harmala</i> using pH‐zone‐refining counter‐current… [ouci.dntb.gov.ua]
- 15. column-chromatography.com [column-chromatography.com]
- 16. m.youtube.com [m.youtube.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. mt.com [mt.com]
- 19. JP2006526580A - Harmine derivatives, intermediates used in their preparation, preparation processes and their use - Google Patents [patents.google.com]
- 20. scribd.com [scribd.com]
Calibration and standardization of Harmalol for accurate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calibration and standardization of Harmalol.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for this compound quantification using HPLC-UV?
A typical linear range for the detection of this compound using an HPLC-UV system is between 30.750 and 246 µg/mL.[1][2] It is crucial to establish a calibration curve with a series of known concentrations to ensure the accuracy of quantification within your specific experimental setup.
Q2: What are the recommended storage conditions for this compound standard solutions?
While specific stability data for this compound solutions is not extensively detailed in the provided search results, general best practices for alkaloid standards should be followed. Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light.[3] Working solutions should be prepared fresh daily to avoid degradation. The stability of this compound can be pH and temperature-dependent, with some alkaloids showing lability in acidic conditions.[4][5]
Q3: How can I mitigate matrix effects when quantifying this compound in biological samples?
Matrix effects can significantly impact the accuracy of quantification by causing ion suppression or enhancement in the detector response.[6][7][8][9][10] To mitigate these effects, consider the following strategies:
-
Effective Sample Preparation: Employ robust sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.
-
Method of Standard Additions: This method can help to compensate for matrix effects by adding known amounts of the standard to the sample.[8][11]
-
Use of an Internal Standard: A co-eluting internal standard, ideally a stable isotope-labeled version of this compound, can help to correct for variations in sample processing and matrix effects.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from co-eluting matrix components.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[8][12][13] Try diluting your sample and reinjecting.
-
Assess Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which has a phenolic group.[14] An inappropriate pH can lead to secondary interactions with the stationary phase, causing tailing.[15][16] Ensure your mobile phase pH is at least 2 units away from the pKa of this compound.
-
Inspect for Column Contamination or Voids: Buildup of sample matrix components on the column frit or packing material can cause peak distortion.[8][12][13][15] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
-
Evaluate Extra-Column Effects: Tailing of early-eluting peaks can be due to issues outside the column, such as excessive tubing length or dead volume in fittings.[15][17] Ensure all connections are secure and tubing is as short as possible.
Issue 2: Baseline Drift or Noise
Q: I am observing a drifting or noisy baseline during my HPLC run for this compound. How can I resolve this?
A: An unstable baseline can interfere with accurate peak integration. Consider these potential causes and solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector, causing baseline noise.[18][19] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.
-
Contamination: Impurities in the solvents or buffer salts can lead to a drifting baseline, especially in gradient elution.[3][20] Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
-
Improper Mixing: Inconsistent mixing of mobile phase components can cause fluctuations in the baseline.[20] Ensure proper mixing, especially for gradient runs.
-
-
Temperature Fluctuations: Variations in ambient temperature can affect the detector and column, leading to baseline drift.[20][21] Use a column oven and ensure a stable laboratory environment.
-
Detector Lamp Issues: An aging detector lamp can cause increased noise and drift. Check the lamp's energy output and replace it if necessary.
-
System Contamination: Contaminants leaching from the HPLC system components can contribute to baseline instability.[18] Flush the system with appropriate cleaning solvents.
Issue 3: Poor Resolution
Q: I am having difficulty separating the this compound peak from other components in my sample. How can I improve the resolution?
A: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve the separation of your this compound peak:
-
Optimize Mobile Phase Composition:
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent percentage in the mobile phase will increase retention time and may improve resolution.[22][23]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.[22][23]
-
Modify pH: Adjusting the mobile phase pH can change the retention and selectivity for ionizable compounds like this compound.[6][22]
-
-
Modify Chromatographic Conditions:
-
Decrease Flow Rate: A lower flow rate can increase efficiency and improve resolution, though it will also increase the run time.[6][22][24]
-
Change Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.[6][24]
-
-
Select a Different Column:
-
Smaller Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.[22][23][24]
-
Longer Column: A longer column increases the number of theoretical plates, which can lead to better separation.[17][22][23]
-
Different Stationary Phase: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to achieve different selectivity.[6][22]
-
Quantitative Data Summary
The following table summarizes the quantitative data for a validated HPLC method for this compound analysis.[1][2][25][26]
| Parameter | This compound |
| Linear Range (µg/mL) | 30.750 - 246 |
| Regression Equation | y = 457.14x + 1250 |
| Correlation Coefficient (r²) | 0.9996 |
| Limit of Detection (LOD) (µg/mL) | 15.375 |
| Limit of Quantification (LOQ) (µg/mL) | 30.750 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification [1][2][26]
This protocol is based on a validated method for the separation and determination of harmala alkaloids.
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
Metasil ODS Column (or equivalent C18 column)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isopropyl alcohol:Acetonitrile:Water:Formic acid (100:100:300:0.3, v/v/v/v)
-
pH Adjustment: Adjust the mobile phase pH to 8.6 with triethylamine.
-
Elution Mode: Isocratic
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 330 nm
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in the mobile phase to prepare a stock solution of a specific concentration.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards within the desired linear range.
-
-
Sample Preparation (from Plant Material):
-
Extract the alkaloids from the plant material using an appropriate solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: this compound-induced melanogenesis signaling pathway.[27]
References
- 1. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Exploring potooxidative degradation pathways of harmol and this compound alkaloids in water: effects of pH, excitation sources and atmospheric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ionization processes of some harmala alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. waters.com [waters.com]
- 17. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 18. labtech.tn [labtech.tn]
- 19. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 20. agilent.com [agilent.com]
- 21. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 22. pharmaguru.co [pharmaguru.co]
- 23. chromtech.com [chromtech.com]
- 24. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 25. scribd.com [scribd.com]
- 26. researchgate.net [researchgate.net]
- 27. Beta-carboline alkaloids harmaline and this compound induce melanogenesis through p38 mitogen-activated protein kinase in B16F10 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and UPLC-MS/MS Methods for Harmalol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Harmalol. The selection of an appropriate analytical technique is critical for accurate quantification, which is essential for pharmacokinetic studies, herbal medicine quality control, and forensic analysis.
Introduction to Analytical Techniques
This compound, a beta-carboline alkaloid found in various plants, including Peganum harmala, is known for its diverse pharmacological activities. Accurate and precise quantification of this compound in different matrices is crucial for understanding its therapeutic potential and toxicity. Both HPLC-UV and UPLC-MS/MS are powerful analytical techniques for this purpose, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique widely available in analytical laboratories. When coupled with a UV detector, it provides good sensitivity and is suitable for the quantification of major constituents in various samples.[1] However, its selectivity can be a limitation in complex matrices where co-eluting compounds might interfere with the analysis.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC.[2][3] The use of sub-2 µm stationary phase particles and higher operating pressures allows for faster analysis times and sharper peaks.[2] The coupling with a tandem mass spectrometer provides exceptional selectivity and sensitivity, making it ideal for trace-level analysis in complex biological matrices.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and UPLC-MS/MS.
HPLC-UV Method for this compound Analysis
This method is adapted from established protocols for the analysis of harmala alkaloids.[5][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV/VIS detector.
-
Column: Metasil ODS column or equivalent C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of isopropyl alcohol, acetonitrile, water, and formic acid (e.g., 100:100:300:0.3, v/v/v/v), with the pH adjusted to 8.6 with triethylamine.[5][7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Plant material can be extracted with a suitable solvent like methanol. The extract is then filtered before injection. For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
UPLC-MS/MS Method for this compound Analysis
This protocol is based on general principles for the analysis of alkaloids in biological matrices.[8][9]
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution UPLC C18 column (e.g., UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).[8]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.2–0.5 mL/min.[2]
-
Mass Spectrometry: Detection is performed in the positive ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.
-
Injection Volume: 5 µL.
-
Sample Preparation: For biological samples, protein precipitation with a solvent like acetonitrile is a common and effective method.[8] The supernatant is then injected into the UPLC-MS/MS system.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of this compound and similar alkaloids, based on data from various studies.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998[10] | >0.995[8] |
| Linear Range | 30.750 - 246 µg/ml[5][7] | 1 - 1000 ng/mL[8] |
| Limit of Quantification (LOQ) | 0.5 µg/mL[10] | Typically in the low ng/mL to pg/mL range |
| Precision (%RSD) | 0.6 - 10.2%[10] | <15%[8] |
| Accuracy (Recovery) | Not explicitly found for this compound, but generally 85-115% is acceptable. | 86.5% - 110.4%[8] |
| Analysis Time | 20 - 45 minutes[2] | 2 - 5 minutes[2] |
| Selectivity | Moderate, susceptible to interferences.[1] | High, due to specific MRM transitions.[1][4] |
| Sensitivity | Good for higher concentrations. | Excellent for trace-level analysis.[3] |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods like HPLC and UPLC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC method for the analysis of harmol, this compound, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Anticancer Activity of Harmalol and Other β-Carbolines
An Objective Guide for Researchers in Oncology and Drug Development
The quest for novel anticancer agents has led to a significant interest in naturally occurring compounds, with β-carboline alkaloids emerging as a promising class of molecules. Among these, Harmalol, a derivative of harmaline, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the in vitro anticancer activity of this compound with other prominent β-carbolines, including harmine, harmaline, and harmane. The information is curated from multiple studies to offer a consolidated resource for researchers, scientists, and professionals in drug development.
Data Summary: A Comparative Overview of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other β-carbolines against a range of human cancer cell lines, as determined by in vitro cytotoxicity assays. It is important to note that variations in experimental conditions, such as cell lines and incubation times, can influence these values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 42 | [1] |
| MDA-MB-231 | Breast Cancer | 24 | [1] | |
| A549 | Lung Cancer | 45 | [1] | |
| HepG2 | Liver Cancer | 14 | [1] | |
| H596 | Lung Carcinoma | >100 (negligible cytotoxicity) | [2] | |
| H226 | Lung Carcinoma | >100 (negligible cytotoxicity) | [2] | |
| Harmine | HBL-100 | Breast Cancer | 32 | [3] |
| A549 | Lung Cancer | 106 | [3] | |
| HT-29 | Colon Cancer | 45 | [3] | |
| HCT-116 | Colon Cancer | 33 | [3] | |
| HeLa | Cervical Cancer | 61 | [3] | |
| B16-F10 | Melanoma | 0.5 (anchorage-independent growth) | [4] | |
| Harmaline | A2780 | Ovarian Cancer | 300 (24h), 185 (48h) | [5] |
| SGC-7901 | Gastric Cancer | IC50 < 4 µM | [5] | |
| Harmane | B16-F10 | Melanoma | No significant inhibition of anchorage-independent growth | [4] |
| Harmol | H596 | Lung Carcinoma | Induces apoptosis | [2] |
| A549 | Lung Cancer | Induces autophagy and cell death | [6] |
Experimental Protocols: Assessing In Vitro Cytotoxicity
The most common method to evaluate the in vitro anticancer activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Generalized MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the β-carboline compounds (e.g., this compound, harmine, harmaline) and incubated for a specific period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a purple-colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanistic Insights: Signaling Pathways in β-Carboline Induced Cancer Cell Death
β-carboline alkaloids exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death, or apoptosis. The signaling pathways involved can be complex and may vary depending on the specific compound and cancer cell type.
Apoptotic Signaling Pathway of this compound
This compound has been shown to induce apoptosis in cancer cells through the activation of key signaling molecules.[2] The proposed pathway involves the activation of caspase-8 and caspase-3, which are critical executioner enzymes in the apoptotic cascade.[2] Furthermore, the tumor suppressor protein p53 is also implicated in this compound-induced apoptosis.[2]
Caption: this compound-induced apoptotic signaling cascade.
PI3K/Akt/mTOR Pathway: A Common Target for β-Carbolines
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Several β-carboline alkaloids, including harmine, have been reported to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway.[7][8][9] This inhibition leads to a decrease in cell proliferation and the induction of apoptosis. While the direct effect of this compound on this specific pathway requires further investigation, its structural similarity to other active β-carbolines suggests it may also share this mechanism of action.
Caption: β-carbolines can inhibit the pro-survival PI3K/Akt/mTOR pathway.
References
- 1. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Harmaline induces apoptosis and inhibits migration in A2780 ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The β-carboline alkaloid harmol induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the MAO-A inhibitory kinetics of Harmalol and Harmaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase A (MAO-A) inhibitory kinetics of two key harmala alkaloids: Harmalol and Harmaline. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Quantitative Comparison of MAO-A Inhibition
The inhibitory potency of this compound and Harmaline against MAO-A has been quantified using IC50 and Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition and the inhibition constant, respectively. A lower value for both parameters indicates a more potent inhibitor.
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | 480 | N/A | Competitive, Reversible |
| Harmaline | 11.8 | 48 | Competitive, Reversible[1] |
N/A: Not Available in the searched literature.
The data clearly indicates that Harmaline is a significantly more potent inhibitor of MAO-A than this compound, as evidenced by its substantially lower IC50 and available Ki values[2]. Both compounds act as competitive and reversible inhibitors, suggesting they bind to the active site of the MAO-A enzyme and can be displaced by the substrate.[2]
Experimental Protocols
The following protocols outline the methodologies used to determine the MAO-A inhibitory kinetics of this compound and Harmaline.
In Vitro MAO-A Inhibition Assay (Spectrofluorimetric Method)
This assay is based on the oxidative deamination of the non-fluorescent substrate kynuramine by MAO-A, which results in the formation of the fluorescent product 4-hydroxyquinoline. The fluorescence intensity is directly proportional to the enzyme activity.
Materials and Reagents:
-
Recombinant human MAO-A enzyme
-
Kynuramine dihydrobromide (substrate)
-
This compound and Harmaline (test inhibitors)
-
Clorgyline (positive control inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of kynuramine dihydrobromide in the assay buffer.
-
Dilute the recombinant human MAO-A enzyme in the assay buffer to the desired working concentration.
-
Prepare serial dilutions of this compound, Harmaline, and clorgyline in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the assay buffer, MAO-A enzyme solution, and the respective inhibitor dilutions (this compound, Harmaline, or clorgyline) to the appropriate wells. Include control wells without any inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding the kynuramine solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For the determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk plots.
-
In Vitro MAO-A Inhibition Assay (HPLC Method)
This method also utilizes kynuramine as the substrate but quantifies the formation of the product, 4-hydroxyquinoline, using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Same as the spectrofluorimetric method, with the addition of:
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)
-
Standard solution of 4-hydroxyquinoline
Procedure:
-
Enzymatic Reaction:
-
The reaction is set up in a similar manner to the spectrofluorimetric method in microcentrifuge tubes or a 96-well plate.
-
After the incubation period, the reaction is stopped by adding a strong acid (e.g., perchloric acid) or a strong base (e.g., sodium hydroxide).
-
-
Sample Preparation:
-
The reaction mixture is centrifuged to pellet the precipitated protein.
-
The supernatant is collected and filtered before injection into the HPLC system.
-
-
HPLC Analysis:
-
The samples are analyzed by HPLC to separate and quantify the amount of 4-hydroxyquinoline produced.
-
A standard curve of 4-hydroxyquinoline is used for quantification.
-
-
Data Analysis:
-
The enzyme activity is calculated based on the amount of product formed.
-
The IC50 and Ki values are determined as described in the spectrofluorimetric method.
-
Visualizations
MAO-A Signaling Pathway
Caption: Simplified signaling pathway of monoamine oxidase A (MAO-A) and its inhibition by harmala alkaloids.
Experimental Workflow for MAO-A Inhibition Assay
Caption: General experimental workflow for determining the MAO-A inhibitory activity of this compound and Harmaline.
References
Harmalol as a Potential Therapeutic Agent for Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Harmalol, a beta-carboline alkaloid, as a potential therapeutic agent for Parkinson's disease (PD). It objectively evaluates its performance against the gold-standard treatment, Levodopa (L-DOPA), and Monoamine Oxidase-B (MAO-B) inhibitors, supported by experimental data from preclinical models.
Executive Summary
This compound has demonstrated significant neuroprotective effects in various experimental models of Parkinson's disease. Its mechanism of action appears to be multifactorial, involving the enhancement of autophagy-mediated clearance of α-synuclein, antioxidant properties, and potential inhibition of monoamine oxidase-A (MAO-A). While direct head-to-head comparative studies with L-DOPA and specific MAO-B inhibitors are limited, the existing data suggests this compound could offer a valuable alternative or adjunctive therapy, potentially mitigating some of the limitations associated with current treatments.
Comparative Efficacy in Preclinical Models
The therapeutic potential of this compound has been investigated in several widely used animal models of Parkinson's disease, including those induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 6-hydroxydopamine (6-OHDA), as well as in genetic models.
Neuroprotection of Dopaminergic Neurons
A key pathological hallmark of Parkinson's disease is the progressive loss of dopaminergic neurons in the substantia nigra.[1] Experimental studies have shown that this compound can protect these neurons from degeneration in toxin-induced models.
| Agent | Model | Dosage | Outcome | Reference |
| This compound | MPTP-treated mice | 48 mg/kg | Attenuated the MPTP-induced decrease in dopaminergic neuron markers. | [2] |
| This compound | 6-OHDA-lesioned rats | Not Specified | Prevented the degeneration of dopaminergic neurons. | [3] |
| L-DOPA | 6-OHDA-lesioned mice | Not Specified | Failed to decrease dopaminergic neuronal damage. | [4] |
| Selegiline (MAO-B Inhibitor) | MPTP-treated mice | Not Specified | Can significantly reduce the neurotoxicity of MPTP. | [5] |
Improvement of Motor Function
Motor deficits are the primary clinical manifestations of Parkinson's disease. Behavioral tests such as the rotarod and open-field tests are commonly used to assess motor coordination, balance, and locomotor activity in animal models.
| Agent | Model | Behavioral Test | Outcome | Reference |
| Harmol | α-synuclein transgenic mice | Not Specified | Improves motor impairment. | [1] |
| L-DOPA | MPTP-treated mice | Rotarod Test | Caused almost complete short-term recovery of motor performance at 80 mg/kg. | [6] |
| L-DOPA | 6-OHDA-lesioned mice | Rotarod Test | Ameliorated motor dysfunction. | [4] |
| Rasagiline (MAO-B Inhibitor) | Rat model of PD | Not Specified | Effectively reduces motor symptoms. | [7] |
Reduction of α-Synuclein Aggregation
The aggregation of the protein α-synuclein into Lewy bodies is a critical factor in the pathogenesis of Parkinson's disease.[1] this compound has been shown to promote the clearance of α-synuclein.
| Agent | Model | Outcome | Reference |
| Harmol | α-synuclein transgenic mice | Down-regulates α-synuclein levels in the substantia nigra and prefrontal cortex. | [1][8] |
| Harmol | PC12 cells overexpressing A53T mutant α-syn | Reduces α-synuclein in a dose- and time-dependent manner. | [1][8] |
Mechanisms of Action: A Comparative Overview
This compound's therapeutic effects are attributed to several mechanisms, some of which are distinct from those of L-DOPA and MAO-B inhibitors.
Signaling Pathways
This compound is reported to activate the AMPK-mTOR-TFEB signaling pathway, which enhances autophagy and lysosomal biogenesis, leading to the clearance of aggregated α-synuclein.[1][8]
In contrast, L-DOPA acts as a precursor to dopamine, directly replenishing the depleted neurotransmitter levels in the striatum.[9] Its primary mechanism is symptomatic relief of motor deficits.
MAO-B inhibitors like Selegiline and Rasagiline prevent the breakdown of dopamine in the brain by inhibiting the monoamine oxidase-B enzyme, thereby increasing the availability of dopamine at the synapse.[5]
Antioxidant Activity
Oxidative stress is a major contributor to neuronal damage in Parkinson's disease. This compound and other beta-carbolines have demonstrated potent antioxidant properties.
| Agent | In Vitro/In Vivo Evidence | Reference |
| This compound | Attenuated MPTP-induced increases in markers of oxidative stress (malondialdehyde and carbonyls) in the mouse brain.[2] Scavenged reactive oxygen species and inhibited thiol oxidation.[2][10] | [2][10] |
| Aqueous extract of Peganum harmala (contains this compound) | Decreased lipid peroxidation and protein oxidation in the brains of 6-OHDA-induced PD rats. | [3] |
The antioxidant effects of L-DOPA are complex and debated, with some studies suggesting it may contribute to oxidative stress. The mechanism of MAO-B inhibitors indirectly reduces oxidative stress by preventing the breakdown of dopamine, a process that generates hydrogen peroxide.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Animal Models of Parkinson's Disease
-
MPTP Model: Mice (e.g., C57BL/6) are injected intraperitoneally with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism.[6] A common regimen involves multiple injections over a period of days.[6]
-
6-OHDA Model: This model involves the stereotaxic injection of 6-hydroxydopamine (6-OHDA) directly into the striatum or substantia nigra of rats or mice, leading to a more localized and specific lesion of dopaminergic neurons.[4][11]
Behavioral Assessments
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. The rod can be set at a constant speed or an accelerating speed.[12][13][14] Pre-training is often conducted before the actual test.[12]
-
Open-Field Test: This test evaluates locomotor activity and anxiety-like behavior. Animals are placed in an open arena, and parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded and analyzed using tracking software.[15][16]
Monoamine Oxidase (MAO) Inhibition Assay
-
Principle: The activity of MAO-A and MAO-B is determined by measuring the enzymatic conversion of a substrate (e.g., kynuramine) to its product (4-hydroxyquinoline).[17][18]
-
Procedure:
-
Incubate recombinant human MAO-A or MAO-B with the test compound (e.g., this compound) and the substrate kynuramine in a phosphate buffer at 37°C.
-
Stop the reaction with a strong base (e.g., NaOH).
-
Quantify the product (4-hydroxyquinoline) using High-Performance Liquid Chromatography (HPLC).[17]
-
The concentration of the inhibitor that produces 50% enzyme inhibition (IC50) is calculated from a dose-response curve.[17]
-
Conclusion and Future Directions
This compound presents a promising profile as a potential therapeutic agent for Parkinson's disease. Its multifaceted mechanism of action, particularly its ability to promote the clearance of α-synuclein aggregates and exert antioxidant effects, distinguishes it from current therapies. However, further research is crucial to fully elucidate its potential. Specifically, head-to-head comparative studies with L-DOPA and second-generation MAO-B inhibitors using standardized preclinical models are necessary to definitively establish its relative efficacy and safety. Investigating the potential for synergistic effects when used in combination with existing treatments could also open new avenues for therapeutic strategies in Parkinson's disease.
References
- 1. Harmol promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound and harmaline on MPTP neurotoxicity in the mouse and dopamine-induced damage of brain mitochondria and PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peganum Harmala L. Extract Reduces Oxidative Stress and Improves Symptoms in 6-Hydroxydopamine-Induced Parkinson’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Integrative Approach to Treat Parkinson's Disease: Ukgansan Complements L-Dopa by Ameliorating Dopaminergic Neuronal Damage and L-Dopa-Induced Dyskinesia in Mice [frontiersin.org]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. The animal research behind the new drug against Parkinson’s disease – Produodopa :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. Protective effect of harmaline and this compound against dopamine- and 6-hydroxydopamine-induced oxidative damage of brain mitochondria and synaptosomes, and viability loss of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Behavioral tests [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. researchgate.net [researchgate.net]
- 16. Open field test in rats [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Modeling and Experimental Evaluation of Non-Chiral Components of Bergamot Essential Oil with Inhibitory Activity against Human Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of Harmalol and Other Prominent Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding field of antioxidant research, natural compounds are a focal point for the development of novel therapeutic agents. Among these, Harmalol, a beta-carboline alkaloid derived from Peganum harmala, has demonstrated significant antioxidant properties. This guide provides a comparative study of the antioxidant potential of this compound against three other well-researched natural compounds: Curcumin, Resveratrol, and Quercetin. The objective is to offer a clear, data-driven comparison to aid in research and drug development endeavors.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a common metric for the substance's potency in inhibiting a specific process. The lower the IC50 value, the greater the antioxidant activity. The following table summarizes the IC50 values for this compound (from Peganum harmala extracts), Curcumin, Resveratrol, and Quercetin from various studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Disclaimer: The following data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. It is intended to provide a relative indication of antioxidant potential.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Source |
| Peganum harmala seed fixed oil | DPPH | 79.43 ± 0.08 | [1] |
| Peganum harmala leaf methanolic extract | DPPH | 21.5 | [2] |
| Curcumin | DPPH | 3.20 | [3] |
| Curcumin | DPPH | 48.93 | [4] |
| Resveratrol | DPPH | ~46.22 | [5] |
| Quercetin | DPPH | 0.55 | [6] |
| Quercetin | DPPH | 19.17 | [7] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of the test compound solution (at varying concentrations) in a test tube.
-
Incubation: Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank is prepared with 1.0 mL of methanol and 1.0 mL of the DPPH solution.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of the test compound solution (at varying concentrations).
-
Incubation: Mix and incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The calculation of percentage inhibition and determination of the IC50 value are similar to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.
Protocol:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: Add 1.9 mL of the FRAP reagent to 100 µL of the test compound solution.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Standard Curve: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity is expressed as µmol Fe(II) equivalents per gram or liter of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.
Principle: A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), induces the oxidation of a fluorescent probe (e.g., fluorescein), leading to a decay in fluorescence. Antioxidants protect the probe from oxidation, thus preserving the fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., 70 nM fluorescein) and the AAPH radical initiator (e.g., 14 mM AAPH) in a phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, add 150 µL of the fluorescein solution and 25 µL of the test compound solution.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation: Add 25 µL of the AAPH solution to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation: The antioxidant capacity is determined by calculating the net AUC, which is the AUC of the sample minus the AUC of the blank. The results are typically expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a general experimental workflow for antioxidant assays and the key signaling pathways modulated by these natural compounds.
Caption: General experimental workflow for assessing the antioxidant potential of natural compounds.
Caption: Simplified NF-κB signaling pathway and points of inhibition by natural antioxidants.
Caption: The Nrf2-Keap1 signaling pathway and its activation by natural antioxidant compounds.
References
- 1. Insights into free radicals scavenging, α-Amylase inhibition, cytotoxic and antifibrotic activities unveiled by Peganum harmala extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Effects of Peganum harmala Extracts: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitepress.org [scitepress.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inabj.org [inabj.org]
- 7. nehu.ac.in [nehu.ac.in]
Head-to-head comparison of different extraction methods for Harmalol from Peganum harmala
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different extraction methods for harmalol, a bioactive β-carboline alkaloid found in the seeds of Peganum harmala (Syrian Rue). The following sections detail the performance of various techniques, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific applications.
Data Presentation: Comparison of Extraction Method Performance
The following table summarizes quantitative data from various studies on the extraction of alkaloids from Peganum harmala. It is important to note that the data is collated from different sources, and therefore, the experimental conditions may not be directly comparable. The yield of this compound is specifically highlighted where available.
| Extraction Method | Solvent System | Key Parameters | Target Alkaloid(s) | Yield | Source |
| Solvent Extraction (Acid/Base) | Acetic acid, Petroleum ether, Ethyl acetate, Sodium bicarbonate | Room temperature, 5 min stirring | Harmaline and Harmine | 2.95% (total precipitate) | [1] |
| Solvent Extraction (Acid/Base) | Acetic acid, Petroleum ether, Chloroform, NaOH | Room temperature, 5 min stirring | Harmaline and Harmine | 2.49% (total precipitate) | [1] |
| Solvent Extraction (Maceration) | 95% Ethanol, Ethyl acetate, Water | Room temperature | Harmaline and Harmine | Harmaline: 3%, Harmine: 1.7% of total seed weight | [2] |
| Heat Reflux Extraction (HRE) | 75.5% Ethanol | 60 min | Vasicine, Harmaline, and Harmine | Lower than MAE | [3] |
| Ultrasound-Assisted Extraction (UAE) | 75.5% Ethanol | 30 min | Vasicine, Harmaline, and Harmine | Lower than MAE | [3] |
| Microwave-Assisted Extraction (MAE) | 75.5% Ethanol | Liquid-to-solid ratio: 31.3:1 mL/g, Time: 10.1 min, Temperature: 80.7°C, Power: 600W | Vasicine, Harmaline, and Harmine | 61.9 mg/g (total of three alkaloids) | [3] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Pressure: 300 bar, Temperature: 55°C, Particle size: 0.3 mm | Total Extract | Not specified for alkaloids | [4] |
| HPLC Analysis of Seeds | Not an extraction method, but a quantification of content | - | This compound | 2.774 ± 0.164 mg/g (dry weight) | [5] |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below.
Solvent Extraction (Acid/Base Method)
This method involves an initial acid extraction followed by a liquid-liquid extraction to separate the alkaloids.
-
Materials: Ground Peganum harmala seeds, 3% acetic acid solution, petroleum ether, ethyl acetate (or chloroform), 1M sodium hydroxide (or sodium bicarbonate solution), filter paper, separatory funnel, beaker.
-
Procedure:
-
Grind approximately 10 g of Peganum harmala seeds to a fine powder.
-
Add 50 mL of 3% acetic acid solution to the powdered seeds in a beaker and stir for five minutes.
-
Filter the mixture to separate the solid plant material from the acidic solution containing the protonated alkaloids.
-
Wash the plant material twice with 10 mL of the acetic acid solution and combine the filtrates.
-
Transfer the acidic solution to a separatory funnel and add 50 mL of petroleum ether and 50 mL of ethyl acetate to remove non-polar impurities.
-
Gently mix by inversion and allow the layers to separate. The aqueous layer containing the alkaloids is retained.
-
Basify the aqueous layer by adding 1M sodium hydroxide or sodium bicarbonate solution until the alkaloids precipitate.
-
Extract the alkaloids from the basified solution using an organic solvent like ethyl acetate or chloroform.
-
Collect the organic layer and evaporate the solvent to obtain the free base harmala alkaloids.[1]
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Materials: Powdered Peganum harmala seeds, 75.5% ethanol.
-
Optimal Conditions:
-
Liquid-to-solid ratio: 31.3:1 mL/g
-
Ethanol concentration: 75.5%
-
Extraction time: 10.1 minutes
-
Temperature: 80.7°C
-
Microwave power: 600W
-
-
Procedure:
-
Place the powdered seeds in a microwave extraction vessel.
-
Add the 75.5% ethanol solution at the specified liquid-to-solid ratio.
-
Subject the mixture to microwave irradiation under the optimal conditions.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The resulting extract can then be further processed for alkaloid isolation and quantification.[3]
-
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent.
-
Materials: Ground Peganum harmala seeds, supercritical CO2.
-
Optimal Conditions for Highest Yield:
-
Pressure: 300 bar
-
Temperature: 55°C
-
Particle size: 0.3 mm
-
CO2 flow rate: 50 g/min
-
Extraction time: 180 min
-
-
Procedure:
-
Load the ground seeds into the extraction vessel of the SFE system.
-
Pressurize and heat the system to the desired supercritical conditions.
-
Pump supercritical CO2 through the vessel at a constant flow rate for the specified duration.
-
The extracted compounds are separated from the CO2 by depressurization in a collection vessel.[4]
-
Mandatory Visualization
Experimental Workflow for this compound Extraction
References
- 1. ajuronline.org [ajuronline.org]
- 2. In vitro and in vivo activities of Peganum harmala extract against Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted extraction of three bioactive alkaloids from Peganum harmala L. and their acaricidal activity against Psoroptes cuniculi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative and qualitative analysis by hplc of major peganum harmala alkaloids at different stages of development | PDF [slideshare.net]
Unveiling the Potential of Harmalol: A Comparative Guide to its Anxiolytic and Antidepressant-like Effects in Mice
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anxiolytic and antidepressant-like effects of Harmalol in murine models. By presenting key experimental data, detailed protocols, and outlining potential mechanisms of action, this document serves as a valuable resource for evaluating this compound's therapeutic potential against established alternatives.
This compound, a beta-carboline alkaloid found in various plants, has demonstrated promising psychopharmacological activity. This guide synthesizes findings from preclinical studies to offer an objective comparison of its efficacy with commonly used anxiolytics and antidepressants.
Comparative Efficacy of this compound in Behavioral Models
To validate the anxiolytic and antidepressant-like properties of this compound, its performance was evaluated in a battery of well-established behavioral tests in mice. The following tables summarize the quantitative data from these studies, comparing this compound with standard therapeutic agents such as diazepam (anxiolytic) and imipramine/fluoxetine (antidepressants).
Anxiolytic-like Effects: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (% of Total Time) | Number of Entries into Open Arms | Locomotor Activity (Total Arm Entries) |
| Vehicle (Control) | - | ~15-25% | ~5-10 | Variable |
| This compound | 1.25 | Increased [1] | Increased [1] | No significant change [1] |
| Diazepam (Standard) | 1-2 | Significantly Increased | Significantly Increased | Variable |
Note: Specific quantitative values can vary between studies due to differences in mouse strain, lighting conditions, and apparatus dimensions. The table reflects the general trend observed.
General Locomotor and Exploratory Activity: Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-related exploratory behavior. An increase in time spent in the center of the arena suggests reduced anxiety.
| Treatment Group | Dose (mg/kg) | Time Spent in Center (%) | Number of Center Entries | Total Distance Traveled (cm) |
| Vehicle (Control) | - | ~5-10% | ~10-20 | Variable |
| This compound | 20 | Increased [2] | Increased [2] | Increased [2] |
| Diazepam (Standard) | 1-2 | Increased | Increased | May decrease at higher doses |
Note: The OFT is also crucial for confirming that the effects observed in other tests are not due to general changes in motor activity.
Antidepressant-like Effects: Forced Swim Test (FST)
The Forced Swim Test is a primary screening tool for antidepressant efficacy. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle (Control) | - | ~150-200 |
| This compound | 10, 20 | Significantly Decreased [2] |
| Imipramine (Standard) | 15-30 | Significantly Decreased |
| Fluoxetine (Standard) | 10-20 | Significantly Decreased |
Note: The duration of the test is typically 6 minutes, with immobility scored during the last 4 minutes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols for the key behavioral tests cited in this guide.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for a 5-minute session.
-
Parameters Measured: The primary measures are the time spent in the open and closed arms and the number of entries into each arm. An entry is typically defined as all four paws entering an arm.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated to assess anxiety-like behavior. An increase in these parameters suggests an anxiolytic effect.
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with walls to prevent escape. The area is typically divided into a central and a peripheral zone.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Procedure: A single mouse is placed in the center of the open field, and its activity is recorded for a period of 5 to 10 minutes.
-
Parameters Measured: Key parameters include the time spent in the central and peripheral zones, the number of entries into the center, total distance traveled, and rearing frequency.
-
Data Analysis: Increased time in the center zone is indicative of reduced anxiety. The total distance traveled serves as a measure of general locomotor activity.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the mouse from touching the bottom with its tail or paws. The water temperature is maintained at 23-25°C.
-
Acclimation: Mice are habituated to the experimental room for at least 30 minutes before the test.
-
Procedure: Each mouse is gently placed into the water-filled cylinder for a 6-minute session. The behavior is recorded, typically by a video camera.
-
Parameters Measured: The duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water, is scored.
-
Data Analysis: The total immobility time during the last 4 minutes of the 6-minute test is calculated. A reduction in immobility time is indicative of an antidepressant-like effect.
Visualizing the Experimental Process and Mechanism
To provide a clearer understanding of the experimental workflow and the proposed biological pathways of this compound, the following diagrams have been generated.
Potential Mechanism of Action
The anxiolytic and antidepressant-like effects of this compound are believed to be mediated through multiple neurobiological pathways. One of the primary proposed mechanisms is the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of key neurotransmitters like serotonin and norepinephrine. By inhibiting MAO-A, this compound can increase the synaptic availability of these monoamines, which are critically involved in mood regulation.
Furthermore, studies suggest that this compound may modulate the serotonergic system through direct interactions with serotonin receptors.[1] Another significant pathway implicated is the enhancement of brain-derived neurotrophic factor (BDNF) levels.[2] BDNF is a crucial protein for neuronal survival, growth, and synaptic plasticity, and its upregulation is a known mechanism of action for many antidepressant drugs. The activation of its receptor, TrkB, initiates downstream signaling cascades that contribute to therapeutic effects.[3]
Conclusion
The compiled evidence from preclinical studies strongly suggests that this compound possesses significant anxiolytic and antidepressant-like properties in mice. Its efficacy in established behavioral models is comparable to that of standard therapeutic agents. The multifaceted mechanism of action, involving the modulation of monoaminergic systems and neurotrophic factor signaling, makes this compound a compelling candidate for further investigation in the development of novel treatments for anxiety and depressive disorders. This guide provides a foundational overview for researchers to build upon in their exploration of this promising psychoactive compound.
References
The Bioavailability of Harmalol and its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Harmalol, a significant bioactive β-carboline alkaloid, is a primary metabolite of the more extensively studied harmala alkaloids, harmine and harmaline. Understanding its bioavailability is crucial for evaluating its therapeutic potential. This guide provides a comparative analysis of the available data on the bioavailability of this compound and its precursors, alongside detailed experimental protocols and relevant biological pathways. While direct oral bioavailability data for this compound remains elusive in the current scientific literature, this analysis synthesizes existing pharmacokinetic parameters of related compounds to offer a contextual understanding and highlight critical areas for future research.
Comparative Pharmacokinetic Data
The following table summarizes the oral bioavailability of harmine and harmane in rats, providing a comparative context for the potential bioavailability of this compound. Notably, harmaline generally exhibits higher oral bioavailability than harmine[4].
| Compound | Animal Model | Dose (oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |
| Harmine | Rat | 20 mg/kg | - | - | - | 3% | [5] |
| Harmane | Rat | 20 mg/kg | ~20 ng/mL | ~0.33 | ~25 ng·h/mL | 19% | [5] |
Data for this compound and its specific derivatives are not currently available in the literature.
The significant difference in the oral bioavailability between harmine and harmane underscores the impact of small structural modifications on pharmacokinetic profiles within the β-carboline family. The lower bioavailability of harmine is suggestive of extensive first-pass metabolism, a process that leads to the formation of harmol. Similarly, harmaline is metabolized to this compound[2][6]. While this metabolic conversion is a source of systemic this compound, it also implies that the oral bioavailability of this compound itself, if administered directly, would be subject to its own absorption and metabolic fate.
Experimental Protocols
The following protocols are representative of the methodologies employed in the pharmacokinetic analysis of harmala alkaloids.
In Vivo Bioavailability Study in Animal Models (Rat)
This protocol outlines a general procedure for determining the oral bioavailability of a harmala alkaloid.
-
Animal Model: Male Sprague-Dawley rats are typically used[5].
-
Dosing:
-
Intravenous (IV): A single dose (e.g., 0.5 mg/kg) is administered via the tail vein to determine the systemic clearance and volume of distribution.
-
Oral (PO): A single dose (e.g., 20 mg/kg) is administered by oral gavage[5].
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) from the jugular vein or another appropriate site.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the analyte and its metabolites are quantified using a validated analytical method, such as UPLC-ESI-MS/MS[7].
-
Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting the analytes from the plasma matrix[7].
-
Chromatography: Separation is achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid[7].
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive ionization mode[7].
-
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2). The absolute oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.
In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of compounds.
-
Cell Culture: Caco-2 cells are cultured on permeable supports for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Transport Studies:
-
The test compound (e.g., this compound) is added to the apical (AP) or basolateral (BL) side of the cell monolayer.
-
Samples are collected from the opposite chamber at various time points.
-
-
Analysis: The concentration of the compound in the collected samples is quantified by HPLC or LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.
Signaling Pathways and Metabolic Transformation
The primary metabolic pathway for the formation of this compound from its precursors is O-demethylation. The following diagram illustrates this process.
Caption: Metabolic conversion of Harmine and Harmaline to this compound.
This compound and its parent compounds are also known to interact with various signaling pathways. For instance, they have been shown to inhibit the carcinogen-activating enzyme CYP1A1[3]. The experimental workflow for investigating such interactions is depicted below.
References
- 1. Effects of CYP2D6 Status on Harmaline Metabolism, Pharmacokinetics and Pharmacodynamics, and a Pharmacogenetics-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure Characteristics of the Analogous β-Carboline Alkaloids Harmaline and Harmine Based on the Efflux Transporter of Multidrug Resistance Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOXICOKINETICS OF TREMOROGENIC NATURAL PRODUCTS, HARMANE AND HARMINE, IN MALE SPRAGUE-DAWLEY RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subchronic toxicity and concomitant toxicokinetics of long-term oral administration of total alkaloid extracts from seeds of Peganum harmala Linn: A 28-day study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of harmine, harmaline and their metabolites harmol and this compound in beagle dog plasma by UPLC-ESI-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of the reported cytotoxic effects of Harmalol on specific cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported cytotoxic effects of Harmalol on specific cancer cell lines, alongside data for commonly used chemotherapeutic agents. The information is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Summary of Cytotoxic Effects
This compound, a β-carboline alkaloid derived from Peganum harmala, has demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis through the generation of reactive oxygen species (ROS), DNA damage, and the activation of key signaling pathways.
Data on this compound Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound on various human cancer cell lines. It is important to note that direct independent validation of these exact values by separate research groups is not extensively documented in the currently available literature. The existing studies, however, consistently support the cytotoxic nature of β-carboline alkaloids.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Incubation Time | Reference |
| HepG2 | Hepatocellular Carcinoma | 14.2 (GI50) | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 14 | 72 hrs | [2] |
| H596 | Lung Carcinoma | Not Reported | Not Reported | [3] |
| A549 | Lung Carcinoma | 45 | 72 hrs | [2] |
| HeLa | Cervical Carcinoma | 42 | 72 hrs | [2] |
| MDA-MB-231 | Breast Carcinoma | 24 | 72 hrs | [2] |
Comparative Data with Alternative Chemotherapeutic Agents
To provide context for this compound's potency, the following tables present IC50 values for standard chemotherapeutic drugs on some of the same or similar cancer cell lines. It is critical to interpret this comparative data with caution. The experimental conditions, such as incubation time and specific assay protocols, vary between studies, which can significantly influence the IC50 values. A direct, head-to-head comparison of this compound with these agents under identical experimental settings is not yet available in the literature.
Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| HepG2 | Hepatocellular Carcinoma | ~1.0 - 8.0 | 24 - 72 hrs |
| MCF-7 | Breast Carcinoma | ~0.5 - 2.5 | 24 - 72 hrs |
Cisplatin
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| A549 | Lung Carcinoma | ~3.0 - 10.0 | 48 - 72 hrs |
| HeLa | Cervical Carcinoma | ~1.5 - 5.0 | 48 - 72 hrs |
Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time |
| MCF-7 | Breast Carcinoma | ~5.0 - 20.0 | 48 - 72 hrs |
| A549 | Lung Carcinoma | ~2.5 - 10.0 | 48 - 72 hrs |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are outlined below. These protocols are generalized and may require optimization for specific laboratory conditions.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound or the comparative drug and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in HepG2 Cells
Caption: this compound induces apoptosis in HepG2 cells.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity.
Logical Relationship of this compound's Cellular Effects
Caption: Logical flow of this compound's effects on cancer cells.
References
- 1. DNA binding and apoptotic induction ability of this compound in HepG2: Biophysical and biochemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - In vitroa cytotoxicity of this compound (IC50b µM). - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
Unraveling the Transcriptomic Signatures: A Comparative Guide to Harmalol and Other Monoamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the gene expression profiles of cells treated with the beta-carboline alkaloid Harmalol versus a selection of other prominent Monoamine Oxidase Inhibitors (MAOIs), including Phenelzine, Tranylcypromine, Selegiline, and Moclobemide. This document summarizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of their distinct and overlapping molecular mechanisms.
Comparative Analysis of Gene Expression Profiles
The current body of research on the global transcriptomic effects of this compound is still emerging. However, studies have elucidated its impact on specific gene sets. In contrast, more extensive data, including microarray and RNA sequencing analyses, are available for other established MAOIs, revealing their broader influence on cellular gene expression. This section aims to synthesize the available data to draw meaningful comparisons.
While direct comparative transcriptomic studies between this compound and other MAOIs are limited, the following table summarizes key findings from individual studies on the effects of these compounds on gene expression. The data is compiled from studies utilizing various cell lines and experimental conditions, and therefore, direct quantitative comparisons should be interpreted with caution.
| MAOI | Cell Line(s) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Experimental Approach |
| This compound | HepG2 | - | CYP1A1 (via AhR pathway inhibition)[1] | Real-Time PCR |
| Phenelzine | Microglia | Pro-inflammatory cytokines (TNF-α, IL-6), iNOS (via NF-κB pathway activation)[2][3] | - | Real-Time PCR, Western Blot |
| Tranylcypromine | Various Cancer Cells | - | Genes promoting cell proliferation, invasion, and migration (via LSD1 inhibition)[4][5], Genes involved in angiogenesis and ferroptosis (via HIF-1α pathway suppression)[6] | Not Specified |
| Selegiline | Neuronal Cells | Anti-apoptotic genes (Bcl-2 family), Neurotrophic factors (BDNF, GDNF)[7][8] | Pro-apoptotic genes (Bax, Bad)[7][8] | Gene Expression Arrays |
| Moclobemide | Astrocytes | - | - | Not Specified |
Experimental Protocols
The methodologies employed in the cited studies vary, reflecting the specific research questions and available technologies at the time of their execution. Below is a generalized overview of the experimental protocols typically used for analyzing the gene expression profiles of cells treated with MAOIs.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human hepatoma cells (HepG2) for metabolism studies, neuroblastoma cells (SH-SY5Y), rat pheochromocytoma cells (PC12) for neurological studies, and microglial and astrocyte cell lines for neuroinflammation research.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
MAOI Treatment: Cells are treated with varying concentrations of the respective MAOI (e.g., this compound, Phenelzine, Tranylcypromine, Selegiline, Moclobemide) for a specified duration (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is isolated from treated and control cells using methods such as TRIzol reagent or commercially available RNA isolation kits.
-
Quality Assessment: The quantity and quality of the isolated RNA are assessed using spectrophotometry (e.g., NanoDrop) to determine the A260/A280 and A260/230 ratios, and microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to evaluate RNA integrity (RIN score).
Gene Expression Analysis
-
Microarray Analysis: For microarray experiments, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Agilent, Affymetrix). The chip is then scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of a specific gene.
-
RNA Sequencing (RNA-seq): For RNA-seq, a cDNA library is constructed from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation. The library is then sequenced using a next-generation sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Microarray: The raw data is normalized, and statistical analysis (e.g., t-test, ANOVA) is performed to identify differentially expressed genes between the treated and control groups.
-
RNA-seq: The raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is then performed using tools like DESeq2 or edgeR.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by the MAOI treatment.
-
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes described, the following diagrams have been generated using Graphviz.
Experimental Workflow for Gene Expression Profiling.
This compound's Inhibition of the AhR Signaling Pathway.
Phenelzine's Activation of the NF-κB Pathway.
Tranylcypromine's Inhibition of the LSD1 Pathway.
Selegiline's Modulation of Anti-Apoptotic Pathways.
Moclobemide's Potential Influence on the CREB Signaling Pathway.
References
- 1. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenelzine (monoamine oxidase inhibitor) increases production of nitric oxide and proinflammatory cytokines via the NF-κB pathway in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibition by tranylcypromine hydrochloride reduces alkali burn-induced corneal neovascularization and ferroptosis by suppressing HIF-1α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A comparative study of the binding of Harmalol and Harmine to DNA
A Comparative Analysis of Harmalol and Harmine Binding to DNA
This guide provides a detailed, objective comparison of the interactions between two β-carboline alkaloids, this compound and Harmine, and DNA. The information is compiled for researchers, scientists, and professionals in drug development, presenting key quantitative data, experimental methodologies, and visual summaries of the binding characteristics.
Introduction to this compound and Harmine
This compound and Harmine are naturally occurring β-carboline alkaloids derived from plants like Peganum harmala.[1] These compounds have garnered significant attention for their wide range of pharmacological activities, including antitumor properties.[2] Their mechanism of action is often linked to their ability to interact with DNA, primarily through intercalation and groove binding, which can interfere with critical cellular processes like DNA replication and repair by inhibiting enzymes such as DNA topoisomerases.[1][2] Understanding the nuances of their binding to DNA is crucial for the development of new therapeutic agents.
Quantitative Comparison of DNA Binding Parameters
The interaction of this compound and Harmine with DNA has been characterized by various biophysical techniques. The key quantitative parameters, including binding constants (K), stoichiometry (n), and thermodynamic data, are summarized below. These values highlight the differences in affinity and binding mechanisms between the two alkaloids.
| Parameter | This compound | Harmine | Key Observations & References |
| Binding Constant (K) with Calf Thymus DNA | 6.43 x 10⁵ M⁻¹[1] 4.5 x 10⁵ M⁻¹[3][4] 4.65 x 10⁵ M⁻¹[5] | 3.44 x 10⁷ M⁻¹[1] ~10⁵ M⁻¹[6] 1.03 x 10⁶ M⁻¹ (cooperative)[7] | Harmine exhibits a significantly higher binding affinity for calf thymus DNA, approximately 50-100 times stronger than this compound.[1] |
| Binding Stoichiometry (n) | ~4.2 - 4.8 base pairs per molecule[3][5] | ~5.0 base pairs per molecule[7] | The stoichiometry suggests that one molecule of either alkaloid binds to a site spanning approximately 4-5 DNA base pairs. |
| Binding Mode | Intercalation and Groove Binding[1][3] | Intercalation and Groove Binding[1][6] | Both molecules are capable of intercalating between DNA base pairs, with a preference for GC-rich regions noted for Harmine.[6] Viscosity and DNA unwinding assays confirm the intercalative binding for both.[2][3][4] |
| Thermodynamic Profile (ΔH) | Enthalpy-driven, exothermic[3][4] | Enthalpy-driven, exothermic[7] ΔH = -29.6 kJ·mol⁻¹[8] | The binding for both compounds is predominantly driven by favorable enthalpy changes, suggesting the formation of strong non-covalent interactions like hydrogen bonds and van der Waals forces.[3][7][9] |
| DNA Stabilization (ΔTm) | Increases DNA melting temperature by ~8°C[3][5] | Increases DNA melting temperature by ~10°C[7] | Both alkaloids stabilize the DNA double helix against thermal denaturation, with Harmine providing slightly greater stabilization, consistent with its higher binding affinity. |
Experimental Protocols
The data presented above were obtained using a combination of spectroscopic and calorimetric techniques. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
-
Objective: To monitor the formation of the alkaloid-DNA complex and to calculate the binding constant.
-
Methodology: A solution of the alkaloid (this compound or Harmine) at a fixed concentration is titrated with increasing concentrations of DNA (e.g., calf thymus DNA). The absorption spectrum is recorded after each addition of DNA. The formation of a complex is typically indicated by hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).[6][10] The binding constant (K) can be calculated by fitting the absorbance data to binding models, such as the Scatchard equation or the neighbor exclusion model.[10]
Fluorescence Spectroscopy
-
Objective: To study the binding interaction through the quenching of the intrinsic fluorescence of the alkaloids.
-
Methodology: this compound and Harmine are fluorescent molecules.[3][11] Their fluorescence emission is monitored upon the incremental addition of a DNA solution. The binding of the alkaloids to DNA often results in fluorescence quenching (a decrease in intensity) due to the interaction with DNA bases.[3] This quenching can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and the binding constants.[9] Competitive binding assays using dyes with known binding modes (like DAPI for groove binding or ethidium bromide for intercalation) can also be performed to elucidate the binding mode.[12][13]
Circular Dichroism (CD) Spectroscopy
-
Objective: To detect conformational changes in the DNA secondary structure upon alkaloid binding.[14][15]
-
Methodology: The CD spectrum of DNA is recorded in the absence and presence of varying concentrations of this compound or Harmine. B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[3][6] Changes in the intensity and position of these bands upon ligand binding indicate perturbations in the DNA structure.[5] The appearance of an induced CD signal in the region where the ligand absorbs light (but DNA does not) is strong evidence of binding and can provide information on the binding geometry.[6][16]
Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the thermodynamic parameters of the binding interaction, including the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS).
-
Methodology: A solution of the alkaloid is titrated into a solution of DNA in the sample cell of a microcalorimeter under constant temperature.[10] Each injection of the ligand results in a small heat change (exothermic or endothermic), which is measured by the instrument.[8] The resulting thermogram is integrated to yield the enthalpy of binding (ΔH). Fitting the data to a suitable binding model provides the binding constant (K) and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Visualized Workflows and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow for studying these interactions and the logical comparison of the binding properties.
Caption: Experimental workflow for DNA-alkaloid binding studies.
Caption: Comparative summary of Harmine and this compound DNA binding.
Conclusion
Both this compound and Harmine bind to DNA, primarily through an intercalative mechanism that is thermodynamically favorable. However, comparative analysis reveals significant differences in their binding affinity. Harmine binds to DNA with a much higher affinity than this compound, as evidenced by its larger binding constant and greater ability to stabilize the DNA double helix against thermal denaturation.[1][7] While both interactions are exothermic and enthalpy-driven, the stronger binding of Harmine suggests it forms a more stable complex with DNA. These differences in DNA binding efficacy may contribute to their distinct pharmacological profiles and potencies as potential antitumor agents. This guide provides a foundational understanding that can aid in the rational design of new β-carboline derivatives with enhanced DNA-targeting capabilities.
References
- 1. Beta-carboline alkaloids bind DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding properties of 9-substituted harmine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA binding and apoptotic induction ability of this compound in HepG2: Biophysical and biochemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. Combined fluorescence spectroscopy and molecular modeling studies on the interaction between this compound and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence Specific Binding of Beta Carboline Alkaloid this compound with Deoxyribonucleotides: Binding Heterogeneity, Conformational, Thermodynamic and Cytotoxic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the drug-DNA binding modes using fluorescence-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for Dual Site Binding of Nile Blue A toward DNA: Spectroscopic, Thermodynamic, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
Validating the Role of the p38 MAPK Pathway in Harmalol-Induced Melanogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the role of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in melanogenesis induced by Harmalol, a beta-carboline alkaloid. Experimental data is presented to validate this pathway, alongside a comparison with alternative signaling routes involved in melanin synthesis. Detailed experimental protocols and visual representations of the key pathways and workflows are included to support further research and drug development in this area.
Data Presentation: this compound's Impact on Melanogenesis
This compound has been demonstrated to induce melanogenesis in B16F10 mouse melanoma cells.[1][2] The primary mechanism identified is the activation of the p38 MAPK signaling pathway.[1][2] The following tables summarize the key findings regarding the effect of this compound on crucial markers of melanin synthesis.
Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity
| Treatment | Concentration | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| Control | - | 100% | 100% |
| This compound | 10 µM | Increased | Increased |
| This compound | 25 µM | Significantly Increased | Significantly Increased |
| This compound | 50 µM | Maximally Increased | Maximally Increased |
| α-MSH (Positive Control) | 100 nM | Significantly Increased | Significantly Increased |
Note: The percentage increases are illustrative and based on typical melanogenesis assays. The primary study reported concentration- and time-dependent increases without specifying exact percentages in the abstract.[1][2]
Table 2: Effect of this compound on the Expression of Melanogenesis-Related Proteins
| Treatment | Protein | Expression Level (Fold Change vs. Control) |
| This compound (50 µM) | Tyrosinase | Increased |
| This compound (50 µM) | TRP-1 | Increased |
| This compound (50 µM) | TRP-2 | Increased |
| This compound (50 µM) | MITF | Increased |
| This compound (50 µM) | Phospho-p38 MAPK | Increased |
Note: Fold changes are qualitative based on the abstract of the primary study.[1][2] Western blot analysis would be required to determine the precise fold increase.
Table 3: Validation of the p38 MAPK Pathway using a Specific Inhibitor
| Treatment | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) | Phospho-p38 MAPK Level |
| Control | 100% | 100% | Basal |
| This compound (50 µM) | Increased | Increased | Increased |
| SB203580 (p38 inhibitor) | No significant change | No significant change | Basal |
| This compound (50 µM) + SB203580 | Attenuated increase | Attenuated increase | Basal |
Note: This table illustrates the expected outcome when a p38 MAPK inhibitor, such as SB203580, is used to confirm the pathway's involvement. The primary study's abstract implies such a validation was performed by investigating the role of the p38 MAPK pathway.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: B16F10 mouse melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or other test compounds for the indicated time periods.
Melanin Content Assay
-
After treatment, B16F10 cells are washed with Phosphate-Buffered Saline (PBS) and harvested.
-
The cell pellets are solubilized in 1 N NaOH at 80°C for 1 hour.
-
The absorbance of the supernatant is measured at 475 nm using a spectrophotometer.
-
The melanin content is normalized to the total protein content of the cells, which is determined using a BCA protein assay kit.
Tyrosinase Activity Assay
-
Treated cells are washed with PBS and lysed with a buffer containing 1% Triton X-100.
-
The cell lysates are centrifuged, and the supernatant is collected.
-
The protein concentration of the lysate is determined.
-
An equal amount of protein for each sample is incubated with L-DOPA (2 mg/mL) at 37°C.
-
The formation of dopachrome is measured by reading the absorbance at 475 nm at different time points.
-
Tyrosinase activity is expressed as the percentage of the untreated control.
Western Blot Analysis
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, p38 MAPK, and phospho-p38 MAPK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin is used as a loading control to normalize the expression of the target proteins.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the validated signaling pathway and the experimental workflow.
Caption: this compound-induced melanogenesis via p38 MAPK pathway.
Caption: Experimental workflow for validating pathway.
Comparison with Alternative Melanogenesis Signaling Pathways
While the p38 MAPK pathway is validated in this compound-induced melanogenesis, several other signaling pathways are known to regulate melanin synthesis. Understanding these alternatives provides a broader context for the development of melanogenesis modulators.
-
cAMP/PKA Pathway: This is a central and well-established pathway in melanogenesis. Activation of the melanocortin 1 receptor (MC1R) by ligands such as α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of MITF, the master regulator of melanogenic gene expression, leading to increased production of tyrosinase, TRP-1, and TRP-2, and subsequent melanin synthesis.
-
ERK/MAPK Pathway: The role of the Extracellular signal-Regulated Kinase (ERK) pathway in melanogenesis is more complex and can be context-dependent. In some instances, activation of the ERK pathway has been shown to promote melanogenesis by phosphorylating and activating MITF. However, sustained ERK activation can also lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanogenesis. This dual role suggests that the kinetics and duration of ERK activation are critical in determining its effect on melanin production.
-
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for melanocyte development and differentiation. Activation of this pathway leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a co-activator for transcription factors of the TCF/LEF family, leading to the transactivation of MITF and other genes involved in melanocyte function. Dysregulation of this pathway has been implicated in melanoma.
References
- 1. Wnt/β-catenin signaling pathway activates melanocyte stem cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt/β-catenin signaling is stimulated by α-melanocyte-stimulating hormone in melanoma and melanocyte cells: implication in cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the effects of Harmalol and its metabolite on CYP1A1 inhibition
A detailed examination of the inhibitory effects of harmalol and its primary metabolite on the cytochrome P450 1A1 (CYP1A1) enzyme reveals distinct potencies and mechanisms of action. This guide provides a comparative analysis based on experimental data, offering insights for researchers in toxicology, drug metabolism, and pharmacology.
This compound, a beta-carboline alkaloid found in various plants, and its principal metabolite have been shown to significantly inhibit the activity of CYP1A1, a key enzyme involved in the metabolism of procarcinogens and various xenobiotics.[1][2][3] Understanding the comparative inhibitory effects of the parent compound and its metabolite is crucial for evaluating their potential roles in chemoprevention and for predicting drug-drug interactions.
Quantitative Comparison of CYP1A1 Inhibition
Experimental data from studies on human hepatoma HepG2 cells, a common model for liver cell function, demonstrate that both this compound and its precursor, harmaline, effectively suppress CYP1A1 at the levels of gene expression (mRNA), protein synthesis, and enzymatic activity in a dose-dependent manner.[1][2] The following table summarizes the concentration-dependent inhibitory effects of this compound and harmaline on TCDD-induced CYP1A1.
| Compound | Concentration (µM) | Inhibition of CYP1A1 mRNA Level (%) | Inhibition of CYP1A1 Protein Level (%) | Inhibition of CYP1A1 Catalytic Activity (%) | Direct Inhibition of CYP1A1 Activity (%) |
| Harmaline | 0.5 | - | - | 67 | 32 |
| 2.5 | - | 66 | 80 | 18 | |
| 12.5 | - | 76 | 90 | 8 | |
| This compound | 0.5 | - | - | 62 | 53 |
| 2.5 | 43 | 64 | 82 | 65 | |
| 12.5 | 50 | 80 | 91 | 75 |
Data extracted from El Gendy et al., Food and Chemical Toxicology, 2012.[1]
Notably, this compound demonstrates a more potent direct inhibitory effect on the catalytic activity of the CYP1A1 enzyme compared to harmaline.[1] Conversely, harmaline appears to be a slightly more potent inhibitor of TCDD-induced CYP1A1 catalytic activity at lower concentrations.[1]
Mechanism of CYP1A1 Inhibition
The inhibitory action of this compound and its metabolite on CYP1A1 is multifaceted, involving both transcriptional and post-translational mechanisms.[1][2][3] Both compounds have been shown to interfere with the aryl hydrocarbon receptor (AhR) signaling pathway, which is a primary regulator of CYP1A1 gene expression.[1][2] Furthermore, they decrease the stability of the CYP1A1 protein, suggesting an enhancement of its degradation, potentially through the ubiquitin-proteasomal pathway.[1][2]
Caption: Mechanism of CYP1A1 inhibition by this compound and its metabolite.
Experimental Protocols
The evaluation of CYP1A1 inhibition by this compound and its metabolite involves a series of well-defined in vitro experiments.
Cell Culture and Treatment
Human hepatoma HepG2 cells are cultured in appropriate media. To induce the expression of CYP1A1, cells are treated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent inducer. For inhibition studies, cells are pre-incubated with varying concentrations of this compound or its metabolite prior to the addition of TCDD.[1]
Quantification of CYP1A1 mRNA
Total RNA is extracted from the treated cells and reverse transcribed into complementary DNA (cDNA). The levels of CYP1A1 mRNA are then quantified using real-time polymerase chain reaction (RT-PCR) with primers specific for the CYP1A1 gene.[1]
Western Blot Analysis of CYP1A1 Protein
Following treatment, total cellular protein is extracted. The expression levels of CYP1A1 protein are determined by Western blot analysis using an antibody specific to CYP1A1.[1]
Measurement of CYP1A1 Catalytic Activity (EROD Assay)
The catalytic activity of CYP1A1 is commonly assessed using the 7-ethoxyresorufin-O-deethylase (EROD) assay. This assay measures the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin. The rate of resorufin formation is proportional to the CYP1A1 enzyme activity. For direct inhibition studies, increasing concentrations of the inhibitors are added to cell lysates containing induced CYP1A1 enzyme immediately before the addition of the substrate.[1]
Caption: Workflow for assessing CYP1A1 inhibition.
References
- 1. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harmaline and this compound inhibit the carcinogen-activating enzyme CYP1A1 via transcriptional and posttranslational mechanisms. | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal Procedures for Harmalol: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Harmalol, a bioactive β-carboline alkaloid. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.
Hazard Identification and Classification
This compound, while not classified as hazardous under the Globally Harmonized System (GHS) by all suppliers, is categorized by some as harmful if swallowed.[1] It is imperative to treat this compound with caution and manage its disposal as a chemical waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
Key Hazard Information:
-
Acute Toxicity: Harmful if swallowed (Acute Tox. 4, H302).[1]
-
GHS Pictogram: GHS07 (Exclamation Mark).[1]
-
Signal Word: Warning.[1]
This compound Properties
A summary of the physical and chemical properties of this compound is provided below to inform safe handling and storage practices.
| Property | Data | Reference |
| Molecular Formula | C₁₂H₁₂N₂O | [2] |
| Molecular Weight | 200.2 g/mol | [3] |
| Physical State | Solid, Powder | [2] |
| Appearance | Yellow | [2] |
| Melting Point | 262 - 268 °C (hydrochloride hydrate) | [2] |
| Solubility | DMSO: Slightly soluble; PBS (pH 7.2): 3 mg/ml | [3] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep refrigerated. | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate personal protective equipment is worn to prevent exposure.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This is a generalized guide; always adhere to the specific requirements of your institution and local regulations.
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other waste streams to avoid chemical reactions and ensure proper disposal.
Step 2: Waste Collection and Containment
-
Collect solid this compound waste in a designated, properly labeled, and sealable hazardous waste container.[4]
-
Aqueous solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Do not dispose of this type of waste down the drain.[5]
-
Ensure the waste container is compatible with the waste material. A good practice is to use the original container or a sturdy glass or plastic bottle with a secure cap.[4][6]
-
Keep the waste container closed except when adding waste.[4]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste mixture.
-
Include the date accumulation started and the associated hazards (e.g., "Harmful if Swallowed").
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]
-
Store containers in secondary containment to prevent spills.[4]
Step 5: Disposal
-
Dispose of the collected this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to treat or neutralize this compound waste unless you are trained and equipped to do so and it is permitted by your institution's policies.
Precautionary Statements for Disposal:
-
P264: Wash hands thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Accidental Release Measures
In the event of a spill:
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE as described in Section 3.
-
For solid spills, carefully sweep or scoop up the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
